Dilazep
Description
Coronary vasodilator with some antiarrhythmic activity.
Properties
IUPAC Name |
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O10/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4/h18-21H,7-17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZCXCJXTMIDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045425 | |
| Record name | Dilazep | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35898-87-4, 20153-98-4 | |
| Record name | Dilazep | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35898-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilazep [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035898874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilazep | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13715 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dilazep | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILAZEP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8KLC2BD5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dilazep: An In-depth Technical Guide on its Discovery, Chemical Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vasodilator Dilazep, from its initial discovery to its chemical synthesis and the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Discovery and Development
Early toxicological and pharmacological studies on Dilazep were published in the German journal Arzneimittel-Forschung in the early 1970s, indicating the progression of the compound through preclinical evaluation. These initial studies likely established its vasodilatory and antiplatelet properties, paving the way for its eventual clinical use in the treatment of cardiopathy and renal disorders.[1]
Chemical Synthesis
The chemical synthesis of Dilazep is a two-step process that involves the formation of a homopiperazine derivative followed by esterification.
Synthesis Workflow
The overall synthetic workflow for Dilazep can be visualized as follows:
References
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Dilazep
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilazep is a coronary vasodilator and adenosine uptake inhibitor, primarily recognized for its therapeutic applications in cardiovascular and renal disorders. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of Dilazep. It includes detailed information on its chemical identifiers, physicochemical properties, and spectroscopic characteristics. Furthermore, this guide outlines a detailed synthesis protocol for Dilazep dihydrochloride and a representative experimental protocol for a radioligand binding assay to characterize its interaction with the equilibrative nucleoside transporter 1 (ENT1). The objective of this document is to serve as a thorough resource for professionals engaged in research, drug discovery, and development involving Dilazep and related compounds.
Molecular Structure and Identification
Dilazep is chemically described as 3,4,5-trimethoxy-benzoic acid, 1,1'-[(tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-3,1-propanediyl] ester.[1] Its structure features a central homopiperazine (1,4-diazepane) ring symmetrically substituted at both nitrogen atoms with propyl chains. These chains are, in turn, ester-linked to two 3,4,5-trimethoxybenzoic acid moieties.
| Identifier | Value |
| IUPAC Name | 3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate[2][3] |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC[3] |
| InChI Key | QVZCXCJXTMIDME-UHFFFAOYSA-N[3] |
| Molecular Formula | C₃₁H₄₄N₂O₁₀[3][4] |
| Molecular Weight | 604.69 g/mol [4] |
| CAS Number | 35898-87-4[3] |
Stereochemistry
A critical aspect of Dilazep's molecular structure is its lack of chirality. The molecule does not contain any stereocenters, and it is, therefore, an achiral compound.[4] This simplifies its chemical synthesis and characterization, as there are no stereoisomers to resolve or characterize.
| Stereochemical Property | Description |
| Chirality | Achiral[4] |
| Stereocenters | 0[4] |
| Optical Activity | None[4] |
Physicochemical and Spectroscopic Data
Physicochemical Properties
The physicochemical properties of Dilazep and its commonly used dihydrochloride salt are summarized below. The presence of two basic nitrogen atoms in the diazepine ring allows for the formation of salts, such as the dihydrochloride, which exhibits improved water solubility.
| Property | Value | Form |
| Melting Point | 194-198 °C (with 1 mol of water of crystallization) | Dihydrochloride |
| Solubility | Soluble in Water and Acetonitrile | Dihydrochloride[5] |
| pKa | Not explicitly found in searches. The homopiperazine nitrogens are basic and will be protonated at physiological pH. | - |
Spectroscopic Data
Detailed experimental spectra for Dilazep are not widely available in public databases. However, based on its structure and data from analogous compounds, the expected spectral characteristics are described.
3.2.1. Mass Spectrometry
Mass spectrometry data for Dilazep confirms its molecular weight. The fragmentation pattern would likely involve cleavage of the ester linkages and the propyl chains attached to the central diazepine ring.
| Parameter | Value |
| Molecular Ion (M+H)⁺ | m/z 605.30963 |
| Major Fragments | m/z 195.06439, 152.04639, 167.0703 |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR spectra for Dilazep were not found, the expected chemical shifts can be predicted based on its structural motifs. Data from closely related analogues suggest the following approximate chemical shift regions.[1]
-
¹H NMR:
-
Aromatic protons of the trimethoxybenzoyl groups would appear in the downfield region.
-
Protons of the propyl chains and the diazepine ring would be found in the aliphatic region.
-
The methoxy group protons would present as sharp singlets.
-
-
¹³C NMR:
-
Carbonyl carbons of the ester groups would be significantly downfield.
-
Aromatic carbons would have distinct signals based on their substitution.
-
Aliphatic carbons of the propyl chains and the diazepine ring would appear in the upfield region.
-
3.2.3. Infrared (IR) Spectroscopy
An IR spectrum for Dilazep would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum was not obtained, the key vibrational frequencies would include:
-
C=O stretching from the ester groups.
-
C-O stretching from the ester and ether linkages.
-
C-H stretching from the aromatic and aliphatic moieties.
-
C-N stretching from the tertiary amines in the diazepine ring.
Experimental Protocols
Synthesis of Dilazep Dihydrochloride
The following protocol is based on the synthesis of N,N'-bis-[(3,4,5-trimethoxybenzoyloxy)propyl] homopiperazine dihydrochloride.
4.1.1. Synthesis of N,N'-bis-(3-hydroxypropyl)homopiperazine
A detailed procedure for the synthesis of the precursor, N,N'-bis-(3-hydroxypropyl)homopiperazine, is a prerequisite for the final synthesis of Dilazep.
4.1.2. Esterification to form Dilazep
-
Reaction Setup: Dissolve 21.6 grams of N,N'-bis-(3-hydroxypropyl)homopiperazine and 63.8 grams of 3,4,5-trimethoxy benzoic acid chloride in 600 parts by volume of anhydrous chloroform.
-
Reflux: Heat the solution to boiling and maintain reflux for 5 hours.
-
Solvent Removal: After the reaction is complete, distill off the chloroform in a vacuum. The resulting oil will solidify into a hard mass upon standing.
-
Isolation of Free Base: Crush the solid mass and dry it over P₂O₅ in a desiccator.
4.1.3. Formation of the Dihydrochloride Salt
-
Dissolution: Dissolve the crude Dilazep free base in 150 parts by volume of ethyl alcohol.
-
Acidification: Add the calculated equivalent amount of ethereal HCl to the solution.
-
Crystallization and Isolation: The dihydrochloride salt will crystallize out of the solution. Separate the crystals by filtration.
-
Recrystallization and Drying: Recrystallize the product from 120 parts by volume of ethanol and dry for 3 days over P₂O₅ to yield N,N'-bis-[(3,4,5-trimethoxybenzoyloxy)propyl] homopiperazine dihydrochloride containing one mole of water of crystallization.
Radioligand Binding Assay for ENT1 Inhibition
This protocol is a representative method for assessing the inhibitory activity of Dilazep on the equilibrative nucleoside transporter 1 (ENT1) using a radiolabeled ligand such as [³H]-nitrobenzylthioinosine ([³H]-NBMPR).
4.2.1. Membrane Preparation
-
Cell Culture: Culture cells expressing human ENT1 (hENT1) to near confluence.
-
Homogenization: Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at a low speed to remove large debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4 °C).
-
Washing and Storage: Resuspend and wash the membrane pellet. Finally, resuspend the pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80 °C until use. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
4.2.2. Binding Assay
-
Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
Incubation Mixture: To each well, add the membrane preparation, a fixed concentration of the radioligand ([³H]-NBMPR), and varying concentrations of Dilazep (or other competing compounds).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Stop the incubation by rapid filtration through a glass fiber filter (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the specific binding as a function of the Dilazep concentration and fit the data using non-linear regression to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
Dilazep's Mechanism of Action: Signaling Pathway
Dilazep's primary mechanism of action involves the inhibition of the equilibrative nucleoside transporter 1 (ENT1). This leads to an increase in the extracellular concentration of adenosine, which then activates adenosine receptors, resulting in downstream effects such as vasodilation and inhibition of platelet aggregation.
Caption: Dilazep inhibits ENT1, increasing extracellular adenosine and activating downstream signaling.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the inhibitory constant (Ki) of Dilazep for the ENT1 transporter.
Caption: Workflow for determining Dilazep's ENT1 inhibition via a radioligand binding assay.
Conclusion
References
- 1. Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dilazep | C31H44N2O10 | CID 3074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Physicochemical Properties of Dilazep: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of Dilazep, a potent adenosine uptake inhibitor. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines detailed experimental protocols for its characterization, and visualizes its primary mechanism of action.
Executive Summary
Core Physicochemical Properties
The fundamental physicochemical properties of Dilazep and its commonly used dihydrochloride salt are summarized below. This information is crucial for designing experimental conditions, developing formulations, and understanding its biological activity.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-(4-{3-[(3,4,5-Trimethoxyphenyl)carbonyloxy]propyl}-1,4-diazepan-1-yl)propyl 3,4,5-trimethoxybenzoate[3][4] |
| Synonyms | Dilazepum, Biopropazepan Trimethoxybenzoate[4] |
| Chemical Formula | C₃₁H₄₄N₂O₁₀ (Dilazep Base)[4] |
| C₃₁H₄₆Cl₂N₂O₁₀ (Dilazep Dihydrochloride)[5][6] | |
| Molecular Weight | 604.7 g/mol (Dilazep Base)[4] |
| 677.61 g/mol (Dilazep Dihydrochloride)[5][7] | |
| CAS Number | 35898-87-4 (Dilazep Base)[4] |
| 20153-98-4 (Dilazep Dihydrochloride)[5][7] |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of Dilazep. For properties where specific experimental data for Dilazep was not found in the searched literature, a theoretical estimate or relevant information is provided alongside a detailed protocol for experimental determination in Section 3.0.
| Property | Value / Observation |
| pKa | Experimental value not found. As a molecule with two tertiary amine groups within a diazepane ring, the pKa values are expected to be in the range of 9-11 for cyclic tertiary amines.[8] |
| Melting Point | Experimental value not found in the searched literature. |
| Aqueous Solubility | Dilazep Dihydrochloride: ≥100 mg/mL in water. It is also described as water-soluble.[9] Another source lists the solubility in H₂O as 10 mg/mL.[7] |
| Other Solubilities | Dilazep Hydrochloride: Soluble in Acetonitrile.[10] |
| Stability | Dilazep Hydrochloride (Solid): Stable for ≥ 4 years at -20°C. |
| Stock Solution: Stable for 6 months at -80°C and 1 month at -20°C when sealed and protected from moisture.[9] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of Dilazep are provided below. These protocols are based on standard pharmaceutical testing guidelines.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of Dilazep, a compound with basic tertiary amine functional groups.
References
- 1. Adenosine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Dilazep | C31H44N2O10 | CID 3074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. molnova.cn [molnova.cn]
- 7. Dilazep powder 20153-98-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. eyesopen.com [eyesopen.com]
The Core Mechanism of Dilazep as an Adenosine Reuptake Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilazep is a potent coronary vasodilator that exerts its primary pharmacological effect through the inhibition of adenosine reuptake. By blocking the transport of endogenous adenosine into cells, Dilazep increases the extracellular concentration of this nucleoside, thereby potentiating its diverse physiological effects. This guide provides an in-depth technical overview of the molecular mechanism of Dilazep, focusing on its interaction with equilibrative nucleoside transporters (ENTs), the downstream signaling cascades, and the experimental methodologies used to characterize its activity.
Molecular Target: Equilibrative Nucleoside Transporters (ENTs)
The principal molecular targets of Dilazep are the equilibrative nucleoside transporters, primarily ENT1 and to a lesser extent, ENT2. These transporters are integral membrane proteins that facilitate the bidirectional movement of nucleosides, including adenosine, across the cell membrane, driven by the concentration gradient.[1] Dilazep is a potent inhibitor of ENT1 and also shows inhibitory activity against ENT2, although with significantly lower potency.[2]
Quantitative Inhibitory Activity of Dilazep
The inhibitory potency of Dilazep against ENT1 and ENT2 has been quantified in various studies, typically reported as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values. These values can vary depending on the experimental system, including the cell type, radioligand used, and assay conditions.
| Transporter | Parameter | Value (nM) | Cell Line/System | Reference |
| hENT1 | Ki | 0.41 | Erythrocyte membranes | [3] |
| hENT1 | IC50 | ~18-19 | Not specified | [4] |
| hENT2 | IC50 | ~9,000-134,000 | Not specified | [4] |
| rENT1 | IC50 | > 1,000 | Rat tissues | [5] |
| rENT2 | IC50 | > 1,000 | Rat tissues | [5] |
hENT1: human Equilibrative Nucleoside Transporter 1 hENT2: human Equilibrative Nucleoside Transporter 2 rENT1: rat Equilibrative Nucleoside Transporter 1 rENT2: rat Equilibrative Nucleoside Transporter 2
Mechanism of Action: Signaling Pathways
The inhibition of adenosine reuptake by Dilazep leads to an accumulation of extracellular adenosine. This elevated adenosine then activates its specific G protein-coupled receptors (GPCRs), primarily the A2A adenosine receptor in the context of vasodilation.[6]
Adenosine A2A Receptor Signaling Cascade
Activation of the A2A receptor on vascular smooth muscle cells initiates a signaling cascade that results in vasodilation:[6]
-
Receptor Activation: Extracellular adenosine binds to and activates the A2A adenosine receptor.
-
G Protein Coupling: The activated receptor couples to a stimulatory G protein (Gs).
-
Adenylyl Cyclase Activation: The Gs protein activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.
-
Phosphorylation of Downstream Targets: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.
References
- 1. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. researchgate.net [researchgate.net]
- 5. Molecular cloning and functional characterization of nitrobenzylthioinosine (NBMPR)-sensitive (es) and NBMPR-insensitive (ei) equilibrative nucleoside transporter proteins (rENT1 and rENT2) from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dilazep Hydrochloride Hydrate? [synapse.patsnap.com]
Dilazep's Binding Affinity for Equilibrative Nucleoside Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Dilazep for equilibrative nucleoside transporters (ENTs), critical membrane proteins that regulate adenosine levels and are targets for various therapeutic agents. This document details quantitative binding data, in-depth experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of Dilazep for ENTs
Dilazep exhibits a significantly higher affinity for human equilibrative nucleoside transporter 1 (hENT1) compared to human equilibrative nucleoside transporter 2 (hENT2), establishing it as a potent and selective hENT1 inhibitor. The binding affinity is typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
| Transporter | Parameter | Value (nM) | Reference |
| hENT1 | Kᵢ | 0.41 | [1] |
| hENT1 | IC₅₀ | 18-19 | [2] |
| hENT2 | Kᵢ | - | - |
| hENT2 | IC₅₀ | 9,000-134,000 | [2] |
Table 1: Binding affinity of Dilazep for human Equilibrative Nucleoside Transporters (hENTs).
Mechanism of Action and Downstream Signaling
Dilazep functions as a competitive inhibitor of ENTs, binding to the central substrate-binding site and sterically blocking the translocation of nucleosides like adenosine across the cell membrane.[3] This inhibition leads to an increase in the extracellular concentration of adenosine, which then activates G protein-coupled adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[4][5]
Activation of these receptors modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] A₁ and A₃ receptors are typically coupled to inhibitory G proteins (Gᵢ), which decrease cAMP production, while A₂ₐ and A₂ₑ receptors are coupled to stimulatory G proteins (Gₛ), which increase cAMP levels.[5] This modulation of cAMP signaling underlies many of the physiological effects of Dilazep, including vasodilation and cardioprotection.[6]
Experimental Protocols
The binding affinity of Dilazep for ENTs is primarily determined through two key experimental approaches: radioligand binding assays and nucleoside uptake inhibition assays.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (Dilazep) to compete with a radiolabeled ligand for binding to the transporter. A commonly used radioligand for ENT1 is [³H]S-(4-nitrobenzyl)-6-thioinosine ([³H]NBMPR), a potent and specific ENT1 inhibitor.
Materials:
-
Cells or membranes expressing the target ENT (e.g., human erythrocytes, HEK293 cells overexpressing hENT1).
-
[³H]NBMPR (radioligand).
-
Unlabeled Dilazep.
-
Binding buffer (e.g., Tris-HCl, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation: Prepare a series of dilutions of unlabeled Dilazep.
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of [³H]NBMPR and varying concentrations of Dilazep. Include control wells with [³H]NBMPR only (total binding) and [³H]NBMPR with a high concentration of a known ENT1 inhibitor like unlabeled NBMPR (non-specific binding).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[7]
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Dilazep concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Nucleoside Uptake Inhibition Assay
This functional assay measures the ability of Dilazep to inhibit the transport of a radiolabeled nucleoside substrate, such as [³H]uridine, into cells expressing ENTs.
Materials:
-
Cell line expressing the target ENT (e.g., HeLa or PK15NTD cells).[8]
-
[³H]uridine (radiolabeled substrate).
-
Unlabeled Dilazep.
-
Uptake buffer (e.g., sodium-free buffer to isolate ENT activity).[9]
-
Lysis buffer.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of Dilazep for a short period (e.g., 10-20 minutes).
-
Uptake Initiation: Add [³H]uridine to each well to initiate the uptake.
-
Uptake Termination: After a defined time (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold uptake buffer.[10]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Determine the rate of [³H]uridine uptake at each Dilazep concentration. Plot the percentage of uptake inhibition against the logarithm of the Dilazep concentration to determine the IC₅₀.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for characterizing the binding affinity of a compound like Dilazep for ENTs.
This guide provides a foundational understanding of Dilazep's interaction with equilibrative nucleoside transporters. The detailed protocols and workflows are intended to assist researchers in the design and execution of their own studies in this critical area of pharmacology and drug development.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel variants provide differential stabilisation of human equilibrative nucleoside transporter 1 states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Dilazep in Preclinical Models: A Technical Overview of Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilazep, a vasodilator and adenosine-potentiating agent, has been investigated in various preclinical models for its cardiovascular and neuroprotective effects. This technical guide synthesizes available data on the pharmacokinetics and pharmacodynamics of dilazep in these models. While comprehensive quantitative pharmacokinetic parameters remain elusive in publicly accessible literature, this document consolidates qualitative findings and outlines the experimental methodologies employed in key preclinical studies. The primary mechanism of dilazep revolves around the inhibition of adenosine uptake, leading to a potentiation of adenosine's physiological effects, including vasodilation and antiplatelet aggregation. This guide aims to provide a foundational understanding for researchers and professionals in drug development, highlighting both the established knowledge and the existing gaps in the preclinical characterization of dilazep.
Introduction
Dilazep is a compound recognized for its vasodilatory properties and its ability to interfere with adenosine transport across cell membranes. Its potential therapeutic applications have been explored in the context of cardiovascular disorders and ischemic conditions. Understanding the pharmacokinetic profile and the pharmacodynamic mechanisms of dilazep in preclinical species is crucial for the translation of these findings to clinical settings. This whitepaper provides an in-depth review of the available preclinical data, with a focus on summarizing quantitative data where available, detailing experimental protocols, and visualizing key pathways and workflows.
Pharmacokinetics
The quantitative characterization of dilazep's absorption, distribution, metabolism, and excretion (ADME) in preclinical models is not extensively documented in readily available scientific literature. A key publication from 1972, which likely contains detailed pharmacokinetic data in rats, is not available in full-text English translation, presenting a significant data gap. The following tables summarize the currently available, albeit limited, pharmacokinetic information for dilazep in preclinical species.
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Dilazep in Rats
| Parameter | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Plasma Protein Binding (%) | Reference |
| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |||
| Intravenous | Data not available | Data not available | Data not available | Mentioned but no value specified | Not applicable | Data not available | [1] |
Table 2: Pharmacokinetic Parameters of Dilazep in Dogs
| Parameter | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Plasma Protein Binding (%) | Reference |
| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |||
| Intravenous | 0.2 mg/kg | Data not available | Data not available | Data not available | Data not available | Not applicable | Data not available |
Table 3: Pharmacokinetic Parameters of Dilazep in Mice
| Parameter | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Plasma Protein Binding (%) | Reference |
| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |||
| Intravenous | Data not available | Data not available | Data not available | Data not available | Not applicable | Data not available |
Note: The lack of quantitative data in the tables above highlights a significant gap in the publicly available preclinical pharmacokinetic information for dilazep.
Experimental Protocols: Pharmacokinetic Studies
A general approach to determining the pharmacokinetic profile of a compound like dilazep in rats would involve the following steps. Specific details for dilazep are limited.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Administration:
-
Intravenous (IV): Administration of a single bolus dose of dilazep solution via the tail vein or a cannulated jugular vein.
-
Oral (PO): Administration of a single dose of dilazep solution or suspension via oral gavage.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the tail vein, saphenous vein, or via a cannula in the jugular or carotid artery.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of dilazep and its potential metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
This in vitro method is a standard approach to determine the extent to which a drug binds to plasma proteins.
-
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device).
-
Dialysis membrane with an appropriate molecular weight cutoff.
-
Plasma from the preclinical species of interest (rat, dog, mouse).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Dilazep solution of known concentration.
-
-
Procedure:
-
Spike the plasma with dilazep to a known concentration.
-
Load the spiked plasma into one chamber of the dialysis cell and an equal volume of PBS into the other chamber.
-
Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of dilazep in both samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation: The percentage of protein binding is calculated based on the difference in drug concentration between the plasma and buffer chambers at equilibrium.
Pharmacodynamics
The pharmacodynamic effects of dilazep are primarily attributed to its ability to inhibit the cellular uptake of adenosine, thereby potentiating the effects of this endogenous nucleoside.
Mechanism of Action: Adenosine Uptake Inhibition
Dilazep is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1. By blocking these transporters, dilazep increases the extracellular concentration of adenosine. This elevated adenosine level leads to enhanced activation of adenosine receptors (A1, A2A, A2B, and A3), which mediate various physiological responses.
Figure 1: Mechanism of Action of Dilazep.
Cardiovascular Effects
In preclinical models, dilazep has demonstrated significant cardiovascular effects, primarily related to its vasodilatory action.
-
Coronary Vasodilation: In anesthetized dogs, intravenous administration of dilazep (0.2 mg/kg) resulted in a marked and sustained reduction of coronary resistance and an increase in coronary blood flow. This effect was observed to be uniform across the subendocardial and subepicardial layers of the left ventricle.
-
Systemic Hemodynamics: The same study in dogs showed a significant reduction in total systemic resistance and aortic pressure. Importantly, blood flow to the liver, kidney, and spleen was not compromised.
Table 4: Summary of Cardiovascular Pharmacodynamic Effects of Dilazep in Dogs
| Parameter | Effect | Dose | Preclinical Model | Reference |
| Coronary Resistance | Marked and sustained reduction | 0.2 mg/kg IV | Anesthetized Dog | |
| Coronary Blood Flow | Increased | 0.2 mg/kg IV | Anesthetized Dog | |
| Total Systemic Resistance | Significant reduction | 0.2 mg/kg IV | Anesthetized Dog | |
| Aortic Pressure | Significant reduction | 0.2 mg/kg IV | Anesthetized Dog | |
| Renal/Hepatic/Splenic Blood Flow | Not reduced | 0.2 mg/kg IV | Anesthetized Dog |
-
Animal Model: Open-chest anesthetized dogs.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment.
-
Instrumentation:
-
Catheters are placed for drug administration (e.g., femoral vein) and blood pressure monitoring (e.g., femoral artery).
-
An electromagnetic flow probe is placed around the left circumflex or left anterior descending coronary artery to measure coronary blood flow.
-
ECG leads are attached for monitoring heart rate and rhythm.
-
-
Procedure:
-
After a stabilization period, baseline hemodynamic and coronary blood flow measurements are recorded.
-
Dilazep is administered intravenously as a bolus injection or continuous infusion.
-
Hemodynamic parameters (e.g., arterial pressure, heart rate, left ventricular pressure) and coronary blood flow are continuously monitored and recorded at specific time points post-administration.
-
-
Data Analysis: Changes in cardiovascular parameters from baseline are calculated and statistically analyzed.
Figure 2: Experimental Workflow for Cardiovascular Assessment in Dogs.
Antiplatelet Effects
By increasing extracellular adenosine, dilazep indirectly inhibits platelet aggregation. Adenosine, acting through A2A receptors on platelets, increases intracellular cyclic AMP (cAMP) levels, which in turn inhibits platelet activation and aggregation.
Table 5: Summary of In Vitro Antiplatelet Effects of Dilazep
| Aggregating Agent | Dilazep Concentration | Effect | Preclinical Model | Reference |
| Norepinephrine | 500 µg/mL | Complete inhibition | Human platelet-rich plasma | |
| ADP | 500 µg/mL | Complete inhibition | Human platelet-rich plasma |
-
Sample Preparation:
-
Whole blood is collected from healthy human donors or preclinical species into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed.
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed. PPP is used as a reference for 100% light transmission.
-
-
Procedure:
-
PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
A baseline light transmission is established.
-
Dilazep or vehicle is added to the PRP and incubated for a short period.
-
A platelet-aggregating agent (e.g., ADP, collagen, or norepinephrine) is added to induce aggregation.
-
The change in light transmission through the PRP is recorded over time as platelets aggregate.
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission, and the inhibitory effect of dilazep is calculated relative to the vehicle control.
Neuroprotective Effects
The adenosine-potentiating effect of dilazep suggests a potential for neuroprotection in ischemic conditions, such as stroke. Increased extracellular adenosine can exert neuroprotective effects by reducing excitotoxicity, inflammation, and metabolic demand.
The MCAO model is a widely used preclinical model of focal cerebral ischemia.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Surgical Procedure:
-
The rat is anesthetized.
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament can be left in place for permanent occlusion or withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.
-
-
Drug Administration: Dilazep or vehicle can be administered before, during, or after the ischemic insult, typically via intravenous or intraperitoneal injection.
-
Outcome Measures:
-
Neurological Deficit Scoring: Behavioral tests are performed at various time points post-MCAO to assess motor and neurological function.
-
Infarct Volume Measurement: At the end of the study, the brain is removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Histology and Immunohistochemistry: Brain sections can be further analyzed for markers of neuronal death, inflammation, and apoptosis.
-
References
Dilazep as a Vasodilator Agent in Cardiovascular Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilazep, a coronary vasodilator, has been a subject of cardiovascular research due to its potent effects on both coronary and systemic circulation. This technical guide provides an in-depth analysis of Dilazep's mechanisms of action, supported by quantitative data from various preclinical and clinical studies. Detailed experimental protocols for key assays are outlined to facilitate reproducibility and further investigation. The primary mechanism of Dilazep-induced vasodilation is the inhibition of adenosine uptake, leading to potentiation of adenosine-mediated signaling. Evidence also suggests a secondary mechanism involving direct calcium antagonism in vascular smooth muscle cells. This document aims to be a comprehensive resource for professionals in cardiovascular research and drug development, offering a structured overview of Dilazep's pharmacology and its application in experimental settings.
Introduction
Dilazep is a tetrahydro-1H-1,4-diazepine derivative that has been clinically utilized as an antianginal and coronary vasodilating agent.[1][2] Its therapeutic effects are primarily attributed to its ability to augment the physiological actions of endogenous adenosine, a key regulator of coronary blood flow.[3][4][5] This guide delves into the core mechanisms of Dilazep's vasodilator activity, presents a compilation of quantitative data from pivotal studies, and provides detailed methodologies for the experimental procedures cited.
Mechanisms of Vasodilator Action
Dilazep's vasodilator effects are multifactorial, with the primary and most well-documented mechanism being the inhibition of adenosine uptake. A secondary, direct effect on vascular smooth muscle calcium channels has also been proposed.
Primary Mechanism: Inhibition of Adenosine Uptake
Dilazep is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1, which are responsible for the reuptake of adenosine from the interstitial space into cells.[6][7] By blocking these transporters, Dilazep increases the extracellular concentration of adenosine, thereby potentiating its effects on adenosine receptors located on vascular smooth muscle and endothelial cells.[4][5]
Activation of adenosine A2A receptors on vascular smooth muscle cells leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately leading to vasodilation through mechanisms such as:
-
Inhibition of myosin light chain kinase (MLCK), reducing the phosphorylation of myosin light chains and preventing cross-bridge formation.
-
Enhanced sequestration of intracellular calcium into the sarcoplasmic reticulum.
-
Opening of potassium channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels.
The vasodilatory effect of Dilazep is significantly attenuated by adenosine receptor antagonists like 8-phenyltheophylline, confirming the central role of the adenosine signaling pathway.[3]
Secondary Mechanism: Potential Direct Calcium Antagonism
In addition to its effects on adenosine uptake, some studies suggest that Dilazep may also possess direct calcium antagonistic properties.[1][8] This mechanism involves the inhibition of calcium influx into vascular smooth muscle cells through L-type voltage-gated calcium channels. By reducing intracellular calcium concentration, Dilazep can directly induce vasorelaxation, independent of the adenosine pathway. This effect is reported to be less potent than that of classical calcium channel blockers like verapamil.[8]
Quantitative Data on Vasodilator Effects
The vasodilator effects of Dilazep have been quantified in numerous studies. The following tables summarize key findings from both human and animal experiments.
Table 1: Hemodynamic Effects of Intravenous Dilazep in Humans
| Parameter | Dose | Baseline | Post-Dilazep | Percentage Change | p-value | Reference |
| Coronary Resistance (mmHg x min x ml⁻¹) | 0.2 mg/kg | 1.0 | 0.5 | -50% | < 0.01 | [3] |
| Coronary Diameter | 0.2 mg/kg | - | - | +23% | < 0.001 | [3] |
| Systolic Blood Pressure (mmHg) | 0.2 mg/kg | - | - | ↓ 13.3 mmHg | - | [4] |
| Diastolic Blood Pressure (mmHg) | 0.2 mg/kg | - | - | ↓ 10.6 mmHg | - | [4] |
| Upper Limb Blood Flow | 0.2 mg/kg | - | - | +32% | < 0.001 | [4] |
| Peripheral Vascular Resistance | 0.2 mg/kg | - | - | -29% | < 0.001 | [4] |
Table 2: Effects of Dilazep on Superior Mesenteric Arterial Conductance (SMAC) in Animal Models
| Condition | Adenosine Dose (mg/kg/min) | Rmax (% change in SMAC) | EC50 (µM) | Reference |
| Post-Dilazep Administration | 0.04 - 0.1 | 193.4 ± 27.3 | 2.8 ± 1.3 | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the vasodilator properties of Dilazep.
In Vivo Assessment of Hemodynamic Effects in Humans
Objective: To quantify the effects of intravenous Dilazep on coronary and systemic hemodynamics.
Protocol:
-
Patient Selection: Patients undergoing cardiac catheterization and coronary angiography for the evaluation of chest pain are recruited.[3]
-
Drug Administration: Dilazep is administered intravenously at a dose of 0.2 mg/kg over 1 to 2 minutes.[3]
-
Coronary Hemodynamics:
-
Quantitative Angiography: Coronary angiograms are obtained before and after Dilazep administration. The diameter of a selected coronary artery segment is measured using a computer-assisted analysis system.[3]
-
Coronary Blood Flow: Coronary sinus blood flow is measured using the thermodilution technique.
-
Coronary Resistance: Calculated by dividing mean aortic pressure by coronary blood flow.
-
-
Systemic Hemodynamics:
-
Blood Pressure: Aortic and pulmonary artery pressures are continuously monitored using fluid-filled catheters.
-
Cardiac Output: Determined by the thermodilution method.
-
Systemic Vascular Resistance: Calculated from mean arterial pressure, central venous pressure, and cardiac output.
-
-
Peripheral Blood Flow:
-
Data Analysis: Hemodynamic parameters before and after Dilazep administration are compared using appropriate statistical tests (e.g., paired t-test). A p-value of < 0.05 is considered statistically significant.
In Vitro Assessment of Vasodilator Effects on Isolated Aortic Rings
Objective: To determine the direct effects of Dilazep on vascular smooth muscle contractility.
Protocol:
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised.
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.
-
In some rings, the endothelium is removed by gently rubbing the intimal surface with a small wire.
-
-
Organ Bath Setup:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.
-
One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in tension.
-
A resting tension of 2g is applied to the rings, and they are allowed to equilibrate for 60-90 minutes.
-
-
Experimental Procedure:
-
The viability of the aortic rings is tested by inducing contraction with phenylephrine (1 µM) or KCl (60 mM).
-
In endothelium-intact rings, relaxation in response to acetylcholine (1 µM) is assessed to confirm endothelial integrity.
-
After washing and re-equilibration, the rings are pre-contracted with phenylephrine or KCl.
-
Once a stable contraction is achieved, cumulative concentrations of Dilazep are added to the organ bath to construct a concentration-response curve.
-
-
Data Analysis:
-
The relaxant effect of Dilazep is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
EC₅₀ values (the concentration of Dilazep that produces 50% of the maximal relaxation) are calculated.
-
In Vitro Measurement of Adenosine Uptake Inhibition
Objective: To quantify the inhibitory effect of Dilazep on adenosine uptake in cultured cells.
Protocol:
-
Cell Culture: Human cell lines, such as HeLa cells, that express ENTs are cultured under standard conditions.
-
Assay Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are washed and incubated with a buffer solution.
-
Dilazep at various concentrations is pre-incubated with the cells.
-
Radiolabeled adenosine ([³H]adenosine) is added to initiate the uptake reaction.
-
The uptake is stopped after a defined period by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of [³H]adenosine uptake is determined for each concentration of Dilazep.
-
The results are expressed as a percentage of the control (uptake in the absence of Dilazep).
-
The IC₅₀ value (the concentration of Dilazep that inhibits 50% of adenosine uptake) is calculated.
-
Conclusion
Dilazep is a potent vasodilator with a well-established primary mechanism of action involving the inhibition of adenosine uptake, leading to the potentiation of adenosine-mediated vasodilation. This is supported by a substantial body of evidence from both human and animal studies. Additionally, there is evidence to suggest a secondary mechanism involving direct calcium antagonism, which may contribute to its overall vasodilator effect. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Dilazep and similar compounds in the management of cardiovascular diseases. Future research should aim to further elucidate the precise molecular interactions of Dilazep with calcium channels and to explore its effects on other potential signaling pathways involved in the regulation of vascular tone.
References
- 1. Hemodynamic effects of intravenous diltiazem with impaired left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dilazep on coronary and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous dilazep reduces blood pressure and peripheral vascular resistance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dilazep-induced vasodilation is mediated through adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dilazep potentiation of adenosine-mediated superior mesenteric arterial vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cardioprotective Effects of Dilazep in Ischemia Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myocardial ischemia and the subsequent reperfusion injury are critical areas of cardiovascular research. This technical guide delves into the cardioprotective mechanisms of Dilazep, a potent adenosine uptake inhibitor and calcium antagonist, in preclinical models of myocardial ischemia. Through a comprehensive review of existing literature, this document outlines the biochemical and physiological effects of Dilazep, presenting quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved in its therapeutic action. The evidence strongly suggests that Dilazep confers significant cardioprotection by preserving myocardial energy stores, attenuating cellular injury, and improving hemodynamic function during and after an ischemic insult.
Introduction
Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. The pathophysiology involves a reduction in blood flow to the myocardium, leading to oxygen and nutrient deprivation, followed by a cascade of detrimental events upon the restoration of blood flow, known as reperfusion injury. Dilazep has emerged as a promising cardioprotective agent. Its primary mechanism of action is the inhibition of adenosine reuptake by cells, which increases the extracellular concentration of adenosine, a nucleoside with potent vasodilatory, anti-inflammatory, and cardioprotective properties[1]. Furthermore, Dilazep exhibits calcium antagonistic effects, which contribute to its protective profile by preventing intracellular calcium overload, a key contributor to cell death in ischemia-reperfusion injury[2][3][4]. This whitepaper provides a detailed technical overview of the cardioprotective effects of Dilazep in various ischemia models.
Quantitative Data on the Cardioprotective Effects of Dilazep
The following tables summarize the quantitative data from various studies investigating the effects of Dilazep in ischemia models.
Table 1: Effects of Dilazep on Myocardial Injury Markers
| Parameter | Animal Model | Treatment Protocol | Control Group | Dilazep-Treated Group | Percentage Change | Reference |
| Infarct Size (% of Area at Risk) | Rabbit | 30-min ischemia, 2-day reperfusion, with ischemic preconditioning (40-min reperfusion) | 47 ± 5% | 18 ± 5% | -61.7% | [5] |
| Creatine Phosphokinase (CPK) Release | Isolated Rabbit Heart | 60-min ischemia, 30-min reperfusion | Massive Release | Reduced Release | Not Quantified | [6] |
| Lactate Release | Isolated Rabbit Heart | 60-min ischemia, 30-min reperfusion | Not Specified | Reduced Release | Not Quantified | [6] |
| Tissue Lactate Concentration | Dog | 40-min coronary artery ligation | Increased | Decreased Significantly | Not Quantified | [4] |
Table 2: Effects of Dilazep on Myocardial Energy Metabolism
| Parameter | Animal Model | Treatment Protocol | Control Group | Dilazep-Treated Group | Outcome | Reference |
| ATP Content | Isolated Rabbit Heart | 60-min ischemia | Decline | Slowed Rate of Depletion | ATP Sparing | [6] |
| Creatine Phosphate (CP) Content | Isolated Rabbit Heart | 60-min ischemia | Decline | Slowed Rate of Depletion | CP Sparing | [6] |
| ATP Content | Dog | 40-min coronary artery ligation | Decreased | Improved Content | ATP Preservation | [4] |
Table 3: Hemodynamic Effects of Dilazep
| Parameter | Model | Treatment Protocol | Control Value | Dilazep-Treated Value | Percentage Change | Reference |
| Coronary Resistance | Human | Intravenous injection (0.2 mg/kg) | 1.0 mm Hg x min x ml⁻¹ | 0.5 mm Hg x min x ml⁻¹ | -50% | [2] |
| Coronary Diameter | Human | Intravenous injection (0.2 mg/kg) | Not Specified | Not Specified | +23% | [2] |
| Systemic Vascular Resistance | Human | Intravenous injection (0.2 mg/kg) | Not Specified | Not Specified | -29% | [7] |
| Coronary Resistance | Dog | Intravenous injection (0.2 mg/kg) | Not Specified | Marked and Sustained Reduction | Not Quantified | [8] |
| Coronary Blood Flow | Dog | Intravenous injection (0.2 mg/kg) | Not Specified | Increased | Not Quantified | [8] |
| Systemic Resistance | Dog | Intravenous injection (0.2 mg/kg) | Not Specified | Significant Reduction | Not Quantified | [8] |
| Aortic Pressure | Dog | Intravenous injection (0.2 mg/kg) | Not Specified | Significant Reduction | Not Quantified | [8] |
Experimental Protocols
Isolated Rabbit Heart (Langendorff) Model
This ex vivo model is instrumental in studying the direct effects of drugs on the heart without the influence of systemic circulation.
-
Animal Model: Male New Zealand White rabbits.
-
Heart Preparation: Hearts are rapidly excised and mounted on a Langendorff apparatus, perfused with a Krebs-Henseleit buffer gassed with 95% O₂ and 5% CO₂ at a constant temperature (37°C).
-
Ischemia Induction: Global ischemia is induced by stopping the coronary flow for a specified duration, typically 60 minutes[6].
-
Reperfusion: Coronary flow is restored for a period, usually 30 minutes, to simulate reperfusion[6].
-
Dilazep Administration: Dilazep (10⁻⁵ M) is administered in the perfusate for 20 minutes before the onset of ischemia[6].
-
Data Collection:
-
Mechanical Function: Left ventricular developed pressure (LVDP) and diastolic pressure are continuously monitored.
-
Biochemical Markers: Samples of the coronary effluent are collected to measure the release of enzymes like creatine phosphokinase (CPK) and lactate[6].
-
Tissue Analysis: At the end of the experiment, myocardial tissue is freeze-clamped for the analysis of ATP, creatine phosphate (CP), and calcium content[6].
-
In Vivo Canine Model of Myocardial Infarction
This in vivo model allows for the investigation of Dilazep's effects in a more physiologically relevant setting.
-
Animal Model: Mongrel dogs of either sex[4].
-
Anesthesia: Anesthetized with appropriate agents (e.g., pentobarbital).
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce regional myocardial ischemia[4].
-
Ischemia and Reperfusion: The LAD is occluded for a specific period (e.g., 40 minutes), followed by reperfusion where the ligature is released[4].
-
Dilazep Administration: Dilazep (0.2 mg/kg) is administered intravenously, often 20 minutes after the coronary artery occlusion[4].
-
Data Collection:
Signaling Pathways of Cardioprotection by Dilazep
Dilazep's cardioprotective effects are mediated through a dual mechanism of action: inhibition of adenosine uptake and calcium channel blockade.
Adenosine-Mediated Signaling
By blocking the cellular reuptake of adenosine, Dilazep increases its extracellular concentration. Adenosine then activates its G-protein coupled receptors (A₁, A₂ₐ, A₂ₑ, and A₃) on cardiomyocytes and vascular smooth muscle cells, triggering a cascade of protective signaling pathways. Key downstream effectors include Protein Kinase C (PKC) and ATP-sensitive potassium (KATP) channels. Activation of these pathways is thought to reduce calcium influx and preserve mitochondrial function, ultimately leading to reduced cell death.
Calcium Antagonism
In addition to its effects on adenosine, Dilazep also acts as a calcium antagonist. During ischemia, disruption of ion homeostasis leads to a massive influx of calcium into cardiomyocytes, triggering hypercontracture, mitochondrial dysfunction, and activation of proteases, ultimately leading to cell death. By blocking calcium channels, Dilazep directly mitigates this calcium overload, thereby preserving cellular integrity and function. This action is particularly crucial during the reperfusion phase when the sudden return of oxygen can exacerbate calcium-induced injury.
Discussion and Future Directions
The evidence presented in this whitepaper strongly supports the cardioprotective effects of Dilazep in models of myocardial ischemia. Its dual mechanism of action, targeting both the adenosine signaling pathway and calcium homeostasis, makes it a compelling candidate for further investigation. The quantitative data, although derived from different experimental models, consistently demonstrate beneficial effects on myocardial injury, energy metabolism, and hemodynamics.
Future research should focus on obtaining more comprehensive quantitative data from a single, standardized animal model to allow for more direct comparisons of Dilazep's efficacy. Furthermore, elucidating the downstream targets of the adenosine-PKC-KATP channel axis in greater detail will provide a more complete understanding of its cardioprotective signaling. Finally, translating these promising preclinical findings into well-designed clinical trials is the ultimate goal to determine the therapeutic potential of Dilazep in patients with ischemic heart disease.
Conclusion
Dilazep exhibits significant cardioprotective effects in various preclinical models of myocardial ischemia. By inhibiting adenosine uptake and acting as a calcium antagonist, Dilazep effectively reduces myocardial injury, preserves cellular energy stores, and improves hemodynamic parameters. The data and experimental protocols summarized in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic utility of Dilazep in the context of ischemic heart disease.
References
- 1. Cardiovascular effects of a single high dose of dilazep by oral route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dilazep on coronary and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Myocardial protection by dilazep in myocardial ischemia and reperfusion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dilazep in evolving myocardial infarction in dogs: a biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of dilazep on blood flow and oxygen handling in the early stages of canine myocardial infarction. Simultaneous comparison with changes in the normal myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of myocardial protective action of dilazep during ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous dilazep reduces blood pressure and peripheral vascular resistance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dilazep on coronary and systemic circulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of Dilazep in Adenosine Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilazep, a potent vasodilator, primarily exerts its therapeutic effects by modulating adenosine signaling pathways. As a non-nucleoside agent, its principal mechanism of action is the inhibition of the equilibrative nucleoside transporter 1 (ENT1), a key protein responsible for the cellular reuptake of adenosine. This inhibition leads to an accumulation of extracellular adenosine, thereby amplifying its downstream effects through activation of G-protein coupled adenosine receptors (A1, A2A, A2B, and A3). This technical guide provides an in-depth analysis of Dilazep's mechanism of action, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the intricate signaling cascades it influences. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in cellular metabolism and signaling. Under conditions of cellular stress, such as ischemia or inflammation, extracellular adenosine levels rise, acting as a protective mediator.[1] Dilazep, a clinically utilized vasodilator, leverages this endogenous protective system by inhibiting the reuptake of adenosine, thereby prolonging its signaling effects.[1][2] This guide will explore the molecular interactions and cellular consequences of Dilazep's activity, with a focus on its role as a modulator of adenosine signaling pathways.
Mechanism of Action: Inhibition of Adenosine Reuptake
The primary molecular target of Dilazep is the equilibrative nucleoside transporter 1 (ENT1).[1][3] ENT1 facilitates the bidirectional transport of nucleosides, including adenosine, across the cell membrane, driven by the concentration gradient. By competitively binding to ENT1, Dilazep effectively blocks this transport mechanism.[3][4] This leads to an elevation of adenosine concentrations in the extracellular space, making more of the nucleoside available to bind to its cell surface receptors.[1][5]
Quantitative Analysis of ENT1 Inhibition
The inhibitory potency of Dilazep on ENT1 has been quantified in various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to describe this activity. These values can vary depending on the experimental system and conditions.
| Parameter | Value | Cell/Membrane System | Reference |
| Ki | 0.41 nM | Human Erythrocyte Membranes | [6] |
| Ki | 19 nM | Human ENT1 | [5] |
| IC50 | 26-fold higher than wild type for F334S mutant | Yeast cells expressing hENT1 mutants | [1] |
| IC50 | 25% of wild type for F334Y mutant | Yeast cells expressing hENT1 mutants | [1] |
Table 1: Quantitative data on Dilazep's inhibition of ENT1.
Modulation of Adenosine Receptor Signaling Pathways
The increased extracellular adenosine resulting from Dilazep administration activates four subtypes of G-protein coupled adenosine receptors: A1, A2A, A2B, and A3.[1][7] Each receptor subtype is coupled to different G-proteins and initiates distinct downstream signaling cascades.
A2A Receptor-Mediated Vasodilation
The most well-characterized effect of Dilazep-potentiated adenosine signaling is vasodilation, primarily mediated by the A2A adenosine receptor (A2AR).[5] A2A receptors are abundantly expressed on vascular smooth muscle cells.
-
Signaling Cascade:
-
Adenosine binds to A2A receptors.
-
The associated Gs protein is activated.
-
Adenylyl cyclase is stimulated, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5]
-
Elevated cAMP levels activate Protein Kinase A (PKA).
-
PKA activation results in the relaxation of smooth muscle fibers, causing vasodilation and increased blood flow.[5]
-
A1 Receptor-Mediated Effects
The A1 adenosine receptor (A1AR), coupled to Gi proteins, generally mediates inhibitory effects. In the heart, A1AR activation can lead to a decrease in heart rate.[8] In the central nervous system, it can inhibit the release of excitatory neurotransmitters.[9] By increasing ambient adenosine levels, Dilazep can potentiate these A1R-mediated effects.
A2B and A3 Receptor-Mediated Effects
A2B (Gs/Gq coupled) and A3 (Gi/Gq coupled) adenosine receptors are generally lower affinity receptors that are activated under conditions of higher adenosine concentrations, such as significant ischemia or inflammation.[10][11] Dilazep, by elevating adenosine levels, can lead to the recruitment of these receptor subtypes, contributing to anti-inflammatory and cardioprotective effects.
Anti-Platelet and Anti-Inflammatory Effects
The anti-platelet action of Dilazep is also linked to elevated extracellular adenosine.[12] Adenosine, acting through A2A receptors on platelets, increases cAMP levels, which in turn inhibits platelet aggregation.[12] Furthermore, adenosine is known to have anti-inflammatory properties, in part through the modulation of NF-κB signaling.[13][14] By increasing adenosine availability, Dilazep can contribute to the suppression of inflammatory responses.
Experimental Protocols
Radiolabeled Adenosine Uptake Assay
This assay measures the inhibition of adenosine uptake into cells.
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or MDCK cells) expressing ENT1 in 96-well plates.[2][15]
-
Inhibitor Pre-incubation: Wash the cells with transport buffer and then incubate with varying concentrations of Dilazep for 15-30 minutes at room temperature.[2]
-
Uptake Initiation: Add a mixture of [3H]-adenosine and unlabeled adenosine to the wells to start the uptake reaction.[2]
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature.[2]
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of [3H]-adenosine taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 value of Dilazep by fitting the data to a dose-response curve.[2]
Radioligand Binding Assay for ENT1
This assay determines the binding affinity of Dilazep to ENT1.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing hENT1.[2][16]
-
Assay Setup: In a microtiter plate, combine the cell membranes, a radiolabeled ENT1 ligand (e.g., [3H]-Nitrobenzylthioinosine, [3H]-NBMPR), and varying concentrations of Dilazep.[2][6]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.[2][16]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[2][16]
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[2][16]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value of Dilazep from competition binding curves.[6]
cAMP Measurement Assay
This assay quantifies the change in intracellular cAMP levels in response to Dilazep-potentiated adenosine signaling.
-
Cell Culture and Treatment: Culture cells expressing the adenosine receptor of interest (e.g., A2AR). Treat the cells with Dilazep followed by an adenosine receptor agonist.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Immunoassay: Perform a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.[17] In a typical EIA, free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody binding sites.
-
Detection: The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. Measure the signal (e.g., absorbance or fluorescence).
-
Quantification: Determine the cAMP concentration in the samples by comparing the results to a standard curve.[17]
Measurement of Vasodilation
The effect of Dilazep on vasodilation can be assessed in vivo by measuring blood flow in a specific artery, such as the superior mesenteric artery.
-
Animal Preparation: Anesthetize the experimental animal (e.g., rat or cat).[18]
-
Surgical Procedure: Expose the superior mesenteric artery and place a flow probe around it to measure blood flow.[19][20]
-
Drug Administration: Administer Dilazep intravenously.
-
Data Acquisition: Continuously record blood flow and arterial blood pressure.
-
Analysis: Calculate mesenteric vascular conductance (blood flow/mean arterial pressure) to assess vasodilation.[18]
Conclusion
Dilazep serves as a powerful pharmacological tool and therapeutic agent by amplifying the endogenous adenosine signaling system. Its primary action as an ENT1 inhibitor leads to a cascade of downstream effects mediated by the various adenosine receptor subtypes. This results in significant physiological responses, most notably vasodilation, as well as anti-platelet and anti-inflammatory effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of Dilazep and other adenosine-modulating compounds, which hold promise for the treatment of cardiovascular and inflammatory diseases. A thorough understanding of these intricate signaling pathways is crucial for the development of novel and more targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Therapeutic Potential of Agonists and Antagonists of A1, A2a, A2b and A3 Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation by dilazep on the negative inotropic effect of adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Presynaptic adenosine A1 receptors modulate excitatory transmission in the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent improvements in the development of A(2B) adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]
- 18. Dilazep-induced vasodilation is mediated through adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ref.mcbradiology.com [ref.mcbradiology.com]
- 20. chattanoogaimaging.com [chattanoogaimaging.com]
foundational research on Dilazep and ENT1/ENT2 inhibition
An In-depth Technical Guide to the Foundational Research on Dilazep and its Inhibition of ENT1/ENT2
Introduction
Dilazep is a coronary vasodilator that has been a subject of significant research due to its potent inhibitory effects on Equilibrative Nucleoside Transporters (ENTs). These transporters, particularly ENT1 (SLC29A1) and ENT2 (SLC29A2), are integral membrane proteins that facilitate the transport of nucleosides like adenosine across cell membranes. By inhibiting these transporters, Dilazep effectively increases the extracellular concentration of adenosine, a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2][3] This guide provides a comprehensive overview of the foundational research on Dilazep, focusing on its mechanism of action, pharmacological profile, and the experimental methodologies used to characterize its interaction with ENT1 and ENT2.
Mechanism of Action: ENT Inhibition
Equilibrative nucleoside transporters move nucleosides down their concentration gradient. Dilazep functions as a competitive inhibitor of these transporters. Structural and molecular dynamics studies reveal that Dilazep sterically blocks the translocation pathway of the transporter.[4] One of the trimethoxyphenyl rings of the Dilazep molecule occupies the primary nucleoside binding (orthosteric) site, mimicking the adenosyl moiety of natural substrates.[2] The rest of the molecule extends into an adjacent cavity near the extracellular side, effectively preventing the conformational change required for the transport cycle, thus blocking nucleoside passage.[2][4] This inhibition leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors to elicit downstream physiological effects.[3]
Pharmacological Profile: Potency and Selectivity
Dilazep exhibits significantly different potencies for ENT1 and ENT2. It is a highly potent inhibitor of human ENT1 (hENT1), with reported IC50 and Ki values in the low nanomolar range. In contrast, its inhibitory activity against ENT2 is several orders of magnitude weaker, typically requiring micromolar concentrations for significant effect.[5][6] This pharmacological profile establishes Dilazep as a potent and selective ENT1 inhibitor at therapeutic concentrations.[5][7][8]
| Inhibitor | Transporter | Parameter | Value | Reference |
| Dilazep | hENT1 | IC50 | 17.5 nM | [5] |
| Dilazep | hENT1 | IC50 | ~18-19 nM | [9] |
| Dilazep | hENT1 | Ki | 19 nM | [6] |
| Dilazep | hENT2 | IC50 | ~9 - 134 µM (9,000 - 134,000 nM) | [9] |
| Dilazep | hENT2 | Ki | 134 µM (134,000 nM) | [6] |
| Dilazep | rENT2 | IC50 | 8,800 nM | [5] |
Key Experimental Protocols
The characterization of Dilazep's inhibitory effects on ENT1 and ENT2 primarily relies on cellular transport assays using radiolabeled nucleosides.
Nucleoside Uptake Inhibition Assay
This method directly measures the ability of a compound to inhibit the transport of a substrate into cells engineered to express a specific transporter.
1. Cell Line Preparation:
-
Use a cell line that lacks endogenous nucleoside transporters (e.g., PK15NTD) or a cell line where transporter expression is well-characterized (e.g., HeLa cells).[10][11]
-
Stably transfect the cells to express the human transporter of interest, either hENT1 or hENT2.[11]
2. Assay Procedure:
-
Cell Seeding: Plate the engineered cells in multi-well plates and grow to near confluency.[12]
-
Pre-incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution). Then, incubate the cells for a defined period (e.g., 15-30 minutes) with varying concentrations of Dilazep or a vehicle control.[6][12]
-
Uptake Initiation: Add a radiolabeled nucleoside substrate, such as [³H]-uridine or [³H]-adenosine, to each well and incubate for a short, defined period (e.g., 1-2 minutes) to measure the initial rate of transport.[6][11][12]
-
Uptake Termination: Rapidly stop the transport process by aspirating the solution and washing the cells multiple times with an ice-cold wash buffer.[12]
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate the percentage of transport inhibition for each Dilazep concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a nucleoside transporter inhibitor, dilazep, on renal microcirculation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dilazep analogues for the study of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Dilazep
These application notes provide detailed protocols and supporting data for researchers, scientists, and drug development professionals investigating the in vitro effects of Dilazep. Dilazep is a potent inhibitor of equilibrative nucleoside transporters (ENTs), primarily ENT1, which leads to increased extracellular adenosine concentrations and subsequent modulation of various physiological processes.
Data Presentation
The following tables summarize the quantitative data on Dilazep's in vitro activities.
Table 1: Inhibition of Equilibrative Nucleoside Transporters (ENTs) by Dilazep
| Transporter | Species | Assay Type | Cell Line/System | IC50 / Ki Value | Reference |
| hENT1 | Human | [3H]NBMPR Binding | Not specified | Ki: 19 nM | [1] |
| hENT1 | Human | Not specified | Not specified | IC50 < 100 nM | [2] |
| hENT2 | Human | Not specified | Not specified | Ki: 134 µM | [1] |
| rENT2 | Rat | Radio-ligand uptake | H9c2 cells | No significant activity | [2] |
Table 2: Inhibition of Platelet Aggregation by Dilazep
| Agonist | Species | Dilazep Concentration | Inhibition | Reference |
| Norepinephrine (10 µg/mL) | Human | 200 µg/mL | Partial Inhibition | [3] |
| Norepinephrine (10 µg/mL) | Human | 500 µg/mL | Complete Inhibition | [3] |
| ADP (1 µg/mL) | Human | 200 µg/mL | Partial Inhibition | [3] |
| ADP (1 µg/mL) | Human | 500 µg/mL | Complete Inhibition | [3] |
| ADP | Human | Dose-dependent | Inhibition of aggregation and TXB2 formation | [4] |
| Collagen | Human | Dose-dependent | Inhibition of aggregation and TXB2 formation | [4] |
| Epinephrine | Human | Dose-dependent | Inhibition of aggregation and TXB2 formation | [4] |
| Thrombin | Human | Dose-dependent | Suppression of malondialdehyde production | [5] |
| Collagen | Human | Dose-dependent | Suppression of malondialdehyde production | [5] |
Table 3: Anti-Inflammatory Effects of Dilazep
| Cell Line | Stimulant | Measured Parameter | Effect of Dilazep | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) Production | Suppression | [6] |
| RAW 264.7 | LPS | TNF-α mRNA Expression | Suppression | [6] |
Experimental Protocols
Protocol 1: In Vitro Adenosine Uptake Inhibition Assay
This protocol describes a method to measure the inhibition of adenosine uptake by Dilazep in a cell line expressing the equilibrative nucleoside transporter 1 (ENT1).
Materials:
-
Human ENT1 (hENT1)-expressing cells (e.g., PK15NTD-hENT1)
-
Cell culture medium
-
96-well cell culture plates
-
Transport buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 20 mM HEPES, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose, pH 7.4)
-
[³H]-Adenosine
-
Unlabeled adenosine
-
Dilazep stock solution
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed the hENT1-expressing cells in a 96-well plate at a density that allows them to reach confluency on the day of the assay. Culture overnight.
-
Inhibitor Pre-incubation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with transport buffer.
-
Add transport buffer containing various concentrations of Dilazep to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at room temperature.
-
-
Initiation of Uptake:
-
Prepare a solution of [³H]-Adenosine and unlabeled adenosine in transport buffer.
-
Add this solution to each well to initiate the uptake reaction.
-
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold transport buffer to remove extracellular radiolabel.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate to lyse the cells.
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Dilazep concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol details the use of light transmission aggregometry (LTA) to assess the inhibitory effect of Dilazep on platelet aggregation.
Materials:
-
Freshly drawn human whole blood
-
3.2% or 3.8% Sodium citrate anticoagulant
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Platelet aggregation agonists (e.g., ADP, collagen, norepinephrine)
-
Dilazep stock solution
-
Saline
-
Light Transmission Aggregometer
Procedure:
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing sodium citrate.
-
PRP and PPP Preparation:
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Aggregation Assay:
-
Pipette a defined volume of PRP into the aggregometer cuvettes with a stir bar.
-
Add various concentrations of Dilazep or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Add the platelet agonist (e.g., ADP or collagen) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition of aggregation by Dilazep compared to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value if applicable.
-
Protocol 3: Ex Vivo/In Vitro Vasodilation Assay (Isolated Aortic Rings)
This protocol describes the evaluation of Dilazep's vasodilatory effects on pre-constricted isolated rat aortic rings.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose)
-
Phenylephrine (or other vasoconstrictor like KCl)
-
Dilazep stock solution
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Aorta Isolation:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and fatty tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting in Organ Bath:
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply a resting tension of approximately 1-2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Viability Check:
-
Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability.
-
Wash the rings and allow them to return to baseline.
-
-
Pre-constriction:
-
Induce a submaximal, stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
-
Vasodilation Assay:
-
Once a stable contraction plateau is reached, add cumulative concentrations of Dilazep to the organ bath.
-
Record the relaxation response after each addition until a maximal response is achieved or until the highest concentration is tested.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve and calculate the EC50 value for Dilazep.
-
Protocol 4: In Vitro Anti-Inflammatory Assay (Macrophage Cell Line)
This protocol outlines a method to assess the anti-inflammatory effects of Dilazep by measuring the inhibition of nitric oxide (NO) and TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Dilazep stock solution
-
Griess Reagent for NO measurement
-
ELISA kit for TNF-α measurement
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of Dilazep for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle control with LPS and an unstimulated control.
-
-
Nitric Oxide (NO) Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
TNF-α Measurement:
-
Use the collected cell culture supernatant.
-
Follow the instructions provided with the TNF-α ELISA kit to quantify the concentration of TNF-α.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO and TNF-α production by Dilazep at each concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values for the inhibition of NO and TNF-α production.
-
Mandatory Visualization
Caption: Dilazep's primary mechanism of action: inhibition of the ENT1 transporter.
Caption: Adenosine signaling pathway activated by Dilazep-mediated ENT1 inhibition.
References
- 1. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dilazep (AS-05) on human blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of anti-platelet aggregating action of dilazep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dilazep on human platelets and rat vascular tissue: in vitro studies on platelet aggregation, and arachidonic acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dilazep decreases lipopolysaccharide-induced nitric oxide and TNF-alpha synthesis in RAW 264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Dilazep in Primary Cell Culture vs. Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dilazep, a potent inhibitor of equilibrative nucleoside transporter 1 (ENT1), in both primary cell cultures and established cell lines. Understanding the differential effects and optimizing experimental conditions are crucial for leveraging Dilazep's mechanism of action in various research contexts, from cardiovascular studies to oncology.
Introduction
Dilazep is a vasodilator that primarily functions by blocking the cellular uptake of adenosine through the inhibition of ENT1.[1][2][3][4] This leads to an accumulation of extracellular adenosine, which in turn activates adenosine receptors, triggering a cascade of downstream signaling events.[5][6][7] These effects include vasodilation, inhibition of platelet aggregation, and cytostatic or cytotoxic effects on proliferating cells.[5][8] While its vasodilatory properties are central to its clinical use, its impact on cell proliferation has garnered significant interest in cancer research.[9][10] At higher concentrations, Dilazep may also exhibit calcium antagonistic properties.[11][12]
The distinction between primary cells and cell lines is critical when studying the effects of Dilazep. Primary cells, being freshly isolated from tissues, more closely represent the in vivo physiological state but have a limited lifespan and can be more sensitive to culture conditions.[13] In contrast, cell lines are immortalized and offer high reproducibility, though they may have accumulated genetic and phenotypic changes.[13]
Mechanism of Action
Dilazep's primary mechanism involves the potent and selective inhibition of ENT1, a transmembrane protein responsible for the facilitated diffusion of nucleosides like adenosine across the cell membrane.[1][4] By blocking ENT1, Dilazep effectively increases the concentration of adenosine in the extracellular space. This elevated adenosine then binds to and activates G-protein coupled adenosine receptors (A1, A2A, A2B, A3), leading to various cellular responses depending on the receptor subtype and the cell type.[5][7]
In the context of cancer, Dilazep has been shown to inhibit the proliferation of various cancer cell lines.[9][14] This anti-proliferative effect is linked to the suppression of key cell cycle and survival pathways. For instance, in prostate cancer cells, Dilazep has been found to inhibit transcriptional programs driven by GATA2, the androgen receptor (AR), and c-MYC.[9][15] It can also arrest the cell cycle and inhibit DNA synthesis.[8]
Data Presentation: Quantitative Effects of Dilazep
The following tables summarize key quantitative data on the effects of Dilazep in different cellular contexts.
Table 1: Inhibitory Potency of Dilazep on Equilibrative Nucleoside Transporters (ENTs)
| Transporter | IC50 (nM) | Cell System | Reference |
| ENT1 | 17.5 | Transgenic PK15NTD porcine cells | [4] |
| ENT2 | 8,800 | Transgenic PK15NTD porcine cells | [4] |
Table 2: Anti-proliferative Effects of Dilazep on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration (h) | Reference |
| LNCaP | Prostate Cancer | MTT | ~10-20 | 96 | [9] |
| 22Rv1 | Prostate Cancer | EdU incorporation | Concentration-dependent inhibition | Not specified | [9] |
| F10 | Melanoma | Cell Growth Inhibition | Not specified | Not specified | [14] |
Table 3: Effects of Dilazep on Primary Cells
| Primary Cell Type | Species | Effect | Concentration | Treatment Duration | Reference |
| Mesangial Cells | Rat | Inhibition of proliferation | 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | 48 and 72 h | [8] |
| Mesangial Cells | Rat | Decreased DNA synthesis rate | Not specified | 6 and 12 h | [8] |
| Mesangial Cells | Mouse | Inhibition of LPS-induced IL-6 secretion | Dose-dependent | Not specified | [16] |
| Mesangial Cells | Mouse | Inhibition of LPS-induced proliferation | Dose-dependent | Not specified | [16] |
Signaling Pathways and Experimental Workflows
Caption: Dilazep's mechanism of action via ENT1 inhibition.
Caption: General workflow for studying Dilazep's cellular effects.
Experimental Protocols
Protocol 1: Preparation of Dilazep Stock Solution
Materials:
-
Dilazep dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the desired final concentration range (referencing Tables 2 and 3), calculate the required amount of Dilazep to prepare a concentrated stock solution (e.g., 10 mM).
-
Dissolve the calculated amount of Dilazep powder in the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
Materials:
-
Primary cells or cell lines of interest, cultured in appropriate medium
-
96-well cell culture plates
-
Dilazep stock solution (from Protocol 1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dilazep Treatment:
-
Prepare serial dilutions of Dilazep in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Dilazep concentration).
-
Carefully aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Dilazep or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Primary cells or cell lines of interest
-
6-well cell culture plates
-
Dilazep stock solution (from Protocol 1)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Dilazep and a vehicle control for the specified duration.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells and centrifuge at a low speed.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Considerations for Primary Cells vs. Cell Lines
-
Concentration and Incubation Time: Primary cells may be more sensitive to Dilazep than immortalized cell lines. It is crucial to perform dose-response and time-course experiments to determine the optimal working concentration and incubation time for each cell type.
-
Culture Conditions: Primary cells often require more complex and specific media formulations and may be more susceptible to stress from handling and treatment.[17][18] Ensure that the culture conditions are optimized for the specific primary cell type being used.
-
Heterogeneity: Primary cell cultures can be more heterogeneous than cell lines. This variability should be considered when interpreting results.
-
Relevance: While cell lines offer convenience and reproducibility, primary cells provide a more physiologically relevant model for studying the effects of compounds like Dilazep.[13] The choice between the two should be guided by the specific research question.
Conclusion
Dilazep is a versatile pharmacological tool for studying adenosine signaling and its impact on cellular processes. By understanding its mechanism of action and carefully optimizing experimental protocols, researchers can effectively utilize Dilazep to investigate its effects in both primary cell cultures and established cell lines. The provided application notes and protocols offer a solid foundation for designing and executing robust experiments to explore the diverse biological activities of this compound.
References
- 1. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dilazep analogues for the study of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutation of residue 33 of human equilibrative nucleoside transporters 1 and 2 alters sensitivity to inhibition of transport by dilazep and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. What is the mechanism of Dilazep Hydrochloride Hydrate? [synapse.patsnap.com]
- 6. What is Dilazep Hydrochloride Hydrate used for? [synapse.patsnap.com]
- 7. Dilazep-induced vasodilation is mediated through adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dilazep, a nucleoside transporter inhibitor, modulates cell cycle progression and DNA synthesis in rat mesangial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dilazep: an inhibitor of adenosine uptake with intrinsic calcium antagonistic properties [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Differentiating primary human cells in rapid-throughput discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of Dilazep on F10 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dilazep hydrochloride, an antiplatelet drug, inhibits lipopolysaccharide-induced mouse mesangial cell IL-6 secretion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Primary Cell Culture Protocol [cellbiologics.com]
Determining Appropriate Dilazep Concentrations for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the appropriate concentration of Dilazep for various in vitro assays. Dilazep is a potent inhibitor of equilibrative nucleoside transporter 1 (ENT1), which plays a crucial role in adenosine uptake. By inhibiting ENT1, Dilazep increases the extracellular concentration of adenosine, leading to the activation of adenosine receptors and subsequent downstream signaling events. This document outlines protocols for key in vitro experiments, summarizes effective concentration ranges from published studies, and provides diagrams of the relevant signaling pathways and experimental workflows.
Mechanism of Action: Adenosine Uptake Inhibition
Dilazep's primary mechanism of action is the inhibition of ENT1, a bidirectional transporter responsible for the facilitated diffusion of nucleosides, including adenosine, across cell membranes. This inhibition leads to an accumulation of extracellular adenosine, which can then activate G-protein coupled adenosine receptors (A1, A2A, A2B, and A3). The activation of the A2A receptor, in particular, triggers a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA), which mediates many of Dilazep's downstream effects, including vasodilation and anti-inflammatory responses.[1]
Below is a diagram illustrating the signaling pathway initiated by Dilazep's inhibition of adenosine uptake and subsequent A2A receptor activation.
Caption: Dilazep inhibits ENT1, increasing extracellular adenosine and activating the A2A receptor pathway.
Quantitative Data Summary
The following tables summarize the effective concentrations of Dilazep reported in various in vitro studies. These values can serve as a starting point for designing your experiments.
Table 1: Inhibition of Adenosine Uptake
| Transporter | IC₅₀ | Cell Line/System | Reference |
| ENT1 | 17.5 nM | Not specified | Cayman Chemical |
| ENT2 | 8,800 nM | Not specified | Cayman Chemical |
| Adenosine Uptake | 1 µM | Human Blood Cells | PubMed |
Table 2: Effects on Cell Proliferation and Cell Cycle
| Assay | Cell Type | Dilazep Concentration | Observed Effect | Reference |
| Cell Proliferation | Rat Mesangial Cells | 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M | Significant decrease in cell number at 48 and 72 hours. | PubMed |
| Cell Cycle Analysis | Rat Mesangial Cells | 10⁻⁵ M | Inhibition of G1/S transition, prolongation of G2/M, and decreased DNA synthesis rate. | PubMed[2][3] |
| Cell Growth | F10 Cancer Cells | Not specified | Inhibition of cell growth. | DSpace Cris Angular |
Table 3: Anti-inflammatory Effects
| Assay | Cell Type | Dilazep Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Not specified | Suppression of LPS-induced NO production. | PubMed |
| TNF-α mRNA Expression | RAW 264.7 Macrophages | Not specified | Suppression of LPS-induced TNF-α mRNA expression. | PubMed |
| IL-6 Secretion | Mouse Mesangial Cells | Dose-dependent | Inhibition of LPS-induced IL-6 secretion. | PubMed |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to determine the appropriate Dilazep concentration.
General Experimental Workflow
The following diagram illustrates a general workflow for in vitro assays with Dilazep.
Caption: A generalized workflow for conducting in vitro experiments using Dilazep.
Adenosine Uptake Assay
This protocol is designed to measure the inhibitory effect of Dilazep on adenosine uptake in a specific cell line.
Materials:
-
Cell line of interest (e.g., HeLa, MDCK)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Transport buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 3 mM K₂HPO₄, 10 mM glucose, 1 mM MgCl₂, 1 mM CaCl₂)
-
Dilazep stock solution
-
[³H]-adenosine
-
Unlabeled adenosine
-
Scintillation cocktail and counter
Protocol:
-
Cell Culture: Culture cells to confluency in a 96-well plate.
-
Inhibitor Pre-incubation:
-
Aspirate the culture medium and wash the cells once with transport buffer.
-
Add transport buffer containing various concentrations of Dilazep to the wells. A good starting range would be from 1 nM to 10 µM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Initiation of Uptake:
-
Initiate the uptake reaction by adding a mixture of [³H]-adenosine and unlabeled adenosine to achieve a final desired concentration (e.g., 1 µM).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold transport buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer.
-
Add the cell lysate to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the concentration of Dilazep that causes 50% inhibition of adenosine uptake (IC₅₀) by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Dilazep stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of Dilazep. Suggested starting concentrations based on literature are 0.1 µM, 1 µM, and 10 µM.[4] Include untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Although no specific studies detailing Dilazep's direct induction of apoptosis were found, this general protocol can be used to investigate its potential effects.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
6-well plates
-
Dilazep stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with a range of Dilazep concentrations for a predetermined time (e.g., 24, 48 hours). It is advisable to test a broad range of concentrations, for instance, from 1 µM to 50 µM, as the apoptotic potential is unknown. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Anti-inflammatory Assay (Nitric Oxide and Cytokine Measurement)
This protocol describes how to measure the effect of Dilazep on the production of the inflammatory mediator nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
24-well plates
-
Dilazep stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for NO measurement)
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Protocol:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment with Dilazep:
-
Pre-treat the cells with various concentrations of Dilazep for 1-2 hours. Based on the literature, a range of 1 µM to 50 µM could be a suitable starting point.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include wells with Dilazep alone, LPS alone, and untreated cells as controls.
-
-
Supernatant Collection: After incubation, collect the cell culture supernatants for NO and cytokine analysis.
-
Nitric Oxide (NO) Measurement:
-
Mix the supernatant with Griess Reagent according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the effect of Dilazep on NO, TNF-α, and IL-6 production by comparing the results from Dilazep-treated, LPS-stimulated cells to those from cells stimulated with LPS alone.
-
Conclusion
The provided application notes and protocols offer a framework for researchers to effectively determine the appropriate concentrations of Dilazep for a variety of in vitro assays. The optimal concentration of Dilazep will be dependent on the specific cell type, assay, and experimental conditions. Therefore, it is crucial to perform dose-response and time-course experiments to establish the most effective and relevant concentrations for your particular research needs. The information and protocols presented here serve as a valuable starting point for investigating the in vitro effects of Dilazep.
References
Application of Dilazep in Animal Models of Myocardial Ischemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilazep, a coronary vasodilator and adenosine-potentiating agent, has demonstrated significant cardioprotective effects in various preclinical animal models of myocardial ischemia and reperfusion injury. By inhibiting the cellular reuptake of adenosine, Dilazep effectively increases the extracellular concentration of this endogenous nucleoside, leading to the activation of adenosine receptors and subsequent initiation of downstream signaling cascades that confer myocardial protection. Additionally, its properties as a calcium antagonist contribute to its cardioprotective profile by preventing intracellular calcium overload, a key event in ischemic cell death.
These application notes provide a comprehensive overview of the use of Dilazep in established animal models of myocardial ischemia, including detailed experimental protocols, a summary of key quantitative findings, and a visualization of the proposed signaling pathways. This information is intended to guide researchers in designing and conducting studies to further evaluate the therapeutic potential of Dilazep and similar compounds.
Data Presentation: Summary of Quantitative Effects of Dilazep
The following tables summarize the key quantitative data from studies investigating the effects of Dilazep in animal models of myocardial ischemia.
Table 1: Effect of Dilazep on Myocardial Infarct Size
| Animal Model | Ischemia/Reperfusion Duration | Dilazep Dose and Administration | Control Infarct Size (% of Area at Risk) | Dilazep-Treated Infarct Size (% of Area at Risk) | Reference |
| Rabbit | 30 min / 2 days | 0.2 mg/kg with ischemic preconditioning | 47 ± 5% | 18 ± 5% | [1] |
| Rat | 48 hours | 150 µg/kg s.c. every 8 hours | Larger than treated | Smaller than control (LV fraction surviving: 44.5 ± 4.1% vs 31.2 ± 3.2%) | |
| Rat | 21 days | 150 µg/kg s.c. every 8 hours | 30.5 ± 1.4% (Necrotic LV) | 17.9 ± 0.9% (Necrotic LV) |
Table 2: Effect of Dilazep on Biochemical Markers of Myocardial Ischemia
| Animal Model | Parameter | Control Group | Dilazep-Treated Group | Reference |
| Dog | Tissue Lactate (post-occlusion) | Increased | Significantly Decreased | [2] |
| Dog | ATP Content (post-occlusion) | Decreased | Significantly Improved | [2] |
| Dog | Cyclic AMP (post-occlusion) | - | Lowered | [2] |
| Dog | Free Fatty Acid Extraction (ischemic myocardium) | - | Lowered | [2] |
| Dog | Myocardial pH (post-occlusion) | Decreased by 0.67-0.87 units | Attenuated Decrease | [3] |
Experimental Protocols
Canine Model of Myocardial Ischemia (LAD Ligation)
This protocol describes the induction of acute myocardial ischemia in dogs by ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Mongrel dogs
-
Anesthetic agents (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Suture material for LAD ligation
-
Dilazep solution for intravenous administration
-
Physiological monitoring equipment (ECG, blood pressure)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dog and maintain a stable plane of anesthesia throughout the procedure.
-
Perform a left thoracotomy to expose the heart.
-
Open the pericardium to visualize the LAD coronary artery.
-
-
Induction of Myocardial Ischemia:
-
Pass a suture around the LAD artery.
-
Occlude the artery by tightening the suture to induce regional myocardial ischemia. Successful occlusion can be confirmed by visual changes in the myocardium (e.g., cyanosis) and ECG alterations (e.g., ST-segment elevation).
-
-
Dilazep Administration:
-
Administer Dilazep (e.g., 0.2 mg/kg) intravenously at a specified time point relative to the onset of ischemia (e.g., 20 minutes post-occlusion).[2] A control group should receive a vehicle infusion.
-
-
Monitoring and Sample Collection:
-
Continuously monitor hemodynamic parameters and ECG.
-
After a predetermined period of ischemia (e.g., 40 minutes), tissue samples from the ischemic and non-ischemic myocardial regions can be collected for biochemical analysis (e.g., lactate, ATP, cAMP).[2]
-
Isolated Perfused Rabbit Heart Model (Langendorff)
This ex vivo model allows for the study of direct cardiac effects of Dilazep independent of systemic influences.
Materials:
-
Rabbits
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
Anesthetic (e.g., heparinized sodium pentobarbital)
-
Surgical instruments for heart excision
-
Dilazep stock solution
Procedure:
-
Heart Excision and Cannulation:
-
Anesthetize the rabbit and administer heparin to prevent coagulation.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Identify the aorta and cannulate it onto the Langendorff apparatus.
-
-
Perfusion and Stabilization:
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Allow the heart to stabilize, as evidenced by a regular heart rate and stable contractile function.
-
-
Induction of Global Ischemia:
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 60 minutes).
-
-
Dilazep Administration:
-
Dilazep (e.g., 10⁻⁵ M) can be included in the perfusate either before the ischemic period or during reperfusion.
-
-
Assessment of Cardioprotection:
-
Measure functional parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow before, during, and after ischemia.
-
Collect perfusate samples to measure markers of cardiac injury (e.g., creatine kinase, lactate dehydrogenase).
-
At the end of the experiment, the heart can be processed for biochemical analysis (e.g., ATP, creatine phosphate) or histological assessment of infarct size.
-
Rat Model of Myocardial Infarction (Coronary Artery Occlusion)
This in vivo model is commonly used to assess the long-term effects of cardioprotective agents on infarct size.
Materials:
-
Rats (e.g., Sprague-Dawley or Wistar)
-
Anesthetic agents
-
Surgical instruments for thoracotomy
-
Suture material for coronary artery ligation
-
Dilazep solution for subcutaneous or intravenous administration
-
Triphenyltetrazolium chloride (TTC) stain for infarct size determination
Procedure:
-
Anesthesia and Ventilation:
-
Anesthetize the rat and ensure adequate ventilation, as the thoracic cavity will be opened.
-
-
Surgical Procedure:
-
Perform a thoracotomy to expose the heart.
-
Ligate the left coronary artery to induce myocardial infarction.
-
-
Dilazep Administration:
-
Administer Dilazep (e.g., 150 µg/kg subcutaneously) at specified intervals (e.g., every 8 hours for 48 hours). A control group should receive vehicle injections.
-
-
Infarct Size Assessment:
-
After a designated survival period (e.g., 48 hours or 21 days), euthanize the rat and excise the heart.
-
Slice the ventricles and incubate them in TTC stain. Viable myocardium will stain red, while the infarcted area will remain pale.
-
Quantify the infarct size as a percentage of the area at risk or the total left ventricular area.
-
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of Dilazep are primarily attributed to its ability to inhibit adenosine reuptake, thereby increasing the local concentration of adenosine in the interstitial fluid. This enhanced adenosine level leads to the activation of adenosine receptors on cardiomyocytes, which in turn triggers downstream signaling pathways that protect the heart from ischemic injury.
Experimental Workflow for Investigating Dilazep's Cardioprotective Effects
Caption: Experimental workflow for evaluating Dilazep in animal models.
Proposed Signaling Pathway for Dilazep-Mediated Cardioprotection
Caption: Proposed signaling pathway of Dilazep's cardioprotective effects.
Conclusion
Dilazep consistently demonstrates cardioprotective effects across various animal models of myocardial ischemia. Its primary mechanism of action, the potentiation of endogenous adenosine signaling, coupled with its calcium antagonistic properties, makes it a compelling agent for mitigating ischemic and reperfusion injury. The protocols and data presented herein provide a valuable resource for researchers aiming to further investigate the therapeutic potential of Dilazep and to explore the intricate signaling pathways involved in cardioprotection. Future studies could focus on optimizing dosing regimens, exploring combination therapies, and translating these promising preclinical findings to the clinical setting.
References
- 1. Dilazep dihydrochloride prolongs the infarct size-limiting effect of ischemic preconditioning in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dilazep in evolving myocardial infarction in dogs: a biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dilazep on decrease in myocardial pH during ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Dilazep in Oncolytic Virus Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncolytic virus (OV) therapy represents a promising immunotherapeutic approach, utilizing viruses engineered to selectively infect and lyse cancer cells while stimulating an anti-tumor immune response.[1] A significant challenge in oncolytic virotherapy is the often-limited replication and spread of the virus within the tumor microenvironment (TME). Recent research has identified Dilazep, an equilibrative nucleoside transporter 1 (ENT1) inhibitor, as a potent enhancer of oncolytic herpes simplex virus (oHSV) replication.[2][3]
These application notes provide a comprehensive overview of the use of Dilazep in conjunction with oncolytic viruses, focusing on its mechanism of action, its impact on the tumor microenvironment, and detailed protocols for preclinical evaluation.
Mechanism of Action: Dilazep and Oncolytic Virus Synergy
Dilazep enhances the efficacy of oncolytic viruses, particularly oHSV, through the inhibition of ENT1.[2] ENT1 is a transmembrane protein responsible for the bidirectional transport of nucleosides, including adenosine, across the cell membrane.[1]
The proposed mechanism involves two key aspects:
-
Enhancement of Viral Replication: Many oncolytic viruses, such as those with mutations in the ICP6 gene (encoding the large subunit of ribonucleotide reductase), have a diminished capacity to produce the necessary building blocks for viral DNA synthesis. By inhibiting ENT1, Dilazep blocks the efflux of intracellular nucleosides, leading to their accumulation within the cancer cell. This increased intracellular pool of nucleosides can then be utilized by the oncolytic virus for its replication, effectively amplifying the oncolytic effect.[3]
-
Modulation of the Tumor Microenvironment: The TME is often characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule.[4][5] Adenosine, by binding to A2A receptors on immune cells like T cells and Natural Killer (NK) cells, dampens their anti-tumor activity.[6][7] While Dilazep's primary role in this context is enhancing viral replication, the broader strategy of targeting nucleoside transport can also influence the adenosinergic immunosuppressive axis. By increasing intracellular adenosine, ENT1 inhibition may reduce the extracellular adenosine pool available to suppress immune cells. However, the direct effect of Dilazep on extracellular adenosine levels in the TME in the context of oncolytic virus therapy requires further investigation.[8]
Quantitative Data
The following tables summarize key quantitative data from preclinical studies investigating Dilazep and its effects on ENT1 inhibition and oncolytic virus replication.
Table 1: Inhibitory Potency of Dilazep against Equilibrative Nucleoside Transporters (ENTs)
| Compound | Transporter | IC50 Value | Reference |
| Dilazep | hENT1 | < 100 nM | [1] |
| Dilazep | hENT1 | 19 nM (Ki) | [2] |
| Dilazep | hENT2 | 134 µM (Ki) | [2] |
Table 2: Enhancement of Oncolytic Virus G47Δ Replication by Dilazep
| Cell Line | Treatment | Fold Increase in Viral Titer | Reference |
| Prostate Cancer Organ Cultures | Dilazep | 2- to 4-fold | [3] |
| DU145 (Prostate Cancer) | Dilazep | Not specified | [3] |
| HCT-116 (Colon Cancer) | Dilazep | Not specified | [3] |
Note: The referenced study demonstrated a significant increase in viral titers with Dilazep treatment in various cancer cell lines, although specific fold-increase values for all lines were not provided in the primary text.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these research findings.
Protocol 1: High-Throughput Screening (HTS) for Enhancers of Oncolytic Virus Replication
Objective: To identify small molecules that augment the replication and oncolytic activity of an oncolytic virus.
Materials:
-
Cancer cell line of interest (e.g., PC-3, DU145)
-
Oncolytic virus expressing a reporter gene (e.g., G47Δ-GFP)
-
Small molecule library
-
96-well or 384-well clear-bottom plates
-
Cell culture medium and supplements
-
Automated liquid handling systems
-
High-content imager or plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Addition: Using an automated liquid handler, add the small molecules from the library to the wells at a desired final concentration. Include appropriate vehicle controls.
-
Viral Infection: Infect the cells with the reporter-expressing oncolytic virus at a low multiplicity of infection (MOI) to allow for multiple rounds of replication.
-
Incubation: Incubate the plates for a period sufficient to allow for viral replication and spread, typically 48-72 hours.
-
Data Acquisition: Quantify the reporter gene expression (e.g., GFP fluorescence) using a high-content imager or plate reader.
-
Data Analysis: Calculate the z-score for each compound to identify "hits" that significantly enhance viral reporter expression compared to the vehicle control.[3]
Protocol 2: In Vitro Viral Titer Assay (Plaque Assay)
Objective: To quantify the concentration of infectious viral particles (plaque-forming units, PFU/mL) in a sample.
Materials:
-
Vero cells (or another permissive cell line)
-
6-well plates
-
Cell culture medium
-
Overlay medium (e.g., medium containing methylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare serial 10-fold dilutions of the viral sample in serum-free medium.
-
Infection: Remove the culture medium from the cells and infect the monolayer with a small volume of each viral dilution. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Aspirate the viral inoculum and add the overlay medium. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days, or until plaques are visible.
-
Staining: Remove the overlay, fix the cells (e.g., with methanol), and stain with crystal violet. The stain will color the living cells, while the plaques (areas of dead cells) will remain clear.
-
Plaque Counting: Count the number of plaques in the wells with a countable number of plaques (typically 10-100).
-
Titer Calculation: Calculate the viral titer (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)[9][10]
Protocol 3: Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of oncolytic virus and Dilazep combination treatment on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Oncolytic virus
-
Dilazep
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Treatment: Treat the cells with different concentrations of the oncolytic virus, Dilazep, or a combination of both. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a predetermined time (e.g., 48, 72, or 96 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the untreated control to determine the percentage of cell viability for each treatment condition.[11][12]
Protocol 4: In Vivo Oncolytic Virotherapy in a Murine Xenograft Model
Objective: To evaluate the anti-tumor efficacy of oncolytic virus and Dilazep combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., DU145, HCT-116)
-
Oncolytic virus
-
Dilazep
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 × length × width²).[13]
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Dilazep alone, oncolytic virus alone, combination therapy).
-
Administration: Administer the oncolytic virus (typically via intratumoral injection) and Dilazep (e.g., via intraperitoneal injection or oral gavage) according to the planned dosing schedule.
-
Tumor Measurement and Survival Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.
-
Data Analysis: Plot tumor growth curves and survival curves (Kaplan-Meier) for each treatment group. Perform statistical analysis to determine the significance of the differences between the groups.[14]
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Dilazep enhances oncolytic virus replication by inhibiting ENT1-mediated nucleoside efflux.
Caption: Extracellular adenosine in the TME suppresses anti-tumor immunity via the A2A receptor.
Caption: A typical experimental workflow for in vivo testing of Dilazep and oncolytic virus therapy.
References
- 1. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 2. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput pharmacoviral approach identifies novel oncolytic virus sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of an equilibrative nucleoside transporter subtype 1 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Virus-mediated cytotoxicity assays [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In Vivo Assessment of Oncolytic Virus Efficiency | LIDE Biotech [lidebiotech.com]
- 14. Oncolytic virus efficiency inhibited growth of tumour cells with multiple drug resistant phenotype in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Dilazep and ENT1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of Dilazep with the Equilibrative Nucleoside Transporter 1 (ENT1).
Introduction
The Equilibrative Nucleoside Transporter 1 (ENT1), a member of the SLC29 transporter family, plays a crucial role in the transport of nucleosides, such as adenosine, across cellular membranes. This process is vital for maintaining nucleoside homeostasis and modulating purinergic signaling, which is implicated in numerous physiological processes including cardiovascular function and neurotransmission. Dilazep is a pharmacological agent known to inhibit ENT1, thereby increasing extracellular adenosine concentrations and exerting therapeutic effects such as vasodilation.
Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand (e.g., Dilazep) and its target protein (e.g., ENT1). Specifically, a competitive binding assay is employed where a non-labeled compound (Dilazep) competes with a radiolabeled ligand for binding to the target. This allows for the determination of the binding affinity of the test compound, typically expressed as the inhibition constant (Ki).
ENT1 Signaling and Regulation
ENT1 facilitates the bidirectional transport of nucleosides down their concentration gradient. By transporting adenosine into the cell, ENT1 reduces the extracellular concentration of adenosine, thereby modulating the activation of adenosine receptors (e.g., A1, A2A, A2B, A3). The activity of ENT1 itself is subject to regulation by various intracellular signaling pathways. For instance, calcium/calmodulin (Ca2+/CaM) signaling has been shown to modulate ENT1 function. Additionally, the c-Jun N-terminal kinase (JNK) pathway can influence ENT1 expression and activity. Inhibition of ENT1 by drugs like Dilazep leads to an accumulation of extracellular adenosine, which can then activate downstream signaling cascades through adenosine receptors.
Caption: ENT1 signaling pathway and points of regulation.
Quantitative Data Summary
The binding affinity of Dilazep for ENT1 has been determined using radioligand binding assays. The following table summarizes key quantitative data from published literature. It is important to note that values may vary depending on the specific experimental conditions, such as the radioligand used and the source of the transporter.
| Compound | Radioligand | Transporter Source | Parameter | Value | Reference |
| Dilazep | [3H]NBMPR | Human Erythrocyte Membranes | Ki | 0.41 nM | [1] |
| NBMPR | [3H]NBMPR | Human Erythrocyte Membranes | Kd | 1.1 nM | [1] |
| NBMPR | [3H]NBMPR | Human Erythrocyte Membranes | Bmax | 31 pmol/mg | [1] |
Experimental Protocol: Competitive Radioligand Binding Assay
Objective
To determine the binding affinity (Ki) of Dilazep for the Equilibrative Nucleoside Transporter 1 (ENT1) using a competitive radioligand binding assay with [3H]S-(p-nitrobenzyl)-6-thioinosine ([3H]NBMPR).
Materials
-
Radioligand: [3H]NBMPR (specific activity ~20-60 Ci/mmol)
-
Competitor: Dilazep dihydrochloride
-
ENT1 Source: Human erythrocyte membranes or membranes from a cell line overexpressing human ENT1 (e.g., HEK293 or PK15 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Determiner: High concentration of a known ENT1 inhibitor, e.g., 10 µM NBMPR.
-
Equipment:
-
96-well microplates
-
Pipettes
-
Cell harvester/Filtration apparatus
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
-
Methods
1. Membrane Preparation (from Human Erythrocytes)
-
Obtain whole blood and centrifuge to pellet erythrocytes.
-
Wash the erythrocyte pellet multiple times with isotonic saline solution.
-
Lyse the erythrocytes in a hypotonic buffer (e.g., 5 mM Tris-HCl, 1 mM EDTA, pH 7.4) on ice.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet the erythrocyte ghosts (membranes).
-
Wash the membrane pellet with hypotonic buffer to remove residual hemoglobin.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
2. Assay Setup (performed on ice)
-
Prepare serial dilutions of Dilazep in assay buffer. A typical concentration range would be from 10 pM to 10 µM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM NBMPR.
-
Competition: 50 µL of each Dilazep dilution.
-
-
Add 50 µL of [3H]NBMPR (at a final concentration close to its Kd, e.g., 1-2 nM) to all wells.
-
Add 150 µL of the membrane preparation (containing 20-50 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 250 µL.
3. Incubation
-
Incubate the plate at room temperature (or a specified temperature, e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
4. Filtration
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters immediately with 3-4 washes of ice-cold wash buffer to remove unbound radioligand.
5. Radioactivity Measurement
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow the filter to dissolve and to reduce chemiluminescence.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the specific binding (as a percentage of the control, which is the specific binding in the absence of the competitor) against the logarithm of the Dilazep concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value (the concentration of Dilazep that inhibits 50% of the specific binding of [3H]NBMPR).
-
-
Calculate the Inhibition Constant (Ki):
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]NBMPR) used in the assay.
-
Kd is the dissociation constant of the radioligand for ENT1.
-
-
-
Experimental Workflow
Caption: Radioligand binding assay workflow.
References
Application Notes and Protocols: Investigating the Anti-Platelet Aggregation Effects of Dilazep
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to study the effects of Dilazep on platelet aggregation. Dilazep has been shown to inhibit platelet aggregation through multiple mechanisms, making it a subject of interest in cardiovascular research. The following protocols and data will guide researchers in designing and executing experiments to investigate its anti-platelet properties.
Introduction to Dilazep's Anti-Platelet Activity
Dilazep is a coronary vasodilator that also exhibits significant anti-platelet aggregation properties. Its mechanism of action is multifaceted, primarily involving the potentiation of adenosine's inhibitory effects and interference with the arachidonic acid pathway. Understanding these mechanisms is crucial for the development of novel anti-thrombotic therapies.
Key Mechanisms of Action:
-
Inhibition of Adenosine Uptake: Dilazep is a potent inhibitor of the nucleoside transport system in erythrocytes.[1][2] This action prevents the rapid uptake and metabolism of adenosine from the plasma.[2] The resulting increase in extracellular adenosine concentration leads to the activation of adenosine receptors (A2A and A2B) on the platelet surface, which in turn stimulates adenylyl cyclase, increases intracellular cyclic AMP (cAMP) levels, and ultimately inhibits platelet activation and aggregation.[3][4]
-
Interference with Arachidonic Acid Metabolism: In vitro studies have demonstrated that Dilazep can impair the release of arachidonic acid from platelet membrane phospholipids.[5] It also reduces the conversion of released arachidonic acid to thromboxane A2 (TXA2), a potent platelet agonist, by inhibiting cyclooxygenase activity.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on Dilazep's inhibitory effects on platelet aggregation.
Table 1: In Vitro Inhibition of Platelet Aggregation by Dilazep
| Agonist | Dilazep Concentration | Percent Inhibition | Reference |
| Norepinephrine (10 µg/mL) | 200 µg/mL | Partial Inhibition | [7] |
| Norepinephrine (10 µg/mL) | 500 µg/mL | Complete Inhibition | [7] |
| ADP (1 µg/mL) | 200 µg/mL | Partial Inhibition | [7] |
| ADP (1 µg/mL) | 500 µg/mL | Complete Inhibition | [7] |
| ADP, Collagen, Epinephrine | Dose-dependent | Not specified | [5] |
Table 2: In Vivo Effects of Dilazep on Platelet Aggregation
| Dosage | Duration | Method | Key Findings | Reference |
| 75 mg (single dose) | 180 minutes | Screen Filtration Pressure | Inhibition observed at 30 min, peaked at 60-120 min, returned to baseline by 180 min. | [7] |
| 150 mg/day | 4 weeks | Not specified | Significant inhibition of platelet aggregation. | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the effect of Dilazep on platelet aggregation.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This is the gold standard method for in vitro assessment of platelet function.[8]
Objective: To measure the effect of Dilazep on agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Human whole blood from healthy, consenting donors.
-
3.2% Sodium Citrate (anticoagulant).
-
Dilazep.
-
Platelet agonists (e.g., ADP, collagen, epinephrine, arachidonic acid).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Calibrated pipettes.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.[9]
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.[9]
-
Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Preparation of Dilazep and Agonist Solutions:
-
Prepare a stock solution of Dilazep in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Dilazep by diluting the stock solution in PBS. Ensure the final solvent concentration in the PRP is non-inhibitory (e.g., ≤ 0.5% for DMSO).
-
Prepare working solutions of platelet agonists at desired concentrations in PBS.
-
-
Aggregation Assay:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.
-
Add a small volume (e.g., 50 µL) of the Dilazep working solution or vehicle control to the PRP.
-
Pre-incubate the mixture for a specified time (e.g., 5-15 minutes) at 37°C in the aggregometer.
-
Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample.
-
Add the platelet agonist to the cuvette to initiate aggregation.
-
Record the change in light transmission for at least 5-10 minutes.
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
-
Construct a dose-response curve by plotting the percentage of inhibition of aggregation against the concentration of Dilazep to determine the IC50 value.
Thromboxane B2 (TXB2) Formation Assay
Objective: To determine the effect of Dilazep on the production of Thromboxane A2 (measured as its stable metabolite, TXB2) in response to agonist stimulation.
Materials:
-
PRP prepared as described in section 3.1.
-
Dilazep.
-
Platelet agonist (e.g., collagen or thrombin).
-
Indomethacin (cyclooxygenase inhibitor, as a control).
-
EIA (Enzyme Immunoassay) kit for TXB2.
Procedure:
-
Prepare PRP and Dilazep solutions as described previously.
-
Pre-incubate PRP with various concentrations of Dilazep or vehicle control at 37°C for 15 minutes.
-
Add a platelet agonist (e.g., collagen) to induce aggregation and thromboxane production.
-
After a defined incubation period (e.g., 5 minutes), stop the reaction by adding a stopping agent (e.g., indomethacin or by placing on ice).
-
Centrifuge the samples to pellet the platelets.
-
Collect the supernatant and measure the concentration of TXB2 using a commercial EIA kit according to the manufacturer's instructions.
Adenosine Uptake Assay in Whole Blood
Objective: To evaluate the inhibitory effect of Dilazep on adenosine uptake by blood cells, primarily erythrocytes.
Materials:
-
Fresh human whole blood anticoagulated with heparin or citrate.
-
Dilazep.
-
Dipyridamole (a known adenosine uptake inhibitor, as a positive control).
-
[¹⁴C]-Adenosine.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate whole blood with various concentrations of Dilazep, dipyridamole, or vehicle at 37°C for 10-15 minutes.
-
Initiate the uptake reaction by adding [¹⁴C]-Adenosine to the blood samples.
-
At various time points (e.g., 0, 1, 2, 5 minutes), take aliquots of the blood and immediately centrifuge to separate plasma from blood cells.
-
Measure the radioactivity in the plasma fraction using a scintillation counter.
-
A decrease in the rate of disappearance of [¹⁴C]-Adenosine from the plasma indicates inhibition of uptake.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Dilazep's mechanism via adenosine uptake inhibition.
Caption: Dilazep's interference with the arachidonic acid pathway.
Caption: Workflow for Light Transmission Aggregometry (LTA).
References
- 1. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of the antiplatelet action of adenosine in whole blood by dipyridamole or dilazep and the cAMP phosphodiesterase inhibitor, RA 233 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of anti-platelet aggregating action of dilazep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dilazep on human platelets and rat vascular tissue: in vitro studies on platelet aggregation, and arachidonic acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dilazep (AS-05) on human blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Dilazep
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing experiments to evaluate the neuroprotective properties of Dilazep. The protocols detailed herein are intended to guide researchers in assessing Dilazep's efficacy in mitigating neuronal damage in both in vitro and in vivo models of neurological injury.
Introduction to Dilazep and its Neuroprotective Potential
Dilazep is recognized as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a key protein responsible for the reuptake of adenosine into cells. By blocking ENT1, Dilazep effectively increases the extracellular concentration of adenosine. Adenosine is a critical neuromodulator in the central nervous system, and its increased availability can trigger neuroprotective signaling cascades. It is well-established that activation of adenosine A1 receptors can reduce glutamate release and induce neuronal hyperpolarization, thereby counteracting excitotoxicity. Furthermore, adenosine signaling has been implicated in the modulation of oxidative stress and inflammation, both of which are central to the pathophysiology of many neurodegenerative diseases and acute brain injuries.
I. In Vitro Assessment of Dilazep's Neuroprotective Effects
In vitro assays are fundamental for the initial screening and mechanistic characterization of a compound's neuroprotective activity. These assays offer a controlled environment to study the direct effects of Dilazep on neuronal cells under stress.
A. Modeling Neuronal Injury in Culture
To assess Dilazep's protective effects, a neuronal injury model must first be established. A common approach is to induce excitotoxicity and oxidative stress in cultured neuronal cells.
Recommended Cell Lines:
-
SH-SY5Y (Human Neuroblastoma Cells): A widely used and well-characterized cell line for neuroprotection studies.
-
Primary Cortical Neurons: Offer a more physiologically relevant model, though their culture is more complex.
Induction of Neuronal Injury:
-
Glutamate-Induced Excitotoxicity: Exposure of neuronal cultures to high concentrations of glutamate overstimulates glutamate receptors, leading to excessive calcium influx and subsequent neuronal death.[1][2][3][4]
-
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: H₂O₂ is a potent inducer of oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
B. Experimental Protocols
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment with Dilazep: Pre-treat the cells with varying concentrations of Dilazep (e.g., 1, 10, 100 µM) for 2 hours.
-
Induction of Injury: Introduce the neurotoxic insult by adding glutamate (e.g., 5 mM) or H₂O₂ (e.g., 100 µM) to the respective wells (excluding the control group) and incubate for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group.
This assay quantifies the level of oxidative stress within the cells.
Protocol:
-
Cell Treatment: Follow steps 1-3 from the Cell Viability Assay protocol.
-
Probe Loading: After the treatment period, wash the cells with warm PBS and load them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove the excess probe and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
-
Data Analysis: Express ROS levels as a percentage relative to the control group.
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Treatment: Follow steps 1-3 from the Cell Viability Assay protocol.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's instructions of a commercially available caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Activity Measurement: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA) and measure the colorimetric or fluorometric output according to the kit's protocol.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control group.
C. Data Presentation
| Assay | Endpoint | Control | Injury Model (Glutamate/H₂O₂) | Dilazep (1 µM) + Injury | Dilazep (10 µM) + Injury | Dilazep (100 µM) + Injury |
| Cell Viability (MTT) | % of Control | 100% | Value | Value | Value | Value |
| Intracellular ROS | % of Control | 100% | Value | Value | Value | Value |
| Caspase-3 Activity | Fold Change from Control | 1.0 | Value | Value | Value | Value |
II. In Vivo Assessment of Dilazep's Neuroprotective Effects
In vivo studies are crucial for evaluating the therapeutic potential of Dilazep in a whole-organism context, taking into account factors like pharmacokinetics and systemic effects. A well-established model for this purpose is the Middle Cerebral Artery Occlusion (MCAO) model in rats, which mimics ischemic stroke.
A. Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model involves the temporary or permanent occlusion of the middle cerebral artery, leading to focal cerebral ischemia.[5][6][7][8][9]
Experimental Groups:
-
Sham Group: Animals undergo the surgical procedure without occlusion of the MCA.
-
MCAO + Vehicle Group: Animals are subjected to MCAO and receive a vehicle control.
-
MCAO + Dilazep Group(s): Animals are subjected to MCAO and treated with one or more doses of Dilazep.
B. Experimental Protocols
-
Anesthesia: Anesthetize the rat (e.g., with isoflurane).
-
Surgical Preparation: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Introduce a nylon monofilament suture into the ECA and advance it into the ICA to occlude the origin of the MCA.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Wound Closure: Suture the incision and allow the animal to recover.
Perform a neurological examination at 24 hours post-MCAO to assess functional deficits.
Scoring System (Example):
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), determine the infarct volume.
Protocol:
-
Euthanasia and Brain Extraction: Euthanize the animal and carefully remove the brain.
-
Brain Slicing: Slice the brain into 2 mm coronal sections.
-
TTC Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 20-30 minutes at 37°C. TTC stains viable tissue red, leaving the infarcted area white.
-
Image Analysis: Capture images of the stained sections and quantify the infarct area using image analysis software. Calculate the total infarct volume.
The Evans Blue dye extravasation assay is used to assess the permeability of the BBB.[10][11][12][13][14]
Protocol:
-
Evans Blue Injection: At a designated time point before euthanasia, inject a 2% solution of Evans Blue dye in saline intravenously (e.g., 4 mL/kg).
-
Perfusion: After a circulation period (e.g., 1-2 hours), perfuse the animal transcardially with saline to remove the dye from the vasculature.
-
Brain Homogenization: Dissect the brain, homogenize the tissue in formamide, and incubate to extract the extravasated dye.
-
Spectrophotometry: Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm.
-
Quantification: Calculate the amount of Evans Blue dye per gram of brain tissue using a standard curve.
C. Data Presentation
| Parameter | Sham | MCAO + Vehicle | MCAO + Dilazep (Dose 1) | MCAO + Dilazep (Dose 2) |
| Neurological Score | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Infarct Volume (mm³) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Evans Blue Extravasation (µg/g tissue) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
III. Signaling Pathways and Experimental Workflows
A. Proposed Neuroprotective Signaling Pathway of Dilazep
Caption: Proposed mechanism of Dilazep-mediated neuroprotection.
B. Experimental Workflow for In Vitro Studies
References
- 1. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate and excitotoxicity in central nervous system disorders: ionotropic glutamate receptors as a target for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prevention of glutamate excitotoxicity in motor neurons by 5,6-dihydrocyclopenta-1,2-dithiole-3-thione: implication to the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 9. Video: Embolic Middle Cerebral Artery Occlusion MCAO for Ischemic Stroke with Homologous Blood Clots in Rats [jove.com]
- 10. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evans Blue-Albumin as a Marker to Evaluate Blood-Brain Barrier Integrity in Neonatal and Adult Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and SAR Studies of Dilazep Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilazep is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1, which are responsible for the cellular uptake of nucleosides like adenosine. By blocking these transporters, Dilazep increases the extracellular concentration of adenosine, leading to a range of physiological effects including vasodilation and inhibition of platelet aggregation.[1] These properties have made Dilazep a valuable pharmacological tool and a starting point for the development of new therapeutics targeting cardiovascular diseases and for enhancing cancer therapies.[2][3]
Structure-Activity Relationship (SAR) studies of Dilazep analogues are crucial for optimizing their potency, selectivity, and pharmacokinetic properties.[2] By systematically modifying the core structure of Dilazep, researchers can identify key molecular features that govern its interaction with ENT1 and ENT2. This document provides detailed protocols for the synthesis of Dilazep analogues and the subsequent evaluation of their biological activity, facilitating further exploration of this important class of compounds.
Data Presentation: Structure-Activity Relationship of Dilazep Analogues
The following table summarizes the inhibitory activity of a series of Dilazep analogues against human ENT1 (hENT1) and rat ENT2 (rENT2). The data is adapted from Playa et al., Bioorganic & Medicinal Chemistry Letters, 2014.[4] The core structure of the analogues consists of a central diamine linked via alkyl chains to two 3,4,5-trimethoxybenzoyl ester moieties. Variations were introduced in the central diamine core and the length of the alkyl chains.
| Compound | Central Diamine | n (Alkyl Chain Length) | hENT1 IC50 (nM) | rENT2 IC50 (µM) |
| Dilazep | Homopiperazine | 3 | 17 | >10 |
| Analogue 1 | Piperazine | 3 | 25 | >10 |
| Analogue 2 | 2-Methylpiperazine | 3 | 48 | >10 |
| Analogue 3 | Homopiperazine | 2 | 24 | >10 |
| Analogue 4 | Homopiperazine | 4 | 33 | >10 |
| Analogue 5 | N,N'-Dimethylethylenediamine | - (Acyclic) | Inactive | Inactive |
Experimental Protocols
Protocol 1: Synthesis of Bromoalkyl 3,4,5-Trimethoxybenzoates (Starting Material)
This protocol describes the synthesis of the key intermediate, bromoalkyl 3,4,5-trimethoxybenzoate, which is subsequently coupled with a diamine to form the final Dilazep analogue.
Materials:
-
3,4,5-Trimethoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Appropriate bromoalkanol (e.g., 3-bromo-1-propanol)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxybenzoic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4,5-trimethoxybenzoyl chloride.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the bromoalkanol (1.1 equivalents) and pyridine or TEA (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure bromoalkyl 3,4,5-trimethoxybenzoate.
-
Protocol 2: Synthesis of Symmetric Dilazep Analogues
This protocol details the coupling of the bromoalkyl 3,4,5-trimethoxybenzoate with a cyclic diamine to produce the final symmetric Dilazep analogue.[2]
Materials:
-
Bromoalkyl 3,4,5-trimethoxybenzoate (from Protocol 1)
-
Appropriate cyclic diamine (e.g., homopiperazine, piperazine)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or sodium iodide (NaI) (as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask, dissolve the cyclic diamine (1 equivalent) in anhydrous acetonitrile or DMF.
-
Add potassium carbonate (2.5 equivalents) and a catalytic amount of sodium iodide.
-
Add the bromoalkyl 3,4,5-trimethoxybenzoate (2.2 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to yield the pure Dilazep analogue.
-
Protocol 3: Radioligand Binding Assay for ENT1 and ENT2 Inhibition
This protocol provides a general method for assessing the inhibitory activity of Dilazep analogues on ENT1 and ENT2 using a competitive radioligand binding assay.[5][6]
Materials:
-
Cell membranes expressing human ENT1 (hENT1) or rat ENT2 (rENT2)
-
Radioligand: [³H]-nitrobenzylmercaptopurine riboside ([³H]-NBMPR) for ENT1 or [³H]-dipyridamole for ENT2
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compounds (Dilazep analogues) at various concentrations
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like unlabeled NBMPR or Dilazep)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, binding buffer, and the test compound at various concentrations.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
-
Incubation:
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Visualizations
Signaling Pathway of Dilazep Action
Caption: Mechanism of action of Dilazep.
Experimental Workflow for Synthesis and SAR Studies
Caption: Workflow for Dilazep analogue synthesis and SAR.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dilazep analogues for the study of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dilazep analogues for the study of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2). | Broad Institute [broadinstitute.org]
Troubleshooting & Optimization
Dilazep Solubility and In Vitro Experimentation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance and troubleshooting for utilizing Dilazep in in vitro experiments. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of Dilazep for in vitro experiments?
A1: For most applications, sterile, purified water is the recommended solvent for Dilazep dihydrochloride, as it is readily soluble.[1][2][3] Alternatively, Dimethyl Sulfoxide (DMSO) can be used to achieve a high concentration stock solution.[4] Acetonitrile is another solvent in which Dilazep hydrochloride is soluble.[3]
Q2: I observed precipitation when I added my Dilazep stock solution to my cell culture medium. What should I do?
A2: Precipitation upon dilution of a concentrated stock solution into an aqueous medium is a common issue, often due to a rapid change in solvent polarity. Here are several troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the Dilazep solution.[5][6]
-
Slow addition and mixing: Add the Dilazep stock solution drop-wise to the media while gently swirling or vortexing to ensure rapid and thorough mixing.[7]
-
Optimize DMSO concentration: If using a DMSO stock, ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%) to minimize both toxicity and precipitation.[5]
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock in your vehicle solvent before the final dilution into the aqueous medium.[5]
-
Consider sonication: For a DMSO stock solution, brief sonication can help dissolve the compound fully before further dilution.[4]
Q3: What are the recommended storage conditions for Dilazep stock solutions?
A3: Aqueous stock solutions should be stored at 2-8°C for short-term use. For long-term storage, it is recommended to store aliquots of stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO should be stored at -20°C for one month or -80°C for up to six months.[1]
Q4: Is Dilazep stable in cell culture medium?
A4: While specific stability data in various culture media is not extensively published, it is best practice to prepare fresh dilutions of Dilazep in your experimental medium for each experiment to ensure consistent compound activity.
Data Presentation: Dilazep Dihydrochloride Solubility
The following table summarizes the solubility of Dilazep dihydrochloride in common laboratory solvents.
| Solvent | Maximum Concentration | Notes |
| Water | 100 mg/mL | Readily soluble.[1][2][3] |
| DMSO | 100 mg/mL[4] | Requires sonication for complete dissolution.[4] |
| Acetonitrile | Soluble[3] | Quantitative data not specified. |
| Ethanol | Soluble | Used for recrystallization, suggesting solubility.[8] A small-scale solubility test is recommended to determine the exact solubility for your specific application. |
Experimental Protocols
Protocol 1: Preparation of Dilazep Dihydrochloride Stock Solution
Materials:
-
Dilazep dihydrochloride powder
-
Sterile, purified water or anhydrous DMSO
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (if using DMSO)
Procedure:
-
Aseptically weigh the desired amount of Dilazep dihydrochloride powder.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
If using water, vortex the solution until the powder is completely dissolved.
-
If using DMSO, vortex the solution and then sonicate for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell-Based Radiolabeled Adenosine Uptake Assay
This protocol is designed to measure the inhibitory effect of Dilazep on adenosine uptake in a cell line expressing the Equilibrative Nucleoside Transporter 1 (ENT1).[9]
Materials:
-
ENT1-expressing cell line (e.g., MDCKII-hENT1)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Transport buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 3 mM K2HPO4, 10 mM glucose, 1 mM MgCl2, 1 mM CaCl2)
-
Dilazep dihydrochloride stock solution
-
[³H]-adenosine stock solution
-
Unlabeled adenosine
-
Cell lysis buffer
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Seed the ENT1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay and culture overnight.[9]
-
Inhibitor Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with transport buffer. Add transport buffer containing various concentrations of Dilazep to the wells. Incubate for 15-30 minutes at room temperature.[9]
-
Initiation of Uptake: Initiate the uptake reaction by adding a mixture of [³H]-adenosine and unlabeled adenosine to achieve the desired final concentration.[9]
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at room temperature. This time should be within the linear range of adenosine uptake for the specific cell line.[9]
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells multiple times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells using a suitable cell lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of Dilazep that causes 50% inhibition of adenosine uptake (IC50) by fitting the data to a dose-response curve using appropriate software.[9]
Visualizations
Dilazep's Mechanism of Action: Signaling Pathway
Caption: Dilazep inhibits the ENT1 transporter, preventing adenosine uptake.
Experimental Workflow: Adenosine Uptake Assay
Caption: Workflow for a cell-based radiolabeled adenosine uptake assay.
Troubleshooting Logic: Compound Precipitation
Caption: A logical workflow for troubleshooting Dilazep precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dilazep powder 20153-98-4 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DILAZEP DIHYDROCHLORIDE | 20153-98-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dilazep Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in the design and execution of experiments involving Dilazep. The focus is on optimizing dosage to achieve desired on-target effects while minimizing off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Dilazep?
A1: Dilazep's primary on-target effect is the inhibition of adenosine uptake, specifically through the equilibrative nucleoside transporter 1 (ENT1).[1][2] By blocking this transporter, Dilazep increases the extracellular concentration of adenosine, which then activates adenosine receptors, leading to downstream effects such as vasodilation and cardioprotection.[1][2]
Q2: What are the known off-target effects of Dilazep?
A2: At higher concentrations, Dilazep is known to exhibit off-target activity as a calcium channel blocker.[3] This can lead to a negative inotropic effect (decreased force of heart muscle contraction) that is independent of its adenosine-potentiating effects.[3] It is crucial to consider this off-target activity when designing experiments, as it can confound results if not properly controlled for.
Q3: What is the therapeutic window for Dilazep's on-target versus off-target effects?
A3: The therapeutic window depends on the specific cell type and experimental conditions. However, studies have shown that Dilazep inhibits adenosine uptake (ENT1) with a much higher potency than it blocks calcium channels. The IC50 for hENT1 inhibition is in the nanomolar range, while the effects on calcium channels are typically observed at micromolar concentrations.[1][3] This suggests a favorable therapeutic window for achieving on-target effects without significant off-target engagement.
Q4: Are there other potential off-target effects of Dilazep I should be aware of?
A4: While the most well-documented off-target effect is calcium channel blockade, like many small molecules, Dilazep could potentially interact with other proteins at high concentrations. Comprehensive off-target screening against a broad panel of receptors, kinases, and enzymes is the most definitive way to identify other potential off-target interactions. If unexpected cellular phenotypes are observed, it is recommended to perform or consult off-target profiling services.
Q5: How does Dilazep's inhibition of ENT1 differ from its effect on ENT2?
A5: Dilazep is a potent inhibitor of ENT1, but it has significantly lower potency for ENT2.[1][4] This selectivity makes Dilazep a valuable tool for studying the specific roles of ENT1 in cellular processes.
Troubleshooting Guides
Issue 1: Inconsistent or no observable on-target effect (adenosine potentiation) at expected concentrations.
-
Possible Cause 1: Low endogenous adenosine levels.
-
Solution: The effect of Dilazep is dependent on the presence of endogenous adenosine. If the cells in your assay system produce very low levels of adenosine, the effect of Dilazep may be minimal. Consider adding a sub-threshold concentration of exogenous adenosine to amplify the inhibitory effect of Dilazep.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Ensure that the pH, temperature, and buffer composition of your assay are optimal for both the cells and the adenosine transporter. Refer to the detailed experimental protocols below for recommended conditions.
-
-
Possible Cause 3: Incorrect Dilazep concentration.
-
Solution: Verify the concentration of your Dilazep stock solution and ensure accurate dilutions. Perform a full dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Issue 2: Observing cellular toxicity or unexpected phenotypes at concentrations intended to be selective for ENT1 inhibition.
-
Possible Cause 1: Off-target calcium channel blockade.
-
Solution: Even at concentrations in the low micromolar range, Dilazep can begin to engage calcium channels.[3] This can be particularly problematic in cell types sensitive to changes in calcium homeostasis. To confirm if the observed effect is due to calcium channel blockade, you can:
-
Test a structurally unrelated ENT1 inhibitor that does not have calcium channel blocking activity.
-
Use a known calcium channel blocker as a positive control to see if it phenocopies the effect of high-concentration Dilazep.
-
Measure intracellular calcium levels directly in the presence of Dilazep.
-
-
-
Possible Cause 2: General cytotoxicity.
-
Solution: Although generally well-tolerated at effective concentrations, high concentrations of any compound can induce cytotoxicity. Perform a standard cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic threshold of Dilazep in your cell line. If cytotoxicity is observed at concentrations required for your experiment, consider reducing the incubation time or using a different cell line.
-
-
Possible Cause 3: Contamination of Dilazep stock.
-
Solution: Ensure the purity of your Dilazep compound. If in doubt, obtain a new, high-purity batch.
-
Issue 3: High background signal in the adenosine uptake assay.
-
Possible Cause 1: Non-specific binding of radiolabeled adenosine.
-
Solution: Ensure adequate washing steps to remove unbound radiolabeled adenosine. Using ice-cold wash buffer can help to reduce transporter activity and non-specific binding during the wash steps.
-
-
Possible Cause 2: Presence of other nucleoside transporters.
-
Solution: The cell line you are using may express other nucleoside transporters that contribute to adenosine uptake. If you are specifically interested in ENT1, consider using a cell line that has been engineered to overexpress ENT1 or one where other transporters have been knocked out.
-
Data Presentation
Table 1: In Vitro Potency of Dilazep on On-Target and Off-Target Activities
| Target | Assay Type | Species | IC50 / pA2 | Reference |
| On-Target | ||||
| Equilibrative Nucleoside Transporter 1 (ENT1) | [³H]Adenosine Uptake | Human | 17.5 nM | [1] |
| Off-Target | ||||
| L-type Calcium Channels | Guinea Pig Atria Contraction | Guinea Pig | pA2 = 5.8 (approx. 1.58 µM) | [3] |
Note: IC50 and pA2 values are from different studies and experimental systems and should be used as a guide for estimating the therapeutic window. Direct comparison requires testing in the same experimental setup.
Experimental Protocols
Protocol 1: Radiolabeled Adenosine Uptake Assay for ENT1 Inhibition
This protocol is designed to measure the inhibition of adenosine uptake by Dilazep in a cell line expressing ENT1.
Materials:
-
Cell line expressing human ENT1 (e.g., HEK293-hENT1)
-
96-well cell culture plates
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Dilazep dihydrochloride
-
[³H]-Adenosine
-
Unlabeled adenosine
-
Ice-cold Transport Buffer for washing
-
Lysis Buffer (e.g., 0.1% SDS, 0.1 M NaOH)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Inhibitor Pre-incubation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with Transport Buffer.
-
Add Transport Buffer containing various concentrations of Dilazep to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Initiation of Uptake:
-
Initiate the uptake reaction by adding a mixture of [³H]-Adenosine and unlabeled adenosine to achieve the desired final concentration (e.g., 1 µM).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 10 minutes) at room temperature. This time should be within the linear range of uptake for the specific cell line.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold Transport Buffer.
-
-
Cell Lysis:
-
Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of Dilazep that causes 50% inhibition of adenosine uptake (IC50) by fitting the data to a dose-response curve.
-
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol is for measuring changes in intracellular calcium concentration in response to Dilazep, to assess its off-target calcium channel blocking activity.
Materials:
-
Cell line of interest (e.g., a cardiomyocyte cell line)
-
96-well black, clear-bottom cell culture plates
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Dilazep dihydrochloride
-
Positive control calcium channel blocker (e.g., Verapamil)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells twice with HBS to remove excess dye.
-
Add fresh HBS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the plate reader's injector to add different concentrations of Dilazep or the positive control (Verapamil) to the wells.
-
Continuously record the fluorescence signal for several minutes to capture the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the dose-response curve for Dilazep's effect on calcium levels and determine the EC50 or IC50 for this off-target effect.
-
Mandatory Visualizations
Caption: Dilazep's dual mechanism of action.
Caption: Workflow for on- and off-target assessment.
Caption: Logic of Dilazep dose optimization.
References
- 1. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Calcium entry blocking activity of dilazep and other adenosine potentiating compounds in guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Dilazep Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Dilazep cell-based assays. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dilazep in cell-based assays?
Dilazep is a potent inhibitor of equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[1][2] By blocking ENT1, Dilazep prevents the uptake of adenosine into cells, leading to an increase in extracellular adenosine concentration.[3] This elevated extracellular adenosine can then activate adenosine receptors, triggering various downstream signaling pathways.[4] Dilazep exhibits significantly higher potency for ENT1 compared to ENT2.[5][6]
Q2: What are the common types of cell-based assays used to evaluate Dilazep activity?
The most common assay is the radiolabeled nucleoside uptake assay, typically using [3H]-adenosine or [3H]-uridine.[7][8] This assay directly measures the inhibition of ENT1-mediated transport of the radiolabeled substrate into cells. Another approach is to measure the downstream effects of increased extracellular adenosine, such as changes in cyclic AMP (cAMP) levels or activation of specific signaling pathways.[4]
Q3: What are some potential sources of variability in Dilazep cell-based assays?
Inconsistent results in Dilazep assays can arise from several factors, including:
-
Cell Line Integrity and Passage Number: Cell lines can exhibit genetic drift and altered protein expression over time and with increasing passage number.[9][10] This can lead to variations in ENT1 expression levels, affecting the assay window and inhibitor potency.
-
Cytotoxicity of Dilazep: At higher concentrations or with prolonged exposure, Dilazep can exhibit cytotoxic effects, which can be misinterpreted as transporter inhibition.[11]
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact enzyme kinetics and transporter activity.[12]
-
Reagent Quality and Consistency: Variations in the quality and concentration of reagents, including Dilazep stock solutions and radiolabeled substrates, can introduce variability.
-
Non-Specific Binding: Dilazep may bind to components of the assay system other than the target transporter, leading to inaccurate measurements.[13][14]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values for Dilazep
Q: We are observing significant well-to-well and day-to-day variability in the calculated IC50 value for Dilazep in our [3H]-adenosine uptake assay. What could be the cause?
A: High variability in IC50 values is a common issue and can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variations in the total number of transporters per well.
-
Recommendation: Ensure thorough cell mixing before plating and use a calibrated multichannel pipette for seeding. Visually inspect plates for uniform cell distribution before starting the assay.
-
-
Cell Passage Number: Using cells with a high or inconsistent passage number can lead to variable ENT1 expression.[10][15]
-
Recommendation: Establish a cell banking system and use cells within a defined, low passage number range for all experiments. Regularly perform cell line authentication.
-
-
Inaccurate Dilazep Concentrations: Errors in preparing serial dilutions of Dilazep can significantly impact the dose-response curve.
-
Recommendation: Prepare fresh Dilazep stock solutions regularly and validate their concentration. Use calibrated pipettes for dilutions.
-
-
Fluctuations in Incubation Time and Temperature: Inconsistent incubation times or temperature gradients across the incubator can alter the rate of adenosine uptake.
-
Recommendation: Use a calibrated incubator and ensure consistent timing for all incubation steps. For manual assays, process plates one at a time to minimize timing variations.
-
Issue 2: Low Signal-to-Noise Ratio or Small Assay Window
Q: The difference in [3H]-adenosine uptake between our control (vehicle-treated) and positive control (high concentration of Dilazep) wells is very small, resulting in a poor assay window. How can we improve this?
A: A small assay window can make it difficult to accurately determine inhibitor potency. Consider the following:
-
Low ENT1 Expression in the Cell Line: The chosen cell line may not express sufficient levels of ENT1.
-
Recommendation: Screen different cell lines for high ENT1 expression. Consider using a cell line engineered to overexpress human ENT1.
-
-
Sub-optimal Substrate Concentration: The concentration of [3H]-adenosine may be too high, leading to saturation of the transporter and masking the inhibitory effect of Dilazep.
-
Recommendation: Perform a substrate kinetics experiment (e.g., Michaelis-Menten) to determine the Km of adenosine for your cell system. Use a [3H]-adenosine concentration at or below the Km for inhibition studies.
-
-
Short Incubation Time: The incubation time with [3H]-adenosine may not be long enough to allow for sufficient uptake in the control wells.
-
Recommendation: Optimize the incubation time to ensure linear uptake of the substrate. This can be determined by measuring uptake at several time points.
-
-
Cell Health: Poor cell viability will result in reduced transporter activity.
-
Recommendation: Ensure cells are healthy and in the exponential growth phase before seeding. Perform a cell viability assay in parallel with the uptake assay.
-
Issue 3: Unexpectedly High IC50 Value for Dilazep
Q: The IC50 value we are obtaining for Dilazep is much higher than what is reported in the literature. What could explain this discrepancy?
A: An unexpectedly high IC50 value suggests that Dilazep is less potent in your assay system. Possible reasons include:
-
Presence of Competing Endogenous Substrates: The assay medium may contain nucleosides that compete with [3H]-adenosine for uptake, requiring higher concentrations of Dilazep for inhibition.
-
Recommendation: Use a defined, serum-free assay buffer to minimize the presence of competing nucleosides.
-
-
Degradation of Dilazep: Dilazep may be unstable in your assay medium or may have degraded during storage.
-
Recommendation: Prepare fresh Dilazep solutions for each experiment from a validated stock. Store stock solutions at the recommended temperature and protect from light.
-
-
Cell Line Differences: The cell line you are using may have a lower affinity for Dilazep or express a variant of ENT1 that is less sensitive to inhibition.
-
Recommendation: Confirm the identity of your cell line and compare its characteristics with those used in published studies.
-
-
High Non-Specific Binding: If a significant portion of the measured uptake is not mediated by ENT1, the apparent potency of Dilazep will be lower.
-
Recommendation: Determine non-specific uptake by including a control with a very high concentration of a known ENT1 inhibitor (e.g., S-(4-Nitrobenzyl)-6-thioinosine, NBMPR) and subtract this value from all other measurements.
-
Issue 4: Evidence of Cytotoxicity
Q: At higher concentrations of Dilazep, we observe a decrease in cell number and changes in cell morphology. How can we differentiate between transporter inhibition and cytotoxicity?
A: It is crucial to distinguish between specific inhibition of ENT1 and general cytotoxic effects.
-
Perform a Parallel Cytotoxicity Assay:
-
Recommendation: Use a standard cytotoxicity assay, such as an MTT, MTS, or LDH release assay, to assess the effect of Dilazep on cell viability under the same conditions as your uptake assay (cell density, incubation time, etc.).[16][17][18] The concentrations of Dilazep used should span the range tested in the uptake assay.
-
-
Shorten the Incubation Time:
-
Recommendation: If cytotoxicity is observed with longer incubation times, try to shorten the pre-incubation and uptake periods to the minimum time required to obtain a robust signal.
-
-
Choose a Different Endpoint:
-
Recommendation: If direct measurement of uptake is confounded by cytotoxicity, consider measuring a more immediate downstream signaling event that occurs before the onset of cell death.
-
Data Presentation
Table 1: Reported Inhibitory Potency of Dilazep against ENT1
| Cell Line/System | Assay Type | Parameter | Value | Reference |
| Human Erythrocytes | [3H]-Uridine Uptake | IC50 | 5-30 nM | [19] |
| S49 Mouse Leukemia Cells | [3H]-Uridine Uptake | IC50 | 5-30 nM | [19] |
| P388 Mouse Leukemia Cells | [3H]-Uridine Uptake | IC50 | 5-30 nM | [19] |
| CHO Cells | [3H]-Uridine Uptake | IC50 | >1 µM | [19] |
| Novikoff Rat Hepatoma Cells | [3H]-Uridine Uptake | IC50 | >1 µM | [19] |
| PK15/hENT1 Cells | [3H]-NBMPR Binding | Ki | 19 nM | [5] |
| PK15/hENT1 Cells | Radio-ligand Uptake | IC50 | 17.5 nM | [6] |
Table 2: Kinetic Parameters of Dilazep Inhibition
| Parameter | Value | Method | Reference |
| k_on (Association Rate Constant) | 0.08 nM⁻¹ min⁻¹ | Radioligand Competition Association Assay | [1] |
| k_off (Dissociation Rate Constant) | 0.036 min⁻¹ | Radioligand Competition Association Assay | [1] |
| Residence Time (RT) | 28 min | Calculated (1/k_off) | [1] |
| Kinetic K_D | 0.45 nM | Calculated (k_off/k_on) | [1] |
| Equilibrium K_i | 0.41 nM | Radioligand Displacement Assay | [1] |
Experimental Protocols
Detailed Methodology for a Radiolabeled Adenosine Uptake Assay
This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.[7]
-
Cell Seeding:
-
Seed cells in a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Inhibitor Pre-incubation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add transport buffer containing various concentrations of Dilazep or control vehicle to the wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Initiation of Uptake:
-
Prepare a solution of [3H]-adenosine in transport buffer at the desired final concentration (ideally at or below the Km for adenosine in your cell line).
-
Add the [3H]-adenosine solution to each well to initiate the uptake reaction.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 1-10 minutes) at room temperature or 37°C. This time should be within the linear range of uptake for your specific cell line.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells multiple times with ice-cold transport buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (determined in the presence of a saturating concentration of an ENT1 inhibitor like NBMPR) from all wells.
-
Normalize the data to the vehicle control (100% uptake).
-
Plot the percentage of inhibition against the logarithm of the Dilazep concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Dilazep inhibits ENT1, increasing extracellular adenosine and activating downstream signaling.
Caption: Workflow for a radiolabeled adenosine uptake assay to determine Dilazep IC50.
Caption: A logical approach to troubleshooting common issues in Dilazep cell-based assays.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. bioivt.com [bioivt.com]
- 3. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 10. korambiotech.com [korambiotech.com]
- 11. Dilazep, a nucleoside transporter inhibitor, modulates cell cycle progression and DNA synthesis in rat mesangial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selectscience.net [selectscience.net]
- 13. researchgate.net [researchgate.net]
- 14. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 17. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 18. youtube.com [youtube.com]
- 19. Inhibition of nucleoside and nucleobase transport and nitrobenzylthioinosine binding by dilazep and hexobendine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Calcium Antagonistic Effects of Dilazep
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the potential off-target calcium antagonistic effects of Dilazep. Dilazep is primarily classified as an adenosine reuptake inhibitor, leading to vasodilation and antiplatelet effects. However, emerging evidence suggests that at higher concentrations, Dilazep may also exhibit direct calcium channel blocking properties, independent of its effects on adenosine signaling.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in the characterization of these potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for Dilazep?
A1: Dilazep's primary mechanism of action is the inhibition of adenosine uptake by cells.[2] By blocking the reuptake of adenosine, Dilazep increases the extracellular concentration of this nucleoside, amplifying its physiological effects. These effects include vasodilation, through the activation of A2A adenosine receptors on vascular smooth muscle, and inhibition of platelet aggregation.
Q2: Is there evidence for off-target effects of Dilazep on calcium channels?
A2: Yes, several studies suggest that Dilazep possesses intrinsic calcium antagonistic properties, particularly at concentrations higher than those required for adenosine uptake inhibition. This effect appears to be a direct calcium entry blocking action and is not mediated by its potentiation of adenosine.[1]
Q3: What type of calcium channels are potentially affected by Dilazep?
A3: Research indicates that Dilazep can reduce the slow inward current (Isi) in sinoatrial node cells, which is predominantly carried by L-type calcium channels.[3] However, comprehensive studies on the selectivity of Dilazep across different voltage-gated calcium channel subtypes (e.g., L-type, T-type, N-type) are limited.
Q4: I am not observing a calcium antagonistic effect with Dilazep in my assay. What could be the reason?
A4: There are several potential reasons for this:
-
Concentration: The calcium antagonistic effects of Dilazep are reported to occur at higher concentrations. Ensure you are using a concentration range sufficient to observe these effects, which may be higher than the concentrations effective for adenosine uptake inhibition.
-
Tissue/Cell Type: The expression and sensitivity of calcium channel subtypes can vary significantly between different tissues and cell lines. The effect of Dilazep may be more pronounced in tissues with a high density of sensitive calcium channels.
-
Experimental Conditions: Factors such as the depolarization method (e.g., high potassium, electrical stimulation), the presence of other channel blockers, and the specific recording parameters can all influence the observed effect. Refer to the troubleshooting guides below for more detailed advice.
Q5: How can I differentiate between Dilazep's adenosine-mediated effects and its direct calcium channel blocking effects?
A5: To distinguish between these two mechanisms, you can use an adenosine receptor antagonist, such as 8-phenyltheophylline (8-PT). If the observed effect of Dilazep is still present in the presence of an effective concentration of an adenosine receptor antagonist, it is likely due to a direct effect on calcium channels.[1]
Quantitative Data on Dilazep's Calcium Antagonistic Effects
The following table summarizes the available quantitative data regarding the calcium antagonistic properties of Dilazep.
| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| pA₂ | 5.23 | Guinea-pig left atria | Potassium-depolarized, isoproterenol-treated | Nakagawa et al., 1986[1] |
Note: The pA₂ value is a measure of the potency of a competitive antagonist. A higher pA₂ value indicates a higher affinity of the antagonist for its receptor. For comparison, the same study reported pA₂ values of 7.35 for verapamil and 6.45 for diltiazem, indicating that Dilazep is less potent as a calcium channel blocker than these established drugs.[1]
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the potential off-target calcium antagonistic effects of Dilazep.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure Effects on L-type Calcium Channels
Objective: To determine the inhibitory effect of Dilazep on voltage-gated L-type calcium channels (Caᵥ1.2) heterologously expressed in a cell line (e.g., HEK293) or in primary cardiomyocytes.
Materials:
-
HEK293 cells stably expressing the human Caᵥ1.2 channel or freshly isolated ventricular myocytes.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (2-5 MΩ resistance).
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Barium (Ba²⁺) is used as the charge carrier to increase the current amplitude and block potassium channels.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH). Cesium (Cs⁺) is used to block potassium channels from the inside.
-
Dilazep stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Culture HEK293 cells on glass coverslips to 70-80% confluency. For primary myocytes, follow a standard isolation protocol.
-
Pipette Preparation: Pull and fire-polish pipettes to the desired resistance. Fill with internal solution.
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV to ensure channels are in a resting state.
-
Apply a depolarizing voltage step to 0 mV for 200 ms to elicit an inward Ba²⁺ current through L-type calcium channels.
-
Record baseline currents for at least 3 minutes to ensure stability.
-
-
Drug Application:
-
Perfuse the cell with the external solution containing the desired concentration of Dilazep. Allow 2-3 minutes for the drug to equilibrate.
-
Record the current using the same voltage protocol.
-
To determine the IC₅₀, apply a range of Dilazep concentrations in a cumulative or non-cumulative manner.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each concentration.
-
Normalize the current to the baseline current.
-
Plot the normalized current as a function of Dilazep concentration and fit the data with a Hill equation to determine the IC₅₀ value.
-
Workflow for Whole-Cell Patch-Clamp Experiment
Caption: Workflow for a whole-cell patch-clamp experiment.
Protocol 2: Fluorescent Calcium Imaging Assay
Objective: To screen for the inhibitory effects of Dilazep on intracellular calcium influx in a population of cells.
Materials:
-
Cells expressing the calcium channel of interest (e.g., primary neurons, cardiomyocytes, or a transfected cell line).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Fluorescence microplate reader with kinetic reading capabilities and liquid handling.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4).
-
Depolarizing agent (e.g., high potassium solution: HBSS with 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).
-
Dilazep stock solution.
Procedure:
-
Cell Plating: Seed cells into the microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Incubation: Add assay buffer containing different concentrations of Dilazep to the wells and incubate for 15-30 minutes.
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's liquid handler to add the depolarizing agent to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to a vehicle control.
-
Plot the normalized response as a function of Dilazep concentration to determine the IC₅₀.
-
Workflow for Fluorescent Calcium Imaging Assay
Caption: Workflow for a fluorescent calcium imaging assay.
Troubleshooting Guides
Troubleshooting for Patch-Clamp Electrophysiology
| Problem | Possible Cause | Solution |
| No or very small calcium currents | Poor cell health | Use cells from a lower passage number; ensure proper culture conditions. |
| Low channel expression | Use a cell line with confirmed high expression or a different primary cell type. | |
| Incorrect voltage protocol | Verify the activation range of the target calcium channel and adjust the voltage step accordingly. | |
| Rundown of calcium currents | Use a perforated patch configuration or include ATP and GTP in the internal solution to maintain channel activity. | |
| Unstable recordings (drifting baseline) | Unstable seal | Ensure a high-resistance seal (>1 GΩ) is formed. Use fresh, filtered solutions. |
| Clogged pipette tip | Fire-polish the pipette tip; backfill the pipette carefully to avoid introducing debris. | |
| Mechanical instability | Ensure the recording setup is on an anti-vibration table and all components are securely fastened. | |
| Inconsistent drug effect | Incomplete solution exchange | Check the perfusion system for proper flow rate and positioning of the perfusion outlet near the cell. |
| Drug adsorption to tubing | Use low-adsorption tubing for the perfusion system. | |
| Drug degradation | Prepare fresh drug solutions daily and protect from light if necessary. |
Troubleshooting for Fluorescent Calcium Imaging Assays
| Problem | Possible Cause | Solution |
| Low signal-to-background ratio | Incomplete dye loading | Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization. |
| High background from extracellular dye | Ensure thorough washing after dye loading. Some assay kits include a probenecid-like compound to prevent dye leakage. | |
| Cell death or damage | Handle cells gently during washing steps. Check cell viability before and after the assay. | |
| High well-to-well variability | Uneven cell plating | Ensure a single-cell suspension before plating and use proper pipetting techniques for even distribution. |
| Inconsistent liquid handling | Calibrate and check the performance of the automated liquid handler. | |
| No response to depolarizing agent | Inactive depolarizing agent | Prepare fresh high potassium solution. |
| Cells are not excitable or lack voltage-gated calcium channels | Use a positive control compound known to elicit a calcium response in your cell type (e.g., ionomycin). Confirm channel expression using molecular techniques. |
Signaling Pathway and Experimental Logic
The following diagram illustrates the primary and potential off-target mechanisms of Dilazep and the logical approach to dissecting these effects experimentally.
Caption: Dilazep's primary and potential off-target pathways.
References
- 1. Calcium entry blocking activity of dilazep and other adenosine potentiating compounds in guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation by dilazep on the negative inotropic effect of adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dilazep on the electrophysiological properties of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Dilazep in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability and degradation of Dilazep in common cell culture media. The following information is intended to help troubleshoot common issues and provide a framework for establishing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is there publicly available data on the stability of Dilazep in cell culture media like DMEM or RPMI-1640?
A1: Currently, there is a lack of publicly available quantitative data specifically detailing the stability and degradation kinetics of Dilazep in common cell culture media. While Dilazep is known to be soluble in water and has been used in numerous in vitro studies, its half-life and degradation products under typical cell culture conditions (37°C, 5% CO2) have not been extensively reported in the scientific literature.[1][2] Therefore, it is highly recommended that researchers empirically determine the stability of Dilazep under their specific experimental conditions.
Q2: What factors can influence the stability of Dilazep in my experiments?
A2: The stability of Dilazep in cell culture can be influenced by several factors:
-
Media Composition: Components in the media, such as serum proteins, amino acids, and vitamins, can potentially interact with and affect the stability of the compound.[2]
-
pH: The pH of the culture medium can influence the rate of hydrolysis of ester-containing compounds. Dilazep contains ester linkages that could be susceptible to pH-dependent degradation.
-
Temperature and Light: Prolonged incubation at 37°C and exposure to light can contribute to the degradation of photosensitive or thermally labile compounds.
-
Presence of Cells: Cellular metabolism can lead to enzymatic degradation of the compound.
-
Adsorption to Plasticware: Hydrophobic compounds may adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.[2]
Q3: How can I determine the stability of Dilazep in my specific culture medium?
A3: A stability study should be performed by incubating Dilazep in your chosen cell culture medium (with and without serum) over the time course of your experiment. At various time points, samples should be collected and the concentration of the parent compound determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What are the known degradation products of Dilazep?
A4: Specific degradation products of Dilazep in cell culture media have not been well-documented in the literature. Potential degradation could occur through hydrolysis of the ester bonds, leading to the formation of 3,4,5-trimethoxybenzoic acid and the corresponding piperazine-propanol derivative. Identifying unknown degradation products typically requires techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| Inconsistent or lower-than-expected biological activity of Dilazep. | Degradation of Dilazep in the culture medium over the course of the experiment. | Perform a stability study to determine the half-life of Dilazep under your experimental conditions. If significant degradation occurs, consider replenishing the medium with fresh Dilazep at regular intervals. |
| Adsorption of Dilazep to plasticware. | Consider using low-adhesion plasticware for your experiments, especially for long-term cultures. | |
| Incorrect storage of stock solutions. | Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. | |
| Precipitation observed after adding Dilazep to the culture medium. | Poor solubility at the desired concentration. | Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells. Perform a solubility test by preparing serial dilutions of Dilazep in your medium and visually inspecting for precipitation. |
| "Solvent shock" during dilution. | When diluting the stock solution into the aqueous culture medium, add it dropwise while gently mixing to avoid rapid precipitation. |
Quantitative Data Summary
As no specific quantitative data for Dilazep stability in culture media is publicly available, the following table is a template for researchers to populate with their own experimental findings.
| Culture Medium | Serum Concentration (%) | Time (hours) | Dilazep Concentration (µM) | % Remaining | Half-life (t½) (hours) |
| DMEM | 10 | 0 | Initial Conc. | 100 | Calculated Value |
| 2 | Measured Conc. | Calculated % | |||
| 4 | Measured Conc. | Calculated % | |||
| 8 | Measured Conc. | Calculated % | |||
| 24 | Measured Conc. | Calculated % | |||
| 48 | Measured Conc. | Calculated % | |||
| RPMI-1640 | 10 | 0 | Initial Conc. | 100 | Calculated Value |
| 2 | Measured Conc. | Calculated % | |||
| 4 | Measured Conc. | Calculated % | |||
| 8 | Measured Conc. | Calculated % | |||
| 24 | Measured Conc. | Calculated % | |||
| 48 | Measured Conc. | Calculated % |
Experimental Protocols
Protocol 1: Assessing the Stability of Dilazep in Cell Culture Media
This protocol provides a framework for determining the stability of Dilazep in a specific cell culture medium over a desired time course.
Materials:
-
Dilazep dihydrochloride
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Sterile, low-adhesion microcentrifuge tubes or multi-well plates
-
Cell culture incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Dilazep (e.g., 10 mM) in a suitable solvent like sterile water or DMSO.
-
Prepare two sets of your chosen cell culture medium: one with your standard serum concentration and one without serum.
-
-
Spiking the Media:
-
Spike each medium (with and without serum) with the Dilazep stock solution to achieve the final desired experimental concentration. Ensure the final solvent concentration is consistent and non-toxic (typically ≤ 0.5%).
-
-
Incubation:
-
Aliquot the prepared solutions into sterile, low-adhesion tubes or a multi-well plate.
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO2 for the duration of your planned experiment (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
-
Sample Collection and Analysis:
-
At each time point, collect an aliquot from each sample set.
-
Immediately analyze the samples by HPLC or store them at -80°C until analysis.
-
For analysis, samples may require protein precipitation if serum is present. This can be achieved by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then analyzed.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate Dilazep from potential degradation products. A reversed-phase C18 column is a common starting point.
-
A simple isocratic or gradient method with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) can be optimized.
-
Monitor the elution using a UV detector at a wavelength where Dilazep has strong absorbance (e.g., around 267 nm).[3]
-
-
Data Analysis:
-
Quantify the peak area of Dilazep at each time point.
-
Calculate the percentage of Dilazep remaining at each time point relative to the T=0 time point.
-
Plot the percentage of remaining Dilazep versus time and determine the degradation kinetics and half-life (t½).
-
Visualizations
Signaling Pathway of Dilazep
Dilazep's primary mechanism of action is the inhibition of equilibrative nucleoside transporters (ENTs), particularly ENT1.[1][4][5] This leads to an increase in extracellular adenosine, which then activates adenosine receptors, leading to downstream effects like vasodilation and inhibition of platelet aggregation.[6]
Caption: Mechanism of action of Dilazep via inhibition of ENT1 and activation of adenosine signaling.
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of Dilazep in cell culture media.
Caption: A generalized workflow for determining the stability of Dilazep in cell culture media.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-performance liquid chromatographic assay of dilazep in plasma after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Dilazep Hydrochloride Hydrate? [synapse.patsnap.com]
Technical Support Center: Overcoming Limitations of Dilazep in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Dilazep in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Compound Stability and Handling
Q1: How stable is Dilazep in cell culture medium at 37°C, and how often should I replace the medium?
A1: The stability of Dilazep in aqueous solutions, including cell culture media, can be a concern in long-term experiments. While specific degradation kinetics in common media like DMEM or RPMI-1640 are not extensively published, it is best practice to assume a limited half-life. For multi-day or multi-week experiments, it is recommended to replace the medium with freshly prepared Dilazep every 24-48 hours. This ensures a consistent effective concentration of the inhibitor. To empirically determine its stability in your specific experimental conditions, you can perform a time-course experiment and quantify the remaining Dilazep concentration using HPLC.
Q2: What is the best way to prepare and store Dilazep stock solutions?
A2: Dilazep dihydrochloride is water-soluble, which is an advantage over some other nucleoside transport inhibitors. However, for long-term storage, it is advisable to prepare a high-concentration stock solution in a suitable solvent like sterile water or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Cytotoxicity and Cell Health
Q3: I'm observing increased cell death in my long-term Dilazep-treated cultures. What could be the cause and how can I mitigate it?
A3: Long-term exposure to Dilazep can lead to cytotoxicity, which may be concentration- and cell line-dependent. The primary mechanism of Dilazep is the inhibition of nucleoside transport, which can disrupt essential cellular processes like DNA and RNA synthesis. This can lead to cell cycle arrest and, eventually, apoptosis.
Troubleshooting steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of Dilazep for your specific cell line and experimental duration.
-
Time-Course Viability Assay: Monitor cell viability at regular intervals (e.g., 24, 48, 72, 96 hours) to understand the kinetics of cytotoxicity.
-
Intermittent Dosing: If continuous exposure is too toxic, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow cells to recover.
-
Assess Cell Cycle: Use flow cytometry to analyze the cell cycle profile of your treated cells. Dilazep has been shown to cause a decrease in the S phase population and an increase in the G0/G1 phase population in some cell types.[1]
Q4: Are there specific cell lines that are more or less sensitive to long-term Dilazep treatment?
A4: Sensitivity to Dilazep can vary between cell lines due to differences in their reliance on nucleoside salvage pathways, expression levels of ENT1, and their overall metabolic state. Highly proliferative cells, such as many cancer cell lines, may be more sensitive to the disruption of nucleoside transport. It is crucial to determine the IC50 value for your specific cell line at different time points (e.g., 24h, 48h, 72h) to establish a baseline for your long-term studies.
Experimental Design and Interpretation
Q5: How does long-term ENT1 inhibition by Dilazep affect cellular metabolism?
A5: Chronic inhibition of ENT1 can lead to significant metabolic reprogramming. By blocking adenosine uptake, Dilazep increases extracellular adenosine concentration while potentially depleting intracellular nucleoside pools. This can lead to:
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Altered Energy Metabolism: Changes in the expression of genes related to fatty acid β-oxidation, the TCA cycle, and oxidative phosphorylation have been observed with long-term ENT1 inhibition.[2]
-
Cellular Stress: Sustained elevation of extracellular adenosine can induce oxidative stress and activate stress-related signaling pathways like p38 and JNK, potentially leading to cellular dysfunction.[3][4]
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Cellular Adaptation: Over time, cells may adapt to chronic ENT1 inhibition by altering the expression of other nucleoside transporters or metabolic enzymes.[5]
Q6: Can serum components in the culture medium interfere with Dilazep's activity?
A6: Yes, serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their free and active concentration in the culture medium.[6] The extent of this binding can vary between different batches of fetal bovine serum (FBS). To ensure reproducibility:
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Use a Consistent Serum Batch: For a series of long-term experiments, use the same lot of FBS.
-
Consider Reduced Serum or Serum-Free Media: If your cell line can be maintained in low-serum or serum-free conditions, this can minimize the variability caused by serum protein binding. However, be aware that this can also alter cellular physiology.
-
Empirically Determine Optimal Concentration: The optimal Dilazep concentration should be determined under the specific serum conditions you will use for your long-term experiments.
Troubleshooting Guides
Problem: Diminishing or Inconsistent Effects of Dilazep Over Time
| Possible Cause | Solution |
| Dilazep Degradation | Replace the culture medium with freshly prepared Dilazep every 24-48 hours. For critical experiments, consider validating the stability of Dilazep in your specific medium using HPLC. |
| Cellular Metabolism of Dilazep | Increase the frequency of media changes or use a slightly higher initial concentration, provided it is not cytotoxic. |
| Cellular Adaptation | Monitor the expression of ENT1 and other nucleoside transporters over the course of the experiment. Consider using a co-treatment strategy to counteract adaptive responses. |
| Changes in Cell Confluency | Maintain a consistent cell density by subculturing cells at regular intervals. High cell density can alter the local concentration of both Dilazep and secreted factors. |
Problem: High Cytotoxicity in Long-Term Cultures
| Possible Cause | Solution |
| Concentration Too High | Perform a detailed dose-response curve for your specific cell line over the intended duration of the experiment to identify the IC20 or a lower non-toxic concentration. |
| Solvent Toxicity (if using DMSO) | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same DMSO concentration.[7] |
| Accumulation of Toxic Metabolites | Increase the frequency of media changes to remove waste products. |
| Induction of Apoptosis/Necrosis | Characterize the mode of cell death using assays for apoptosis (e.g., Annexin V/PI staining) and necrosis (e.g., LDH assay). This can provide insights into the mechanism of toxicity. |
Quantitative Data
Table 1: Representative IC50 Values of Dilazep in Different Human Cancer Cell Lines (72h Exposure)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~10.2 |
| MCF-7 | Breast Cancer | ~6.5 |
| SH-SY5Y | Neuroblastoma | ~37.8 |
Note: These values are indicative and can vary based on experimental conditions such as cell density, serum concentration, and the specific assay used. It is highly recommended to determine the IC50 for your specific experimental setup.
Experimental Protocols
Protocol 1: Long-Term (7-Day) Cell Viability Assay with Continuous Dilazep Treatment
Objective: To assess the long-term cytotoxic effects of Dilazep on an adherent cell line.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, or SH-SY5Y)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dilazep dihydrochloride
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or a commercial ATP-based assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the 7-day period. Allow cells to adhere for 24 hours.
-
Dilazep Preparation: Prepare a series of Dilazep concentrations in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used for Dilazep, if any).
-
Treatment (Day 0): Remove the existing medium from the wells and replace it with 100 µL of the appropriate Dilazep-containing or vehicle control medium.
-
Media Changes: Every 48 hours, carefully aspirate the medium from all wells and replace it with 100 µL of freshly prepared Dilazep or vehicle control medium.
-
Viability Assessment (Day 7): On day 7, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessing Dilazep Stability in Cell Culture Medium using HPLC
Objective: To determine the stability of Dilazep in a specific cell culture medium at 37°C over time.
Materials:
-
Dilazep dihydrochloride
-
Cell culture medium of interest (e.g., DMEM)
-
Sterile flasks or tubes
-
37°C incubator with 5% CO₂
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile, methanol, and appropriate buffer for the mobile phase
-
Microcentrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Prepare a solution of Dilazep in the cell culture medium at a known concentration (e.g., 10 µM).
-
Incubation: Place the Dilazep-containing medium in a sterile flask and incubate at 37°C with 5% CO₂.
-
Time-Point Collection: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically collect an aliquot of the medium.
-
Sample Processing:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Use a mobile phase and gradient suitable for separating Dilazep.
-
Detect the Dilazep peak using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of Dilazep.
-
Quantify the concentration of Dilazep in your samples at each time point by comparing the peak area to the standard curve.
-
Plot the concentration versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. Dilazep, a nucleoside transporter inhibitor, modulates cell cycle progression and DNA synthesis in rat mesangial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of ENT1 enhances the impact of specific dietary fats on energy metabolism gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained adenosine exposure causes lung endothelial barrier dysfunction via nucleoside transporter-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained Adenosine Exposure Causes Lung Endothelial Barrier Dysfunction via Nucleoside Transporter–Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular adaptation to drug exposure: evolution of the drug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foetal bovine serum influence on in vitro extracellular vesicle analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Dilazep Cytotoxicity Assessment: Technical Support Center
Welcome to the technical support center for Dilazep cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions (FAQs) and to troubleshoot common issues encountered during the experimental assessment of Dilazep's effects on various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Dilazep's cellular activity?
A1: Dilazep is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1.[1][2] By blocking these transporters, Dilazep inhibits the cellular uptake of nucleosides like adenosine. This mechanism is the basis for its use as a vasodilator and anti-platelet agent.[1] Its cytotoxic effects are often linked to its ability to modulate nucleoside transport, which can interfere with cellular processes like DNA synthesis.[3]
Q2: How does Dilazep's effect vary between different cell lines and species?
A2: The sensitivity of cells to Dilazep is highly variable and depends on both the species and the cell type. For instance, human and pig cells are significantly more sensitive to Dilazep's inhibition of nucleoside transport than mouse and rat cells.[4] Within the same species, different cell lines can also show varied sensitivity. For example, some HeLa cell clones have transporters with a 1000-fold difference in sensitivity to Dilazep (IC50 values of ~5 nM vs. 5 µM).[4] Walker 256 rat carcinoma cells have been shown to be more resistant to Dilazep than other rat cell lines.[4]
Q3: Does Dilazep primarily induce apoptosis or necrosis?
A3: The available literature suggests that Dilazep's effects are more cytostatic (inhibiting cell proliferation) than directly cytotoxic at common research concentrations. It has been shown to inhibit the proliferation of cultured rat mesangial cells by causing G0/G1 phase arrest and decreasing the rate of DNA synthesis, rather than inducing widespread cell death.[3] However, like many chemical compounds, at high concentrations, it may lead to necrosis. The specific pathway (apoptosis vs. necrosis) can be concentration-dependent and cell-type specific.
Q4: Can Dilazep have a cytoprotective effect?
A4: Yes, under certain conditions, Dilazep has demonstrated cytoprotective effects. In a study on cultured pulmonary artery endothelial cells, Dilazep (0.1 to 10 µM) was shown to protect the cells from injury caused by hydrogen peroxide-induced oxidative stress.[5]
Quantitative Data Summary
The inhibitory concentration (IC50) of Dilazep varies significantly based on the cell line and the specific transporter being studied. The following tables summarize key quantitative data from published research.
Table 1: IC50 Values of Dilazep for Nucleoside Transport Inhibition
| Cell Type/Transporter | Species | IC50 Value | Reference |
| Nucleoside Transport (general) | Human | ~5 nM | [4] |
| Nucleoside Transport (general) | Mouse/Rat | 50-100 nM | [4] |
| hENT1 (human ENT1) | Human | 17.5 nM | [1] |
| rENT2 (rat ENT2) | Rat | 8,800 nM (8.8 µM) | [1] |
| S49 Lymphoma Cells (High Affinity Site) | Mouse | 0.21 nM (Kd) | [2] |
| S49 Lymphoma Cells (Low Affinity Site) | Mouse | 10 nM (Kd) | [2] |
Table 2: Effect of Dilazep on Mesangial Cell Proliferation
| Treatment Duration | Parameter Measured | Effect of 10µM Dilazep (vs. Control) | Reference |
| 48 hours | Cell Number | Significantly lower | [3] |
| 24 hours | S Phase Population | Decreased by 9.6% | [3] |
| 48 hours | S Phase Population | Decreased by 18.9% | [3] |
| 24 hours | G0/G1 Phase Population | Increased by 13.9% | [3] |
| 48 hours | G0/G1 Phase Population | Increased by 76.5% | [3] |
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cytotoxicity assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between seeding replicates to prevent cells from settling.[6]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and maintain a consistent technique. For improved consistency, consider using a multichannel pipette.[7]
-
-
Possible Cause: "Edge effects" in the microplate.
-
Solution: The outer wells of a plate are prone to evaporation. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and use only the inner wells for your experiment.[6]
-
-
Possible Cause: Air bubbles in wells.
-
Solution: Check wells for bubbles after plating and reagent addition. If present, carefully remove them with a sterile syringe needle.[8]
-
Issue 2: My untreated (negative control) cells show low viability.
-
Possible Cause: Poor cell health or contamination.
-
Solution: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase before seeding. Regularly test for Mycoplasma contamination.[6]
-
-
Possible Cause: Over-confluency or insufficient nutrients.
-
Solution: Optimize your cell seeding density to ensure cells do not become over-confluent by the end of the experiment. Ensure the medium has sufficient nutrients for the duration of the assay.
-
-
Possible Cause: Assay reagent toxicity.
-
Solution: Some assay reagents, like those used in tetrazolium-based assays (e.g., MTT), can be toxic to cells, especially with prolonged incubation.[9] Optimize the incubation time with the reagent.
-
Issue 3: I am not observing the expected cytostatic/cytotoxic effect of Dilazep.
-
Possible Cause: Cell line resistance.
-
Solution: As noted, sensitivity to Dilazep is highly variable.[4] Your chosen cell line may express low levels of ENT1 or possess transporters that are insensitive to Dilazep. Consider using a positive control cell line known to be sensitive to Dilazep.
-
-
Possible Cause: Incorrect drug concentration or incubation time.
-
Solution: Dilazep's effects on cell cycle progression in mesangial cells were most prominent after 48-72 hours of incubation.[3] You may need to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
-
Possible Cause: Drug degradation.
-
Solution: Ensure proper storage and handling of the Dilazep stock solution. Prepare fresh dilutions for each experiment from a validated stock.
-
Experimental Protocols & Visualizations
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salts.
-
Cell Seeding: Dilute a suspension of healthy, log-phase cells to the desired concentration and seed them into a 96-well plate. Allow cells to adhere and recover for 18-24 hours.[8]
-
Compound Preparation: Prepare serial dilutions of Dilazep in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of Dilazep. Include untreated wells (negative control) and wells with a known cytotoxic agent (positive control).[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[6]
-
Measurement: Gently mix the plate to ensure complete solubilization and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]
Protocol 2: Apoptosis vs. Necrosis Assessment (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture & Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Dilazep for the chosen duration. Collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway: Intrinsic Apoptosis
While Dilazep is primarily known for its cytostatic effects, many cytotoxic compounds induce cell death via the intrinsic (mitochondrial) apoptosis pathway. This pathway is activated by cellular stress and leads to the activation of executioner caspases.[10][11]
References
- 1. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of [3H]dilazep at nucleoside transporter-associated binding sites on S49 mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dilazep, a nucleoside transporter inhibitor, modulates cell cycle progression and DNA synthesis in rat mesangial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences in sensitivity of nucleoside transport in erythrocytes and cultured cells to inhibition by nitrobenzylthioinosine, dipyridamole, dilazep and lidoflazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytoprotective effect of dilazep on hydrogen peroxide-perturbed vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. youtube.com [youtube.com]
- 10. Midazolam Induces Cellular Apoptosis in Human Cancer Cells and Inhibits Tumor Growth in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
challenges in translating Dilazep in vitro findings to in vivo models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when translating in vitro findings of Dilazep to in vivo models.
Frequently Asked Questions (FAQs)
Q1: Why do the potent in vitro antiplatelet effects of Dilazep not translate to the expected efficacy in my in vivo thrombosis models?
A1: This is a common challenge. Several factors can contribute to this discrepancy:
-
Short In Vivo Half-Life: Dilazep is known to be a short-acting inhibitor in vivo. Its rapid metabolism and clearance in animal models may prevent it from reaching and sustaining the necessary therapeutic concentrations at the site of thrombus formation that are readily achieved in a static in vitro system.
-
Species-Specific Metabolism: There are significant species differences in drug metabolism. The metabolic pathways of Dilazep in your animal model (e.g., rat, dog) may be different or more rapid than in the human-derived cells used for your in vitro assays. This can lead to the formation of less active or inactive metabolites in vivo.
-
Protein Binding: Dilazep's binding to plasma proteins in vivo reduces the concentration of the free, active drug available to inhibit adenosine uptake by platelets and other cells. This is a factor not typically accounted for in standard in vitro platelet aggregation assays.
-
Complex Biological Environment: The in vivo environment is far more complex than an in vitro assay. The presence of red blood cells, which are a major site of adenosine uptake, and other endogenous factors can influence the local concentration of adenosine and the efficacy of Dilazep. In whole blood, erythrocytes rapidly take up adenosine, and Dilazep's primary role in this context is to block this uptake, thereby increasing extracellular adenosine available to act on platelets.[1] This indirect mechanism can be influenced by numerous physiological variables.
Q2: I'm observing a significant difference between the in vitro IC50 of Dilazep for adenosine uptake inhibition and the effective dose in my animal studies. What could be the reason?
A2: This discrepancy is multifactorial and a central challenge in drug development. Key reasons include:
-
Pharmacokinetics (PK): The in vivo effective dose is not solely determined by potency (IC50) but also by the drug's absorption, distribution, metabolism, and excretion (ADME) profile. A potent compound in vitro may have poor bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo, necessitating a higher administered dose.
-
Target Engagement in a Dynamic System: In vitro IC50 values are typically determined in a closed, static system. In vivo, achieving and maintaining a plasma concentration equivalent to the IC50 at the target site is challenging due to continuous blood flow, tissue distribution, and drug clearance.
-
Receptor Reserve and Downstream Signaling: The relationship between target inhibition and the final physiological response is often non-linear. Even partial inhibition of adenosine uptake in vivo might be sufficient to elicit a significant physiological effect due to the amplification of downstream signaling pathways.
Q3: My in vivo results with Dilazep are inconsistent between different animal species. Why is this happening?
A3: Species-specific differences are a well-documented hurdle in preclinical drug development. For Dilazep, these differences can manifest in:
-
Metabolic Enzymes: The expression and activity of cytochrome P450 (CYP) enzymes, which are crucial for metabolizing many drugs, can vary significantly between species like rats, dogs, and humans. This leads to different rates of Dilazep metabolism and potentially different metabolite profiles, affecting both efficacy and duration of action.
-
Transporter Activity: Although Dilazep primarily targets the equilibrative nucleoside transporter 1 (ENT1), the expression levels and activity of this transporter, as well as other transporters that might be involved in Dilazep's disposition, can differ across species.
-
Physiological Differences: Baseline cardiovascular parameters, platelet reactivity, and adenosine tone can vary between species, influencing the observed effects of Dilazep.
Troubleshooting Guides
Problem: Inconsistent or weaker than expected in vivo efficacy of Dilazep.
| Potential Cause | Troubleshooting Steps |
| Rapid in vivo clearance | 1. Pharmacokinetic (PK) analysis: Measure plasma concentrations of Dilazep over time in your animal model to determine its half-life. 2. Dosing regimen adjustment: Consider a continuous infusion or more frequent dosing schedule to maintain therapeutic plasma concentrations. 3. Formulation optimization: Explore different drug delivery systems to prolong the in vivo exposure of Dilazep. |
| Species-specific metabolism | 1. In vitro metabolism studies: Compare the metabolism of Dilazep in liver microsomes from the animal species you are using (e.g., rat, dog) with human liver microsomes. 2. Metabolite identification: Identify the major metabolites in your in vivo model and assess their activity as adenosine uptake inhibitors. 3. Consider a different animal model: If metabolic differences are substantial, evaluate if another preclinical species might be more predictive of the human response. |
| Low bioavailability | 1. Route of administration: If using oral administration, compare plasma concentrations after oral and intravenous (IV) dosing to determine absolute bioavailability. 2. Formulation optimization: Investigate different formulations to improve oral absorption. |
Problem: Difficulty in correlating in vitro and in vivo data.
| Potential Cause | Troubleshooting Steps |
| Lack of free drug concentration data | 1. Plasma protein binding assay: Determine the fraction of Dilazep bound to plasma proteins in your animal model. 2. Correlate with unbound concentration: Relate the unbound (free) plasma concentration of Dilazep to your in vitro IC50 values for a more meaningful comparison. |
| Inappropriate in vitro model | 1. Use of whole blood assays: For assessing antiplatelet effects, supplement platelet-rich plasma (PRP) assays with experiments in whole blood to account for the role of erythrocytes in adenosine uptake.[1] 2. Cell lines vs. primary cells: Whenever possible, use primary cells from the relevant species in your in vitro assays to better reflect the in vivo situation. |
| Complex downstream effects | 1. Pharmacodynamic (PD) modeling: Develop a PK/PD model to mathematically describe the relationship between Dilazep concentration, adenosine uptake inhibition, and the final physiological endpoint. |
Quantitative Data Summary
The following tables summarize key quantitative data for Dilazep from in vitro and in vivo studies.
Table 1: In Vitro Potency of Dilazep
| Target | Assay System | Species | IC50 / Ki | Reference |
| ENT1 | [³H]-adenosine uptake | Human | 17.5 nM (IC50) | [2] |
| ENT2 | [³H]-adenosine uptake | Rat | 8800 nM (IC50) | [2] |
| Adenosine Uptake | Atrial Tissue | Guinea Pig | 0.01 - 1 µM | [3] |
| Platelet Aggregation | Platelet-rich plasma | Human | Inhibition at 1 µM | [1] |
Table 2: In Vivo Data for Dilazep
| Species | Dose | Route of Administration | Observed Effect | Duration of Action | Reference |
| Human | 300 mg/day | Oral | Significant reduction in circulating platelet aggregates | - | |
| Human | 600 mg (single dose) | Oral | t½ = 3.04 h; Cmax reached at 1.40 h | - | |
| Dog | 0.2 mg/kg | Intravenous | Cardioprotective effects in myocardial infarction model | - | |
| Rat | 0.3 mg/kg + 0.3 mg/kg/h | Intravenous | Decreased GFR, unaltered renal plasma flow | - | |
| Mouse | ~20 mg/kg | Intraperitoneal | Short-acting inhibition of adenosine transport | Reversal within ~30 min |
Experimental Protocols
Key Experiment 1: In Vitro Adenosine Uptake Inhibition Assay
Objective: To determine the in vitro potency (IC50) of Dilazep in inhibiting adenosine uptake.
Methodology:
-
Cell Culture: Use a cell line overexpressing the desired equilibrative nucleoside transporter (e.g., hENT1) or primary cells of interest.
-
Assay Preparation:
-
Seed cells in a multi-well plate and grow to confluence.
-
On the day of the assay, wash the cells with a transport buffer (e.g., Krebs-Ringer-HEPES).
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of Dilazep in the transport buffer.
-
Add the Dilazep solutions to the cells and pre-incubate for 15-30 minutes at room temperature.
-
-
Adenosine Uptake:
-
Initiate the uptake by adding a mixture of [³H]-adenosine (radiolabeled) and unlabeled adenosine to a final concentration of ~1 µM.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of adenosine uptake for the specific cell type.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells with ice-cold transport buffer containing a high concentration of a transport inhibitor (e.g., dipyridamole) to prevent efflux of intracellular [³H]-adenosine.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Measure the amount of incorporated [³H]-adenosine in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of adenosine uptake inhibition against the logarithm of Dilazep concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Key Experiment 2: In Vivo Assessment of Adenosine Transport Inhibition in Rodents (Conceptual Protocol)
Objective: To evaluate the in vivo efficacy and duration of action of Dilazep in inhibiting adenosine transport.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., BALB/c mice).
-
Drug Administration:
-
Administer Dilazep via the desired route (e.g., intraperitoneal injection at ~20 mg/kg).
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect small blood samples from the animals at various time points post-administration (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Ex Vivo Adenosine Uptake Assay:
-
Immediately after collection, incubate a small aliquot of whole blood with [¹⁴C]-adenosine for a short period.
-
Separate the blood cells from the plasma by centrifugation through a layer of oil to stop the uptake.
-
Measure the radioactivity in the cell pellet to determine the amount of adenosine uptake.
-
-
Data Analysis:
-
Calculate the percentage of adenosine transport inhibition at each time point relative to the pre-dose or vehicle control levels.
-
Plot the inhibition over time to determine the onset, magnitude, and duration of Dilazep's effect in vivo.
-
Visualizations
References
Technical Support Center: Optimizing Perfusion Protocols with Dilazep in Isolated Organ Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dilazep in isolated organ perfusion studies.
Frequently Asked Questions (FAQs)
1. What is Dilazep and what is its primary mechanism of action in isolated organ perfusion?
Dilazep is a vasodilator drug that functions primarily as an adenosine reuptake inhibitor.[1][2] In the context of isolated organ perfusion, its main role is to increase the extracellular concentration of adenosine by blocking its transport back into cells.[2][3] This elevated extracellular adenosine then acts on adenosine receptors (primarily A2A) on vascular smooth muscle cells, leading to relaxation and vasodilation.[3] This can be beneficial for improving perfusion and oxygen delivery to the tissue.
2. What are the typical starting concentrations of Dilazep for isolated heart perfusion studies?
Based on published literature, effective concentrations of Dilazep in isolated rat heart preparations typically range from 1 µM to 20 µM. It is recommended to start with a low concentration (e.g., 1 µM) and perform a dose-response curve to determine the optimal concentration for your specific experimental model and desired effect.
3. How should I prepare a Dilazep stock solution for my perfusion buffer?
Dilazep dihydrochloride is reported to be soluble in water. To prepare a stock solution, dissolve the appropriate amount of Dilazep dihydrochloride in a sterile, aqueous solvent (e.g., deionized water or saline) to create a concentrated stock (e.g., 10 mM). This stock solution can then be diluted to the final working concentration in your perfusion buffer (e.g., Krebs-Henseleit). It is crucial to ensure complete dissolution and filter the final perfusion solution to remove any particulates.
4. What is the stability of Dilazep in Krebs-Henseleit buffer?
5. Can Dilazep be used in isolated organ studies other than the heart?
Yes, Dilazep has been studied in other isolated organ models, particularly the kidney.[1][2][3][9] In renal studies, it has been shown to influence microcirculation.[1] The principles of optimizing perfusion with Dilazep, such as starting with low concentrations and monitoring physiological responses, would also apply to other isolated organ systems like the liver, though specific protocols may need to be adapted.[10][11][12][13][14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Sudden and severe drop in perfusion pressure after Dilazep administration. | Excessive vasodilation leading to a loss of vascular resistance. | • Immediately reduce or stop the Dilazep infusion.• If using a constant flow pump, the pressure drop is expected. If it falls below a critical level for organ viability, consider reducing the Dilazep concentration.• In a constant pressure system, a dramatic increase in flow may occur. Ensure your system can handle the increased flow rate. • Start with a much lower concentration of Dilazep in subsequent experiments and perform a careful dose-escalation. |
| No significant change in perfusion parameters after Dilazep administration. | • Insufficient concentration of Dilazep.• Tachyphylaxis (desensitization) due to prolonged exposure.• Degradation of Dilazep in the perfusion buffer. | • Increase the concentration of Dilazep incrementally.• If tachyphylaxis is suspected, introduce washout periods with drug-free buffer between exposures.• Prepare fresh Dilazep-containing perfusion buffer for each experiment. |
| Arrhythmias or ectopic beats observed in isolated heart preparations. | • Ischemia or hypoxia, which can be exacerbated by a "coronary steal" phenomenon where well-perfused areas are further dilated at the expense of poorly perfused areas.[16] • Direct effect of high concentrations of adenosine. | • Ensure adequate oxygenation of the perfusion buffer.• Monitor ECG closely. If arrhythmias occur, consider reducing the Dilazep concentration.• Optimize the perfusion pressure to ensure adequate coronary perfusion.[16] |
| Precipitation observed in the perfusion buffer. | • Poor solubility of Dilazep at the prepared concentration or temperature.• Interaction with other components in the buffer. | • Ensure the stock solution is fully dissolved before adding it to the buffer.• Consider preparing the stock solution in a small amount of a suitable solvent like DMSO before diluting in the buffer, ensuring the final solvent concentration is minimal (typically <0.1%).• Gently warm the buffer during preparation to aid dissolution, then cool to the experimental temperature. Do not use if precipitation persists. |
Data Presentation
The following tables summarize quantitative data on the effects of Dilazep from various studies. Note that experimental conditions may vary between studies.
Table 1: Effects of Intravenous Dilazep on Hemodynamic Parameters in Humans and Dogs
| Parameter | Species | Dose | Effect | Citation(s) |
| Systolic Blood Pressure | Human | 0.2 mg/kg | Significant reduction | [17][18] |
| Diastolic Blood Pressure | Human | 0.2 mg/kg | Significant reduction | [17][18] |
| Coronary Resistance | Human | 0.2 mg/kg | Marked reduction (~50%) | [17] |
| Coronary Blood Flow | Dog | 0.2 mg/kg | Increased | [9] |
| Systemic Vascular Resistance | Human | 0.2 mg/kg | Reduced | [17][18] |
| Heart Rate | Human | 0.2 mg/kg | Minimal or insignificant change | [17][18] |
Table 2: Effects of Dilazep on Renal Microcirculation in Rats
| Parameter | Administration Route | Concentration/Dose | Effect | Citation(s) |
| Glomerular Filtration Rate (GFR) | Intravenous | 0.3 mg/kg + 0.3 mg/kg/h | Decreased | [1] |
| Renal Plasma Flow | Intravenous | 0.3 mg/kg + 0.3 mg/kg/h | Unaltered | [1] |
| Tubuloglomerular Feedback (TGF) | Intraluminal | 10⁻⁶ to 10⁻⁴ M | Attenuated | [1] |
| Renal Blood Flow | Intrarenal infusion | 1 µg/kg/min | Increased | [2] |
Experimental Protocols
General Protocol for Isolated Heart Perfusion (Langendorff)
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
1. Preparation of Krebs-Henseleit Buffer:
-
Standard composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
-
Prepare fresh on the day of the experiment.
-
Continuously gas with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.
-
Maintain the buffer at 37°C in a heated reservoir.
2. Heart Excision and Cannulation:
-
Anesthetize the animal (e.g., rat, rabbit) and administer heparin to prevent clotting.
-
Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer to induce arrest.
-
Isolate the aorta and cannulate it onto the Langendorff apparatus.
-
Secure the aorta with a suture and begin retrograde perfusion at a constant pressure (e.g., 70-80 mmHg).
3. Stabilization:
-
Allow the heart to stabilize for a 20-30 minute equilibration period with drug-free buffer.
-
Monitor key parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow until they reach a steady state.[19][20][21]
4. Dilazep Administration:
-
Prepare a range of Dilazep concentrations in the Krebs-Henseleit buffer.
-
Switch the perfusion to the buffer containing the lowest concentration of Dilazep.
-
Allow for an equilibration period (e.g., 10-15 minutes) and record all functional parameters.
-
To construct a dose-response curve, incrementally increase the Dilazep concentration, allowing for equilibration at each step.
-
Include washout periods with drug-free buffer between different treatments if necessary.
5. Data Acquisition:
-
Continuously record parameters such as LVDP (using an intraventricular balloon), heart rate, and coronary flow (collected from the effluent).[19][20][21]
Visualizations
References
- 1. Effects of a nucleoside transporter inhibitor, dilazep, on renal microcirculation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal vascular effects of dilazep antagonized by 3-isobutyl-1-methyl-xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diltiazem and renal hemodynamics: implications for renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of diluted adenosine solutions in polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. Effect of dilazep on coronary and systemic circulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutics administered during ex vivo liver machine perfusion: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolated liver perfusion using percutaneous methods: an experimental study in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolated hepatic perfusion for patients with liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolated hepatic perfusion: principles and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolated Hepatic Perfusion as a Treatment for Liver Metastases of Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of dilazep on coronary and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cardiovascular effects of a single high dose of dilazep by oral route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. diacomp.org [diacomp.org]
- 21. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
Validation & Comparative
Dilazep versus dipyridamole for adenosine uptake inhibition
An Objective Comparison of Dilazep and Dipyridamole for Adenosine Uptake Inhibition
Introduction
Adenosine is a ubiquitous signaling nucleoside that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and inflammation. Its extracellular concentration is tightly regulated by a family of membrane proteins known as equilibrative nucleoside transporters (ENTs). By facilitating the transport of adenosine across the cell membrane, ENTs effectively clear it from the extracellular space, thus terminating its signaling.
Two prominent pharmacological agents, dilazep and dipyridamole, are widely recognized for their ability to inhibit adenosine uptake. Both drugs are utilized clinically for their vasodilatory and antiplatelet properties, which are largely attributed to their blockade of ENTs, leading to an increase in extracellular adenosine levels.[1][2][3] This guide provides a detailed, data-driven comparison of dilazep and dipyridamole, focusing on their inhibitory potency against different ENT isoforms, the signaling pathways they modulate, and the experimental protocols used for their characterization.
Mechanism of Action: ENT Inhibition
The primary targets for both dilazep and dipyridamole are ENT1 and ENT2, the most well-characterized members of the ENT family.[4] These transporters mediate the bidirectional, passive flow of nucleosides down their concentration gradient. By competitively binding to these transporters, dilazep and dipyridamole block the reuptake of adenosine into cells like erythrocytes and endothelial cells.[1][4] This inhibition leads to an accumulation of adenosine in the interstitial fluid, thereby potentiating its effects on cell-surface adenosine receptors (A1, A2A, A2B, and A3). The activation of these receptors triggers downstream signaling cascades responsible for effects such as coronary vasodilation and inhibition of platelet aggregation.[4]
Comparative Inhibitory Potency
Both dilazep and dipyridamole are potent inhibitors of human ENT1 (hENT1), but they exhibit different selectivity profiles for human ENT2 (hENT2). The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating greater potency.
The data presented below, compiled from various studies, demonstrates that while both drugs strongly inhibit hENT1 in the nanomolar range, their affinity for hENT2 is significantly lower, falling into the micromolar range. Notably, dilazep shows a greater degree of selectivity for hENT1 over hENT2 compared to dipyridamole.[5]
| Compound | Target Transporter | Inhibitory Potency (Kᵢ) | Inhibitory Potency (IC₅₀) |
| Dilazep | hENT1 | 19 nM[5] | ~18-19 nM |
| hENT2 | 134 µM[5] | ~9-134 µM | |
| Dipyridamole | hENT1 | 48 nM[5] | 5.0 nM[6], 144.8 nM[7] |
| hENT2 | 6.2 µM[5] | 356 nM[6] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions, cell lines, and assay methodologies.
Experimental Protocols
The characterization of adenosine uptake inhibitors relies on robust and reproducible experimental methods. The most common approach is the radiolabeled nucleoside transport assay.
Protocol: Radiolabeled Nucleoside Uptake Inhibition Assay
Objective: To quantify the inhibitory effect of test compounds (dilazep, dipyridamole) on the uptake of a radiolabeled nucleoside substrate into cells expressing specific equilibrative nucleoside transporters (e.g., hENT1 or hENT2).
Materials:
-
Cell Lines: A cell line stably expressing the transporter of interest (e.g., hENT1 or hENT2). Nucleoside transporter-deficient cell lines like PK15 are often used for stable transfection.[6] Alternatively, cell lines with well-characterized endogenous ENT expression, such as HeLa or U937 cells, can be utilized.[8][9]
-
Radiolabeled Substrate: A high-specific-activity radiolabeled nucleoside, typically [³H]adenosine or [³H]uridine.
-
Test Compounds: Dilazep, dipyridamole, and a reference inhibitor (e.g., NBMPR for ENT1).
-
Buffers: Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) and ice-cold stop buffer (assay buffer containing a high concentration of a non-radiolabeled nucleoside or a potent inhibitor).[4][10]
-
Equipment: 96-well cell culture plates, vacuum filtration manifold, glass fiber filters, liquid scintillation counter, and scintillation fluid.[10]
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates and culture until they reach near-confluence.[10]
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed assay buffer to remove endogenous nucleosides.[4]
-
Inhibitor Pre-incubation: Add assay buffer containing various concentrations of the test inhibitor (e.g., dilazep or dipyridamole) to the wells. Incubate for a defined period (e.g., 15-20 minutes) at room temperature or 37°C.[5][9] Include control wells with vehicle only (for maximum uptake) and a saturating concentration of a known potent inhibitor (for non-specific uptake).
-
Uptake Initiation: Initiate the transport reaction by adding the radiolabeled substrate (e.g., [³H]adenosine) to each well. The incubation time should be short (e.g., 1-2 minutes) to ensure measurement of the initial linear rate of uptake.[5][9]
-
Uptake Termination: Rapidly terminate the reaction by aspirating the solution and immediately washing the cells multiple times with ice-cold stop buffer. This removes extracellular radiolabel and halts transporter activity.[4][10]
-
Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer or detergent. Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the intracellular radioactivity using a liquid scintillation counter.[8][10]
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (wells with saturating inhibitor) from the total uptake in all other wells.
-
Express the data as a percentage of the maximal specific uptake (vehicle control).
-
Generate a dose-response curve by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the curve using a non-linear regression model (e.g., four-parameter logistic equation).[4][8]
-
Conclusion
Both dilazep and dipyridamole are effective inhibitors of adenosine uptake, primarily targeting the ENT1 transporter. Their ability to increase extracellular adenosine concentrations underpins their therapeutic utility as vasodilators and antiplatelet agents.
-
Potency & Selectivity: Both drugs are highly potent inhibitors of hENT1, with inhibition constants in the low nanomolar range. They are considerably less potent against hENT2. The available data suggests dilazep possesses a higher degree of selectivity for hENT1 over hENT2 when compared to dipyridamole.[5]
-
Application: The choice between dilazep and dipyridamole in a research context may depend on the desired selectivity profile. For studies aiming to specifically target ENT1 with minimal off-target effects on ENT2, dilazep may be the preferred compound. Dipyridamole, being a potent ENT1 inhibitor with moderate ENT2 activity, offers a broader inhibition profile.
The standardized radiolabeled uptake assay remains the gold standard for quantifying the inhibitory activity of these compounds, providing crucial data for drug development and pharmacological research.
References
- 1. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of the antiplatelet action of adenosine in whole blood by dipyridamole or dilazep and the cAMP phosphodiesterase inhibitor, RA 233 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Dilazep's In Vitro Selectivity for ENT1 Over ENT2: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dilazep's in vitro inhibitory activity on Equilibrative Nucleoside Transporter 1 (ENT1) versus Equilibrative Nucleoside Transporter 2 (ENT2). The following data and experimental protocols have been compiled from published scientific literature to validate Dilazep's selectivity.
Dilazep, a coronary vasodilator, primarily exerts its therapeutic effects by inhibiting the cellular reuptake of adenosine, thereby increasing its extracellular concentration and enhancing its signaling.[1][2] This inhibition is mediated through its interaction with Equilibrative Nucleoside Transporters (ENTs), with a notable preference for the ENT1 isoform.
Quantitative Comparison of Inhibitory Potency
In vitro studies have consistently demonstrated that Dilazep is a significantly more potent inhibitor of human ENT1 (hENT1) than human ENT2 (hENT2). This selectivity is evident from the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Transporter | Inhibitor | Parameter | Value | Fold Selectivity (ENT2/ENT1) | Reference |
| hENT1 | Dilazep | Ki | 19 nM | ~7053 | [3] |
| hENT2 | Dilazep | Ki | 134 µM | [3] | |
| hENT1 | Dilazep | IC50 | < 100 nM | - | [4] |
| rENT2 | Dilazep | IC50 | Insignificant Activity | [4] |
Note: "h" denotes human, and "r" denotes rat. The significant difference in Ki values highlights Dilazep's strong preference for ENT1.
Experimental Protocols
The determination of Dilazep's selectivity for ENT1 over ENT2 in vitro typically involves cell-based assays that measure the transport of a radiolabeled nucleoside substrate in the presence of the inhibitor. Below are detailed methodologies for two common approaches.
Protocol 1: Radiolabeled Nucleoside Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled nucleoside (e.g., [³H]uridine or [³H]adenosine) into cells engineered to express a specific transporter (hENT1 or hENT2).
Materials:
-
Cell lines stably expressing either hENT1 or hENT2 (e.g., PK15NTD, HeLa, or MDCKII cells).[3][5][6]
-
Cell culture medium and supplements.
-
96-well or 24-well cell culture plates.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[7]
-
Radiolabeled nucleoside (e.g., [³H]uridine or [³H]adenosine).[6][7]
-
Dilazep stock solution.
-
Ice-cold wash buffer (e.g., Phosphate-Buffered Saline - PBS).[7]
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).[7]
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Seeding: Seed the hENT1- and hENT2-expressing cells into multi-well plates and culture until they reach 80-90% confluency.[7]
-
Pre-incubation with Inhibitor: Wash the cells with pre-warmed transport buffer. Then, add transport buffer containing varying concentrations of Dilazep to the cells. For control wells, add buffer with the vehicle (e.g., DMSO) only. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[7]
-
Initiation of Uptake: Add the radiolabeled nucleoside to each well at a final concentration near its Km for the transporter. Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.[7][8]
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular radiolabel.[7]
-
Cell Lysis and Quantification: Add cell lysis buffer to each well and incubate to ensure complete lysis. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well, if necessary. Calculate the percentage of inhibition for each Dilazep concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Competitive Radioligand Binding Assay for ENT1
This assay assesses the binding affinity of an inhibitor to ENT1 by measuring its ability to compete with a high-affinity radiolabeled ligand, such as [³H]-Nitrobenzylthioinosine ([³H]-NBMPR).
Materials:
-
Cell membranes prepared from cells overexpressing hENT1.[5]
-
[³H]-NBMPR.[5]
-
Binding buffer.
-
Dilazep or other test compounds.
-
Glass fiber filters and a filtration apparatus.[5]
-
Scintillation counter.
Procedure:
-
Assay Setup: In a microtiter plate, combine the hENT1-expressing cell membranes, [³H]-NBMPR at a concentration close to its Kd, and varying concentrations of Dilazep.[5]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[5]
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.[5]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity.[5]
-
Data Analysis: Calculate the Ki (inhibition constant) from the IC50 values obtained from the competition binding curves.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by Dilazep and a typical experimental workflow for determining inhibitor potency.
Caption: Dilazep's Mechanism of Action.
Caption: Radioligand Uptake Inhibition Workflow.
References
- 1. What is Dilazep Hydrochloride Hydrate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Dilazep Hydrochloride Hydrate? [synapse.patsnap.com]
- 3. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Vasodilatory Effects of Dilazep and Other Coronary Dilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory effects of Dilazep with other major classes of coronary dilators, including other adenosine-potentiating agents, nitrates, and calcium channel blockers. The information is supported by experimental data to assist in research and drug development.
Mechanisms of Coronary Vasodilation: A Comparative Overview
Coronary vasodilators achieve their effects through distinct signaling pathways, ultimately leading to the relaxation of vascular smooth muscle cells in the coronary arteries.
1. Adenosine Uptake Inhibitors: Dilazep and Dipyridamole
Dilazep's primary mechanism of action is the inhibition of adenosine uptake by cells.[1] By blocking the nucleoside transporter, Dilazep increases the extracellular concentration of endogenous adenosine.[1][2] Adenosine then activates A2A receptors on vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets to promote vasodilation.[4] Dipyridamole shares this primary mechanism of inhibiting adenosine reuptake.[1][2][3] Additionally, Dipyridamole has been reported to inhibit phosphodiesterase (PDE), the enzyme that degrades cyclic nucleotides, further potentiating the effects of cAMP and cyclic guanosine monophosphate (cGMP).[5][6]
2. Nitrates: Nitroglycerin
Nitroglycerin and other organic nitrates are pro-drugs that are metabolized to release nitric oxide (NO). NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increased production of cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP levels activate Protein Kinase G (PKG), which mediates vasodilation through multiple mechanisms, including the reduction of intracellular calcium levels and desensitization of the contractile machinery to calcium.[4]
3. Calcium Channel Blockers: Nifedipine
Nifedipine is a dihydropyridine calcium channel blocker that directly inhibits the influx of extracellular calcium into vascular smooth muscle cells through L-type calcium channels. By reducing intracellular calcium concentration, Nifedipine prevents the activation of myosin light chain kinase, a key enzyme in the muscle contraction cascade. This leads to the relaxation of the coronary arteries and subsequent vasodilation.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways for each class of coronary dilator.
Caption: Signaling pathway for Dilazep and Dipyridamole.
Caption: Signaling pathway for Nitroglycerin.
Caption: Signaling pathway for Nifedipine.
Quantitative Comparison of Vasodilatory Effects
The following table summarizes quantitative data on the vasodilatory effects of Dilazep and other coronary dilators from various studies. It is important to note that direct comparison of absolute values between different studies may be limited due to variations in experimental conditions.
| Drug | Class | Preparation | Parameter | Value | Reference |
| Dilazep | Adenosine Uptake Inhibitor | Anesthetized cats (in vivo) | Increase in superior mesenteric arterial conductance | Potentiates adenosine-induced vasodilation | [7] |
| Dipyridamole | Adenosine Uptake Inhibitor / PDE Inhibitor | Human platelets (in vitro) | VASP Phosphorylation | Enhances NO/cGMP-mediated phosphorylation | [5] |
| Adenosine | Endogenous Nucleoside | Porcine coronary artery (in vitro) | EC50 for vasodilation | ~0.1 µM | [8] |
| Nitroglycerin | Nitrate | Canine coronary artery strips (in vitro) | ED50 for relaxation (NA-induced contraction) | 1 x 10⁻⁸ M | [8] |
| Nifedipine | Calcium Channel Blocker | Canine coronary artery strips (in vitro) | ED50 for relaxation (TEA-induced contraction) | 2 x 10⁻⁸ M | [8] |
Experimental Protocols
1. Isolated Coronary Artery Ring Preparation (Organ Bath Assay)
This in vitro method is commonly used to assess the direct vasodilatory or vasoconstrictive effects of pharmacological agents on isolated blood vessels.
-
Tissue Preparation: Coronary arteries are carefully dissected from animal hearts (e.g., porcine or canine) or human tissue obtained during cardiac surgery. The arteries are cleaned of surrounding connective tissue and cut into rings of 2-4 mm in length.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture of 95% O₂ and 5% CO₂ to maintain physiological pH. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for a period of time. Before testing vasodilators, the arterial rings are pre-contracted with a vasoconstrictor agent such as prostaglandin F2α, U46619 (a thromboxane A2 mimetic), or high potassium solution to induce a stable level of tone.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the vasodilator agents (e.g., Dilazep, Nitroglycerin, Nifedipine) to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contraction tension.
-
Data Analysis: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) and the maximal relaxation (Emax) are calculated from the concentration-response curves to quantify the potency and efficacy of the vasodilators.
References
- 1. droracle.ai [droracle.ai]
- 2. ahajournals.org [ahajournals.org]
- 3. What is the mechanism of Dipyridamole? [synapse.patsnap.com]
- 4. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Mechanism of dipyridamole's action in inhibition of venous and arterial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dilazep potentiation of adenosine-mediated superior mesenteric arterial vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the inhibitory effects of nifedipine, nitroglycerin, and nitroprusside sodium on different types of activation in canine coronary arteries, with comparative studies in human coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Oncolytic Virotherapy: A Comparative Analysis of Dilazep's Mechanism in a Novel Cancer Treatment Model
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dilazep's performance as an adjunct to oncolytic virotherapy, a promising new approach in cancer treatment. We present experimental data, detailed protocols, and a visual representation of the underlying signaling pathways to objectively evaluate Dilazep against other therapeutic alternatives.
Dilazep, a well-established vasodilator, is finding a new role in oncology as a potent enhancer of oncolytic virus therapy. This guide explores the validation of Dilazep's mechanism in this novel disease model, offering a direct comparison with other Equilibrative Nucleoside Transporter 1 (ENT1) inhibitors and alternative strategies aimed at augmenting the efficacy of oncolytic viruses.
Performance Comparison of ENT1 Inhibitors
The primary mechanism of Dilazep's action in this context is the inhibition of ENT1, a nucleoside transporter. This inhibition leads to an increase in extracellular adenosine, which in turn modulates the tumor microenvironment to favor viral oncolysis. The following table provides a quantitative comparison of Dilazep with other notable ENT1 inhibitors.
| Compound | Target(s) | IC50 for hENT1 | Key Characteristics |
| Dilazep | ENT1 (potent), ENT2 (moderate) | 17.5 nM[1] | Potent and selective for ENT1 over ENT2.[1] Water-soluble. |
| Dipyridamole | ENT1, ENT2, Phosphodiesterases (PDEs) | 144.8 nM | Also inhibits PDEs, which can have broader cellular effects. |
| NBMPR (Nitrobenzylthioinosine) | ENT1 (highly potent and selective) | 0.4 nM[2] | A highly potent and selective research tool for studying ENT1. |
| Draflazine | ENT1 | Not explicitly found, but described as a potent inhibitor. | A potent ENT1 inhibitor. |
Experimental Protocols
To validate the efficacy of Dilazep in enhancing oncolytic virotherapy, two key experimental procedures are essential: an adenosine uptake assay to confirm ENT1 inhibition and an in vitro oncolytic virus potentiation assay to measure the enhancement of cancer cell killing.
Protocol 1: Radiolabeled Adenosine Uptake Assay
This assay quantifies the inhibition of adenosine uptake into cancer cells, directly measuring the activity of compounds like Dilazep on ENT1.
Materials:
-
Cancer cell line of interest (e.g., glioma, melanoma)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
[³H]-adenosine (radiolabeled adenosine)
-
Unlabeled adenosine
-
Test compounds (Dilazep, Dipyridamole, etc.)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and culture until they reach a confluent monolayer.
-
Inhibitor Pre-incubation: Wash the cells with transport buffer. Then, add transport buffer containing various concentrations of the test compound (e.g., Dilazep) to the wells. Incubate for 15-30 minutes at room temperature.
-
Initiation of Uptake: Start the uptake reaction by adding a mixture of [³H]-adenosine and a final concentration of unlabeled adenosine.
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature to allow for adenosine uptake.
-
Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold transport buffer to remove extracellular [³H]-adenosine.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of adenosine uptake (IC50) by plotting the data on a dose-response curve.
Protocol 2: In Vitro Oncolytic Virus Potentiation Assay
This assay assesses the ability of a compound to enhance the cancer-killing effect of an oncolytic virus.
Materials:
-
Cancer cell line of interest
-
Oncolytic virus (e.g., oHSV1)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (Dilazep)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound and Virus Addition: Treat the cells with a fixed concentration of the test compound (Dilazep) or vehicle control. After a short incubation period (e.g., 1-2 hours), infect the cells with the oncolytic virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to allow for viral replication and cell lysis (e.g., 48-72 hours).
-
Assessment of Cell Viability: Measure the viability of the cells in each well using a cell viability assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cell viability in the wells treated with the oncolytic virus alone to those treated with the virus in combination with the test compound. A significant decrease in cell viability in the combination treatment indicates potentiation of the oncolytic effect.
Signaling Pathway and Experimental Workflow
The mechanism by which Dilazep enhances oncolytic virotherapy is rooted in the modulation of the tumor microenvironment through the adenosine signaling pathway.
Caption: Dilazep's mechanism of enhancing oncolytic virotherapy.
The experimental workflow to validate this mechanism involves a logical progression from confirming the direct molecular target to assessing the desired therapeutic outcome.
References
Dilazep's Efficacy Across Species: A Comparative Guide for Researchers
An in-depth analysis of the experimental evidence supporting the vasodilatory and antiplatelet effects of Dilazep in various species, with a comparative look at key alternatives.
This guide provides a comprehensive overview of the efficacy of Dilazep, a potent adenosine reuptake inhibitor, across different species. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data from key preclinical and clinical studies, details experimental methodologies, and visually represents crucial biological pathways and workflows. By offering a side-by-side comparison with established alternatives such as Dipyridamole and Cilostazol, this guide aims to facilitate informed decisions in cardiovascular and related research fields.
Mechanism of Action: A Dual Approach to Cardiovascular Protection
Dilazep primarily exerts its therapeutic effects by inhibiting the cellular uptake of adenosine. This action increases the extracellular concentration of adenosine, a nucleoside with significant vasodilatory and antiplatelet properties. The elevated adenosine levels lead to the relaxation of vascular smooth muscle, resulting in improved blood flow. Additionally, adenosine's ability to increase intracellular cyclic adenosine monophosphate (cAMP) in platelets inhibits their aggregation, reducing the risk of thrombus formation. At higher concentrations, Dilazep has also been shown to exhibit calcium channel blocking activity, contributing to its negative inotropic effects on the heart.
Cross-Species Efficacy of Dilazep: A Tabular Comparison
The following tables summarize the key quantitative findings from studies investigating the efficacy of Dilazep in various species.
Table 1: Cardioprotective Effects of Dilazep in a Canine Model of Myocardial Infarction
| Parameter | Control (Ischemia) | Dilazep (0.2 mg/kg IV) + Ischemia | Species | Reference |
| Myocardial Lactate Concentration | Increased | Significantly Decreased | Dog | [1] |
| Myocardial ATP Content | Decreased | Significantly Improved | Dog | [1] |
| Myocardial pH | Decreased by 0.67-0.87 units | Attenuated decrease (significant at 500 µg/kg) | Dog | [2] |
Note: Specific numerical data with statistical significance (e.g., p-values) were not available in the abstracts reviewed. The table reflects the reported qualitative outcomes.
Table 2: Negative Inotropic and Chronotropic Effects of Dilazep in Dogs
| Dose | Effect on Mean Systemic Blood Pressure | Effect on Heart Rate | Other Cardiac Effects | Species |
| 0.1 mg/kg i.v. | No significant change | Slight decrease | Slight decrease in atrial rate and tension | Dog |
| 0.3 - 1.0 mg/kg i.v. | Dose-related decrease | Bradycardia | Negative chronotropic, dromotropic, and inotropic effects | Dog |
| 3.0 & 10.0 mg/kg i.v. | Marked hypotension | Severe sinus bradycardia or arrest | - | Dog |
Table 3: Potentiation of Adenosine's Negative Inotropic Effect by Dilazep in Guinea Pig Atria
| Dilazep Concentration (µM) | Effect on Adenosine-induced Negative Inotropy | Species | Reference |
| 0.01 - 1.0 | Dose-dependent augmentation | Guinea Pig | [3][4] |
Note: The abstract indicates a dose-dependent effect but does not provide specific quantitative data on the extent of augmentation.
Table 4: Species-Specific Inhibition of Uridine Transport by Dilazep (IC50 Values)
| Cell Type/Species | Dilazep IC50 (nM) |
| Human Erythrocytes | ~5 |
| Pig Cells | (Similar to Human) |
| Rabbit Cells | (Similar to Human) |
| Mouse Cells | ~50 |
| Rat Cells | ~100 |
Comparative Analysis with Alternative Vasodilators and Antiplatelet Agents
Dilazep's efficacy can be contextualized by comparing it to other drugs with similar therapeutic aims.
Dipyridamole
Like Dilazep, Dipyridamole is an adenosine reuptake inhibitor and also inhibits phosphodiesterase. In a comparative study on platelet function in humans, daily administration of 300 mg of Dilazep showed a statistically significant reduction in circulating platelet aggregates, an effect not observed with 450 mg of Dipyridamole daily.[5] Furthermore, several parameters of platelet aggregation were significantly improved only in the Dilazep group.[5]
Cilostazol
Cilostazol, a phosphodiesterase III inhibitor, is primarily used to treat intermittent claudication. Clinical trials have demonstrated its efficacy in improving walking distance in affected patients. A meta-analysis of eight randomized, placebo-controlled trials showed that Cilostazol therapy increased maximal and pain-free walking distances by 50% and 67%, respectively.[6]
Table 5: Comparison of Cilostazol vs. Placebo on Walking Distance in Intermittent Claudication
| Outcome | Cilostazol (100 mg b.i.d.) | Placebo | p-value | Reference |
| Increase in Absolute Claudication Distance (ACD) at 16 weeks | 96.4 meters (47%) | 31.4 meters (12.9%) | < 0.001 | [7] |
| Net Improvement in Maximal Walking Distance (MWD) at 24 weeks | 21% | - | 0.0003 | [8] |
| Net Improvement in Pain-Free Walking Distance (PFWD) at 24 weeks | 22% | - | 0.0015 | [8] |
| Mean Difference in Initial Claudication Distance (ICD) | +26.49 meters | - | - | [9] |
| Mean Difference in Absolute Claudication Distance (ACD) | +39.57 meters | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental procedures used in the cited studies.
Canine Model of Myocardial Infarction
Objective: To induce myocardial ischemia and infarction in dogs to study the effects of cardioprotective agents.
Procedure:
-
Anesthesia and Surgical Preparation: Mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia in the corresponding region of the heart.
-
Drug Administration: Dilazep or a placebo is administered intravenously at specified time points relative to the coronary artery ligation.
-
Biochemical and Physiological Measurements: Myocardial tissue samples are collected for the analysis of lactate, ATP, and other biochemical markers. Hemodynamic parameters are also monitored.
For a more detailed protocol on LAD ligation in dogs, please refer to specialized surgical guides.
Isolated Langendorff Heart Preparation (Guinea Pig)
Objective: To study the direct effects of pharmacological agents on the heart in an ex vivo setting, free from systemic influences.
Procedure:
-
Animal Preparation: A guinea pig is heparinized and anesthetized.
-
Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with oxygenated Krebs-Henseleit solution at a constant temperature and pressure. This closes the aortic valve and forces the perfusate into the coronary arteries.
-
Drug Administration and Data Collection: Drugs are introduced into the perfusion solution. Contractile force, heart rate, and other cardiac parameters are continuously recorded.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the extent of platelet aggregation in response to various agonists and the inhibitory effects of antiplatelet agents.
Procedure:
-
Blood Collection: Whole blood is collected from human or animal subjects into tubes containing an anticoagulant (e.g., sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): The blood is centrifuged at a low speed to obtain PRP. A subsequent high-speed centrifugation of the remaining blood yields PPP, which is used as a reference.[10][11]
-
Aggregometer Setup: The aggregometer is calibrated with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
-
Assay Performance: PRP is placed in a cuvette with a stir bar and warmed to 37°C. A baseline is recorded before adding a platelet agonist (e.g., ADP, collagen). The change in light transmission as platelets aggregate is recorded over time.
-
Inhibitor Testing: To test the effect of an inhibitor like Dilazep, it is pre-incubated with the PRP before the addition of the agonist. The degree of inhibition is calculated by comparing the aggregation curve with and without the inhibitor.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Effects of dilazep in evolving myocardial infarction in dogs: a biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dilazep on decrease in myocardial pH during ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation by dilazep on the negative inotropic effect of adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation by dilazep on the negative inotropic effect of adenosine on guinea-pig atria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study on the effect of dilazep and dipyridamole on some platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis of results from eight randomized, placebo-controlled trials on the effect of cilostazol on patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cilostazol on walking distances in patients with intermittent claudication caused by peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of cilostazol in patients with intermittent claudication: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cochranelibrary.com [cochranelibrary.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
comparative study of Dilazep and hexobendine in research
A Comparative Analysis of Dilazep and Hexobendine for Research Applications
Introduction
Dilazep and Hexobendine are both pharmacologically active compounds known for their vasodilatory properties, primarily attributed to their potent inhibition of adenosine uptake. By blocking nucleoside transporters, they increase the extracellular concentration of adenosine, a key signaling molecule in the cardiovascular system. This guide provides a detailed comparative study of Dilazep and Hexobendine, presenting key experimental data, methodologies, and mechanistic insights to aid researchers in selecting the appropriate compound for their studies.
Mechanism of Action
The principal mechanism of action for both Dilazep and Hexobendine is the inhibition of equilibrative nucleoside transporters (ENTs), which are responsible for the reuptake of adenosine and other nucleosides from the extracellular space into cells.[1][2] This inhibition leads to an accumulation of extracellular adenosine, which then activates adenosine receptors on the cell surface, resulting in a cascade of physiological effects, most notably vasodilation and inhibition of platelet aggregation.[3][4][5]
While sharing this primary mechanism, a key distinction is that Dilazep also exhibits calcium channel blocking activity at higher concentrations, a property not commonly associated with Hexobendine.[6] This dual action of Dilazep may contribute to its pharmacological profile.
Figure 1: Comparative Mechanism of Action of Dilazep and Hexobendine.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the efficacy of Dilazep and Hexobendine in various experimental models.
Table 1: Inhibition of Uridine Transport
Dilazep and Hexobendine are potent inhibitors of nucleoside transport, with similar concentration dependencies across different cell lines. However, the sensitivity to these inhibitors varies significantly among cell types.[1]
| Cell Line | IC50 Value (Dilazep) | IC50 Value (Hexobendine) |
| Human Erythrocytes | 5-30 nM | 5-30 nM |
| S49 Mouse Leukemia | 5-30 nM | 5-30 nM |
| P388 Mouse Leukemia | 5-30 nM | 5-30 nM |
| L1210 Mouse Leukemia | > 1 µM | > 1 µM |
| Chinese Hamster Ovary (CHO) | > 1 µM | > 1 µM |
| Novikoff Rat Hepatoma | > 1 µM | > 1 µM |
Data sourced from Plagemann et al. (1988).[1]
Table 2: Inhibition of Cell Growth
Hexobendine has been shown to inhibit the growth of various cell lines, although to a lesser extent than Dipyridamole, another adenosine uptake inhibitor.[1]
| Compound | Cell Line | IC50 Value |
| Hexobendine | Various Cell Lines | ≥ 100 µM |
| Dipyridamole | Various Cell Lines | 15-40 µM |
Data sourced from Plagemann et al. (1988).[1]
Table 3: Pharmacokinetic Properties of Dilazep
| Parameter | Value |
| Mean Elimination Half-life | 3.04 ± 1.34 h |
| Mean Time to Max. Concentration (tmax) | 1.40 ± 0.82 h |
Data from a study in hypertensive patients receiving a single oral dose.
Experimental Protocols
Protocol 1: Uridine Transport Inhibition Assay
This protocol describes a general method for assessing the inhibition of nucleoside transport by Dilazep and Hexobendine, based on methodologies used in comparative studies.[1]
Objective: To determine the IC50 values of Dilazep and Hexobendine for the inhibition of uridine transport in a specific cell line.
Materials:
-
Cell line of interest (e.g., human erythrocytes, S49 cells)
-
[14C]-labeled Uridine
-
Dilazep and Hexobendine stock solutions
-
Appropriate cell culture medium and buffers
-
Centrifuge
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest cells and wash them to remove any endogenous nucleosides. Resuspend the cells in a transport buffer at a defined concentration.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into tubes. Add varying concentrations of Dilazep or Hexobendine to the tubes and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation of Uptake: Start the transport assay by adding a known concentration of [14C]-uridine (e.g., 500 µM) to each tube.
-
Termination of Uptake: After a short, defined incubation period (e.g., 15-30 seconds, to measure initial uptake rates), terminate the transport by adding an ice-cold stop solution containing a high concentration of a transport inhibitor like Dipyridamole or by rapid centrifugation through an oil layer to separate cells from the radioactive medium.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of uridine uptake against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Figure 2: Experimental Workflow for Uridine Transport Inhibition Assay.
Protocol 2: Assessment of Nitrobenzylthioinosine (NBTI) Binding Inhibition
This protocol outlines a method to assess the ability of Dilazep and Hexobendine to inhibit the binding of a high-affinity ligand to nucleoside transporters.[1]
Objective: To determine if Dilazep and Hexobendine inhibit the binding of [3H]-NBTI to high-affinity sites on cell membranes.
Materials:
-
Cell membranes prepared from the cell line of interest
-
[3H]-NBTI
-
Dilazep and Hexobendine stock solutions
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the cell membranes, varying concentrations of Dilazep or Hexobendine, and a fixed concentration of [3H]-NBTI in a binding buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound [3H]-NBTI from the unbound ligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity.
-
Data Analysis: Compare the amount of [3H]-NBTI bound in the presence of the inhibitors to the control (no inhibitor) to determine the extent of inhibition.
Conclusion
Both Dilazep and Hexobendine are potent inhibitors of nucleoside transport, making them valuable tools for studying adenosine signaling and its physiological consequences. Their efficacy is highly dependent on the cell type being investigated. A key differentiating factor for researchers to consider is the additional calcium channel blocking activity of Dilazep, which may be advantageous or confounding depending on the research question. The choice between these two compounds should be guided by the specific experimental context and the desired pharmacological profile.
References
- 1. Calcium entry blocking activity of dilazep and other adenosine potentiating compounds in guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nucleoside and nucleobase transport and nitrobenzylthioinosine binding by dilazep and hexobendine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dilazep's Antiplatelet Activity Against Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiplatelet agent Dilazep with standard-of-care inhibitors: Aspirin, Clopidogrel, and Tirofiban. The following sections detail their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used for these evaluations.
Mechanisms of Antiplatelet Action
The primary mechanism of platelet inhibition varies significantly among Dilazep and the selected known inhibitors. These differences are crucial for understanding their specific roles and potential synergistic effects in antithrombotic therapy.
-
Dilazep : Exerts its main antiplatelet effect by inhibiting the cellular reuptake of adenosine.[1][2] This action increases the extracellular concentration of adenosine, which then stimulates adenosine A2A receptors on platelets. This stimulation activates adenylate cyclase, leading to a rise in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP is a key inhibitor of platelet activation and aggregation. Additionally, studies have shown that Dilazep can reduce the formation of thromboxane B2 (TXB2) and impair the release of arachidonic acid from platelet membranes, further contributing to its antiplatelet effect.[3]
-
Aspirin : Acts as an irreversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[4][5] By acetylating a serine residue in the enzyme's active site, Aspirin blocks the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.[6] Because platelets lack a nucleus, they cannot synthesize new COX-1, meaning the inhibitory effect of a single dose of Aspirin lasts for the entire lifespan of the platelet (approximately 7-10 days).[4]
-
Clopidogrel : Is a prodrug that is metabolized into its active form in the liver.[7] This active metabolite irreversibly binds to the P2Y12 receptor, a key ADP receptor on the platelet surface.[8] By blocking this receptor, Clopidogrel prevents ADP from inducing the conformational change in the glycoprotein IIb/IIIa receptors, thereby inhibiting platelet aggregation.[5]
-
Tirofiban : Functions as a reversible, non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor.[9][10] This receptor is the final common pathway for platelet aggregation, binding to fibrinogen to form bridges between platelets. By blocking this interaction, Tirofiban potently inhibits platelet aggregation regardless of the initial stimulus.[11]
Signaling Pathway Comparison
The following diagram illustrates the distinct molecular targets of Dilazep, Aspirin, Clopidogrel, and Tirofiban in the platelet activation and aggregation cascade.
Comparative Efficacy Data
Quantitative comparison of antiplatelet agents is often expressed as the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit a biological process by 50%. The data below is compiled from various studies and may not represent direct head-to-head comparisons. Experimental conditions, such as the agonist used and its concentration, can significantly influence results.
| Drug | Target | Agonist | IC50 / Effective Concentration | Citation |
| Dilazep | Adenosine Uptake / AA Release | ADP, Norepinephrine | Complete inhibition at 500 µg/mL | [12] |
| Collagen, Thrombin | Dose-dependent inhibition of MDA production | [13] | ||
| Aspirin | COX-1 | Arachidonic Acid (1 mmol/L) | ~3.09 µM (Log IC50: -5.51) | [14] |
| Collagen | In vivo inhibition after 162 mg dose | [15] | ||
| Clopidogrel | P2Y12 Receptor | ADP (20 µM) | Markedly inhibits aggregation vs. Aspirin | [16][17] |
| PAF | ~18.5 µM | [2] | ||
| Tirofiban | GP IIb/IIIa Receptor | Various | >90% aggregation inhibition within 10 mins | [11] |
Note: Data is sourced from different studies and direct comparison should be made with caution. The effective concentration for Dilazep is reported as the dose for complete inhibition, not an IC50 value.
Experimental Protocols
The antiplatelet activity of compounds like Dilazep is commonly validated using in vitro methods such as Light Transmission Aggregometry (LTA) and flow cytometry.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function.[5] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol Overview:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate anticoagulant. Samples should be processed within 4 hours.[4]
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).[4]
-
Centrifuge the remaining blood at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.
-
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C in the aggregometer.
-
Add the test inhibitor (e.g., Dilazep) or vehicle control to the PRP and incubate.
-
Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to initiate aggregation.[5]
-
The instrument records the increase in light transmission over time as platelets aggregate. The maximum aggregation percentage is calculated relative to the PPP control.
-
Experimental Workflow: Light Transmission Aggregometry
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific markers of platelet activation at a single-cell level.[1] This method is highly sensitive for detecting changes in the expression of surface proteins.
Protocol Overview:
-
Blood Collection: Collect whole blood as described for LTA. Allow the sample to rest for 30 minutes.[1]
-
Incubation:
-
Add the desired concentration of the test inhibitor (e.g., Dilazep) or vehicle control to an aliquot of whole blood or PRP.
-
Incubate for the specified time at 37°C.
-
-
Activation and Staining:
-
Add a platelet agonist (e.g., ADP) to induce activation.
-
Add fluorescently-labeled monoclonal antibodies that target specific activation markers.[1] Common markers include:
-
P-selectin (CD62P): A marker for alpha-granule release.
-
PAC-1: Binds specifically to the activated form of the GP IIb/IIIa receptor.
-
CD63: A marker for dense granule and lysosomal release.
-
-
Incubate for 20 minutes at room temperature in the dark.[1]
-
-
Fixation and Analysis:
-
Fix the sample with a reagent like paraformaldehyde to stabilize the cells.
-
Analyze the sample using a flow cytometer, gating on the platelet population to quantify the percentage of cells expressing the activation markers.[1]
-
Summary and Conclusion
Dilazep presents a distinct antiplatelet mechanism compared to widely used agents like Aspirin, Clopidogrel, and Tirofiban. Its primary action of inhibiting adenosine reuptake places it in a different functional class, similar to dipyridamole.[18] This mechanism, supplemented by its inhibitory effects on arachidonic acid release and TXB2 formation, provides a multi-faceted approach to reducing platelet reactivity.[3]
-
Compared to Aspirin and Clopidogrel: Dilazep acts on an "upstream" pathway (adenosine signaling) that broadly dampens platelet reactivity, whereas Aspirin (COX-1) and Clopidogrel (P2Y12) target specific agonist pathways.
-
Compared to Tirofiban: Tirofiban is a potent, direct inhibitor of the final step in aggregation (GP IIb/IIIa receptor), making it highly effective but typically reserved for acute, high-risk settings.[19] Dilazep's mechanism is modulatory rather than a complete blockade.
The available data confirms that Dilazep effectively inhibits platelet aggregation induced by various stimuli in a dose-dependent manner.[12][13] While direct comparative studies with robust quantitative endpoints like IC50 values against all major inhibitors are limited, its unique mechanism suggests potential for further investigation, either as a standalone antiplatelet agent or in combination therapies where targeting multiple pathways could be beneficial. The experimental protocols outlined provide a standardized framework for conducting such validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clopidogrel - Wikipedia [en.wikipedia.org]
- 9. Tirofiban - Wikipedia [en.wikipedia.org]
- 10. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aggrastathdb.com [aggrastathdb.com]
- 12. Effects of dilazep (AS-05) on human blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of dilazep on human platelets and rat vascular tissue: in vitro studies on platelet aggregation, and arachidonic acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prediction of antiplatelet effects of aspirin in vivo based on in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. A comparative study on the effect of dilazep and dipyridamole on some platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
head-to-head comparison of Dilazep and soluflazine in ENT1 binding
A Comprehensive Guide for Researchers in Drug Discovery and Development
Equilibrative nucleoside transporter 1 (ENT1) plays a crucial role in regulating extracellular adenosine levels, making it a significant target for therapeutic intervention in cardiovascular diseases, cancer, and inflammatory conditions. This guide provides a detailed head-to-head comparison of two notable ENT1 inhibitors, Dilazep and soluflazine, focusing on their binding characteristics. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate pharmacological tools for their studies.
Quantitative Binding Affinity Analysis
The binding affinities of Dilazep and soluflazine for ENT1 have been characterized using radioligand binding assays. The following table summarizes the key quantitative data, including IC50 and Ki values, which are critical metrics for comparing the potency of these inhibitors.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (ENT1/ENT2) |
| Dilazep | hENT1 | 17.5[1] | 0.41[2], 19[3] | ~503 (based on IC50)[1] |
| hENT2 | 8800[1] | 134,000[3] | ||
| Soluflazine | es/ENT1 | - | - | 0.17[4][5] |
| ei/ENT2 | - | - |
Note: "h" refers to human, "es" to NBMPR-sensitive (ENT1), and "ei" to NBMPR-insensitive (ENT2). Direct IC50 or Ki values for soluflazine were not available in the provided search results, but its ENT1/ENT2 selectivity ratio is reported. A lower selectivity ratio for soluflazine indicates its higher affinity for ENT2 over ENT1.[4][5]
Experimental Methodologies
The data presented in this guide are primarily derived from competitive radioligand binding assays, a gold standard for quantifying ligand-receptor interactions.[6][7]
Radioligand Binding Assay Protocol for ENT1
This protocol provides a generalized overview of the methodology used to determine the binding affinity of inhibitors like Dilazep and soluflazine to ENT1.
1. Membrane Preparation:
-
Cells or tissues expressing ENT1 (e.g., human erythrocytes, K562 cells) are homogenized in a cold lysis buffer.[8][9]
-
The homogenate is centrifuged to pellet the membranes containing the transporter.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[8]
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand for ENT1, typically [3H]NBMPR (S-(4-Nitrobenzyl)-6-thioinosine).
-
A range of concentrations of the unlabeled test compound (Dilazep or soluflazine) is added to compete with the radioligand for binding to ENT1.[6][7]
-
The reaction is allowed to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[8][10]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Quantification:
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Visualizing the Experimental Workflow and Signaling Context
To further clarify the experimental process and the biological context of ENT1 inhibition, the following diagrams are provided.
References
- 1. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Confirming the Adenosine-Mediated Effects of Dilazep: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dilazep's pharmacological effects, focusing on the critical role of adenosine receptors in its mechanism of action. Experimental data is presented to objectively compare Dilazep with other relevant compounds, offering insights for researchers in pharmacology and drug development.
Primary Mechanism of Action: Adenosine Reuptake Inhibition
Dilazep's principal mechanism of action is the inhibition of adenosine reuptake, primarily through the equilibrative nucleoside transporter 1 (ENT1). By blocking this transporter, Dilazep increases the extracellular concentration of endogenous adenosine, thereby potentiating its physiological effects. This action is central to many of Dilazep's therapeutic effects, including vasodilation and antiplatelet activity.
Comparative Inhibitory Activity at Equilibrative Nucleoside Transporters (ENTs)
The following table summarizes the inhibitory constants (Ki) of Dilazep and a comparable adenosine reuptake inhibitor, Dipyridamole, at human ENT1 (hENT1) and ENT2 (hENT2). Lower Ki values indicate higher binding affinity and more potent inhibition.
| Compound | hENT1 Ki (nM) | hENT2 Ki (µM) |
| Dilazep | 19 | 134 |
| Dipyridamole | 48 | 6.2 |
Data sourced from studies on human equilibrative nucleoside transporters.
This data illustrates that while both drugs are potent inhibitors of hENT1, their affinity for hENT2 differs significantly.
The Role of Adenosine Receptors in Dilazep's Effects
A cornerstone of understanding Dilazep's pharmacology is recognizing that its effects are mediated through the activation of adenosine receptors by the accumulated extracellular adenosine. This has been demonstrated in numerous studies where the effects of Dilazep are attenuated or completely blocked by adenosine receptor antagonists.
Evidence from Antagonist Studies
Experiments utilizing non-selective and selective adenosine receptor antagonists have been pivotal in confirming this indirect mechanism. The table below presents data from studies where adenosine receptor antagonists were used to counteract the effects of Dilazep.
| Experimental Model | Dilazep Effect | Antagonist Used | Antagonist Concentration | Outcome |
| In vivo (cat) mesenteric artery | Vasodilation | 8-Phenyltheophylline (non-selective) | Bolus dose | Blocked Dilazep-induced vasodilation[1] |
| Guinea-pig taenia caeci & rabbit proximal ileum | Inhibition of mechanical activity | Theophylline (non-selective) | 50, 100 µM | Antagonized the effect of lower Dilazep concentrations (up to 3 µM)[2] |
These findings strongly support the hypothesis that Dilazep's vasodilatory and smooth muscle inhibitory effects are dependent on the activation of adenosine receptors.
Signaling Pathways and Experimental Confirmation
The following diagrams illustrate the signaling pathway of Dilazep's action and a typical experimental workflow used to confirm the role of adenosine receptors.
References
Safety Operating Guide
Navigating the Safe Disposal of Dilazep: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds like Dilazep are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of Dilazep, grounded in established safety protocols and waste management principles. Adherence to these procedures is critical for mitigating risks to both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for Dilazep dihydrochloride. The following table summarizes crucial safety information derived from available SDS documentation.
| Precaution Category | Specific Guidance | Source Citation |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. | [1] |
| Handling | Handle in a well-ventilated area. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. | [1][2][3] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [1] |
| Spill Response | Sweep up and shovel into suitable containers for disposal. Ensure adequate ventilation. | [1][2] |
Step-by-Step Disposal Protocol for Dilazep
The disposal of Dilazep and its contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.[2][3][4] The following protocol provides a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing Dilazep. This includes pure, unused Dilazep, expired batches, contaminated labware (e.g., vials, syringes, pipette tips), and solutions containing the compound.
-
Segregate at the Source: At the point of generation, separate Dilazep waste from other waste streams. Do not mix with incompatible chemicals.[2] Collect solid and liquid waste in separate, clearly labeled containers.
Step 2: Container Selection and Labeling
-
Choose Appropriate Containers: Use leak-proof, chemically compatible containers with secure lids for collecting Dilazep waste.
-
Label Containers Clearly: All waste containers must be accurately labeled as "Hazardous Waste" and include the full chemical name, "Dilazep." The label should also list all other chemical components and their approximate concentrations.
Step 3: Waste Accumulation and Storage
-
Designated Accumulation Area: Store Dilazep waste in a designated Satellite Accumulation Area within the laboratory.
-
Follow Accumulation Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in the laboratory.
-
Secure Storage: Keep waste containers closed except when adding waste.[1]
Step 4: Scheduling Waste Pickup and Disposal
-
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department to schedule a pickup for the hazardous waste.[5]
-
Do Not Dispose Down the Drain: Do not dispose of Dilazep waste, including solutions, down the sink or in the regular trash.[1] This practice is prohibited for hazardous pharmaceutical waste to prevent contamination of water systems.[6][7]
-
Maintain Records: Keep meticulous records of all waste disposal activities, including the date, quantity, and method of disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Dilazep waste in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. zsds3.zepinc.com [zsds3.zepinc.com]
- 5. benchchem.com [benchchem.com]
- 6. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 7. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Handling of Dilazep: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dilazep, reinforcing a culture of safety and trust in laboratory operations.
Dilazep is a vasodilator that also inhibits platelet aggregation. While specific occupational exposure limits for Dilazep have not been established, its potential to cause skin, eye, and respiratory irritation necessitates careful handling to minimize exposure. Adherence to the following personal protective equipment (PPE), operational, and disposal plans is crucial for the safe handling of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For handling Dilazep, particularly in its powdered form, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or Neoprene gloves (double-gloved) | Provides a barrier against skin contact. Double-gloving is recommended as a best practice for handling potent compounds, offering additional protection in case the outer glove is compromised.[1] |
| Body Protection | Laboratory coat or disposable gown | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the powder outside of a containment system to prevent inhalation of dust particles. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow minimizes the risk of accidental exposure and ensures a safe laboratory environment. The following diagram outlines the procedural steps for handling Dilazep, from preparation to disposal.
Disposal Plan: Managing Dilazep Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. All materials that have come into contact with Dilazep should be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), weigh boats, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of Dilazep and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Empty Containers | Empty stock containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The container should then be disposed of according to institutional guidelines. |
All waste must be disposed of in accordance with local, state, and federal regulations.[2][3][4]
By implementing these safety and logistical measures, laboratories can ensure the well-being of their personnel and maintain a safe and compliant research environment when working with Dilazep.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
